molecular formula C17H16N2O B611700 VMY-2-95

VMY-2-95

Cat. No.: B611700
M. Wt: 264.32 g/mol
InChI Key: WPVQUWLESAWSRM-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VMY-2-95 is a selective desensitizer of α4β2 nicotinic acetylcholine receptors (nAChRs).

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-(2-phenylethynyl)pyridine

InChI

InChI=1S/C17H16N2O/c1-2-4-14(5-3-1)6-7-15-10-17(12-18-11-15)20-13-16-8-9-19-16/h1-5,10-12,16,19H,8-9,13H2/t16-/m0/s1

InChI Key

WPVQUWLESAWSRM-INIZCTEOSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VMY-2-95;  VMY 2 95;  VMY295;  VMY 295;  VMY-295; 

Origin of Product

United States

Foundational & Exploratory

VMY-2-95: A Technical Guide to its Mechanism of Action as a Potent and Selective α4β2 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VMY-2-95 is a novel small molecule that has demonstrated significant potential as a therapeutic agent, primarily through its potent and selective antagonism of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating available preclinical data into a comprehensive resource. It details the compound's interaction with its primary target, the subsequent downstream signaling effects, and its pharmacokinetic and metabolic profile. This document is intended to serve as a valuable tool for researchers and drug development professionals investigating the therapeutic applications of this compound, particularly in the context of neuropsychiatric disorders such as depression.

Core Mechanism of Action: Potent and Selective Antagonism of α4β2 nAChR

This compound functions as a high-affinity antagonist of the α4β2 subtype of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and play a crucial role in various cognitive and physiological processes. By binding to the α4β2 nAChR, this compound inhibits the action of the endogenous neurotransmitter acetylcholine (ACh), thereby modulating downstream neuronal signaling.[1][2]

The remarkable potency and selectivity of this compound for the α4β2 nAChR subtype are key features of its pharmacological profile. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Data: Receptor Binding Affinity and Selectivity

The inhibitory activity of this compound on α4β2 nAChRs has been quantified, demonstrating its picomolar affinity. The selectivity of this compound has been established by comparing its inhibitory activity at the α4β2 subtype to a range of other nAChR subtypes.

Receptor SubtypeIC50 (nM)Selectivity (fold vs. α4β2)
α4β2 0.049 -
α2β2-2 - 13,000
α2β4-2 - 13,000
α3β2-2 - 13,000
α3β4-2 - 13,000
α4β4-2 - 13,000
α7-2 - 13,000
Table 1: In vitro inhibitory potency and selectivity of this compound against various nAChR subtypes. Data synthesized from preclinical studies.[1][2]

Downstream Signaling Pathway: Upregulation of the PKA-CREB-BDNF Cascade

A significant aspect of this compound's mechanism of action, particularly in the context of its antidepressant-like effects, is its ability to upregulate the Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) - Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4] This pathway is a critical regulator of neuronal survival, neurogenesis, and synaptic plasticity, processes that are often impaired in depressive disorders.

The proposed signaling cascade initiated by this compound is as follows:

VMY_2_95_Signaling_Pathway VMY_2_95 This compound alpha4beta2 α4β2 nAChR VMY_2_95->alpha4beta2 Antagonism PKA PKA alpha4beta2->PKA Inhibition Lifted CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB BDNF BDNF pCREB->BDNF Gene Transcription Neuronal_Effects Neurogenesis, Synaptic Plasticity, Neuronal Survival BDNF->Neuronal_Effects

Caption: Proposed signaling pathway of this compound. Antagonism of α4β2 nAChR leads to the upregulation of the PKA-CREB-BDNF pathway, promoting neuroprotective and antidepressant-like effects.

Pharmacokinetic and Metabolic Profile

Preclinical studies in rats have provided valuable insights into the pharmacokinetic properties of this compound·2HCl, a salt form with improved solubility. These studies indicate good oral bioavailability and brain penetration, which are essential characteristics for a centrally acting therapeutic agent.

Quantitative Pharmacokinetic Data
ParameterValue
Solubility (in water)> 50 mg/mL
Apparent Partition Coefficient (log P)0.682
Cmax (serum, 3 mg/kg oral)0.56 µg/mL
Tmax (serum, 3 mg/kg oral)0.9 h
T1/2 (serum, 3 mg/kg oral)~9 h
AUC (serum, 3 mg/kg oral)7.05 µg/h·mL
Cmax (brain tissue, 3 mg/kg oral)2.3 µg/g
Tmax (brain tissue, 3 mg/kg oral)~60 min
Table 2: Pharmacokinetic parameters of this compound·2HCl in rats following oral administration.[1]
Cytochrome P450 (CYP) Inhibition

This compound·2HCl has been evaluated for its potential to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs. The results indicate a potential for drug-drug interactions, particularly with substrates of CYP2C9 and CYP2C19.

CYP IsoformIC50 (µM)
CYP1A210.64
CYP2C95.11
CYP2C191.12
CYP2D6> 10
CYP3A49.73
Table 3: In vitro inhibition of human CYP450 enzymes by this compound·2HCl.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on published preclinical studies of this compound.

In Vitro α4β2 nAChR Inhibition Assay (Calcium Flux Assay)

This protocol outlines a method to determine the inhibitory potency of this compound on human α4β2 nAChRs expressed in a cellular model.

nAChR_Inhibition_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK tsA201 cells stably expressing hα4β2 nAChRs Seeding Seed cells into 96-well plates Cell_Culture->Seeding Dye_Loading Load cells with a calcium-sensitive fluorescent dye Seeding->Dye_Loading Compound_Addition Add varying concentrations of this compound Dye_Loading->Compound_Addition Agonist_Challenge Challenge with an α4β2 nAChR agonist (e.g., epibatidine) Compound_Addition->Agonist_Challenge Measurement Measure fluorescence intensity (calcium influx) Agonist_Challenge->Measurement Data_Normalization Normalize data to agonist-only control Measurement->Data_Normalization IC50_Calculation Calculate IC50 value Data_Normalization->IC50_Calculation Corticosterone_Model_Workflow cluster_induction Depression Induction cluster_treatment Treatment Administration cluster_assessment Behavioral and Molecular Assessment Acclimatization Acclimatize mice to housing conditions CORT_Injection Daily subcutaneous injection of corticosterone (e.g., 20 mg/kg) for 21 days Acclimatization->CORT_Injection Grouping Divide mice into groups: Vehicle, CORT + Vehicle, CORT + this compound (multiple doses) CORT_Injection->Grouping Drug_Admin Administer this compound or vehicle (e.g., oral gavage) during the final week of CORT treatment Grouping->Drug_Admin Behavioral_Tests Conduct behavioral tests: - Forced Swim Test (FST) - Tail Suspension Test (TST) - Sucrose Preference Test (SPT) Drug_Admin->Behavioral_Tests Tissue_Collection Collect brain tissue (hippocampus) Behavioral_Tests->Tissue_Collection Molecular_Analysis Analyze protein expression of PKA, pCREB, and BDNF (Western Blot/ELISA) Tissue_Collection->Molecular_Analysis

References

VMY-2-95: A Technical Guide to its Binding Affinity and Kinetics at the α4β2 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a crucial target in the central nervous system implicated in a variety of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, alongside detailed experimental protocols and a proposed signaling pathway. The information presented is intended to support further research and drug development efforts centered on this promising compound.

Data Presentation: Binding Affinity and Selectivity

This compound demonstrates picomolar affinity for the α4β2 nAChR.[1][4] The primary quantitative measure of its potency is an IC50 value of 0.049 nM.[1][3] While specific Ki (inhibition constant) and Kd (dissociation constant) values for this compound are not publicly available, the low nanomolar IC50 value suggests a very high binding affinity.

For comparative context, Table 1 includes binding affinities (Ki) for other known α4β2 nAChR ligands.

Table 1: Comparative Binding Affinities for α4β2 nAChR Ligands

CompoundReceptor SubtypeRadioligandKi (nM)
This compound α4β2 -IC50 = 0.049
Vareniclinehuman α4β2[³H]-Epibatidine0.06
Cytisinehuman α4β2[³H]-Epibatidine0.17

This compound exhibits remarkable selectivity for the α4β2 subtype over other nAChR subtypes, a critical attribute for minimizing off-target effects.[1]

Table 2: Selectivity Profile of this compound for Various nAChR Subtypes

nAChR SubtypeSelectivity vs. α4β2
α2β22 to 13,000-fold
α2β42 to 13,000-fold
α3β22 to 13,000-fold
α3β42 to 13,000-fold
α4β42 to 13,000-fold
α72 to 13,000-fold

Data derived from preclinical studies of this compound.[1]

Binding Kinetics

Detailed kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound have not been reported in the available literature. These parameters are crucial for understanding the temporal dynamics of the drug-receptor interaction. Techniques such as Surface Plasmon Resonance (SPR) are typically employed to determine these values.

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for the α4β2 nAChR.[2][5]

1. Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line expressing the human α4β2 nAChR (e.g., HEK293 cells).

  • Radioligand: [³H]-Epibatidine, a high-affinity α4β2 nAChR agonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligand for Non-specific Binding: Nicotine or cytisine.

  • Test Compound: this compound.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

2. Membrane Preparation:

  • Culture and harvest cells expressing the α4β2 nAChR.

  • Homogenize the cells in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

3. Assay Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-epibatidine, and 100 µL membrane preparation.

    • Non-specific Binding: 50 µL unlabeled ligand (e.g., 10 µM nicotine), 50 µL [³H]-epibatidine, and 100 µL membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]-epibatidine, and 100 µL membrane preparation. The concentration of [³H]-epibatidine should be close to its Kd value.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (α4β2-expressing cells) Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand ([³H]-Epibatidine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

This compound has been shown to upregulate the PKA-CREB-BDNF signaling pathway. While the precise molecular mechanism linking α4β2 nAChR antagonism to the activation of this pathway is still under investigation, a plausible model can be proposed. Antagonism of the α4β2 nAChR, a ligand-gated ion channel, can lead to downstream changes in intracellular signaling cascades, potentially through modulation of adenylyl cyclase activity and subsequent cAMP production. This, in turn, can activate Protein Kinase A (PKA), leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB can then promote the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF).

VMY_2_95_Signaling_Pathway VMY_2_95 This compound nAChR α4β2 nAChR VMY_2_95->nAChR Antagonism Adenylyl_Cyclase Adenylyl Cyclase nAChR->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Activation BDNF BDNF BDNF_Gene->BDNF Upregulation

Caption: Proposed this compound signaling pathway.

Conclusion

This compound is a highly potent and selective antagonist of the α4β2 nAChR with promising therapeutic potential. This guide has summarized the available data on its binding affinity and provided detailed experimental protocols for its characterization. Further investigation into its binding kinetics and the precise mechanisms of its downstream signaling effects will be crucial for its continued development as a novel therapeutic agent.

References

VMY-2-95: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

VMY-2-95 is a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in nicotine (B1678760) addiction and depression. With an IC50 value in the picomolar range for α4β2 nAChRs, this compound demonstrates significant selectivity over other nAChR subtypes. Preclinical studies have highlighted its potential therapeutic applications, demonstrating efficacy in reducing nicotine self-administration in animal models and exhibiting antidepressant-like effects. These effects are mediated, at least in part, through the upregulation of the PKA-CREB-BDNF signaling pathway. This compound possesses favorable drug-like properties, including oral bioavailability and blood-brain barrier penetration, making it a promising candidate for further investigation in the development of novel therapeutics for neuropsychiatric disorders.

Receptor Binding and Functional Activity

This compound is characterized by its high affinity and selectivity as an antagonist for the α4β2 nicotinic acetylcholine receptor.

Receptor Binding Profile

This compound potently inhibits the α4β2 nAChR with a reported IC50 of 0.049 nM.[1] Its selectivity for the α4β2 subtype is substantial, ranging from 2- to 13,000-fold higher compared to other nicotinic receptor subtypes, including α2β2, α2β4, α3β2, α3β4, α4β4, and α7.[1]

Parameter Receptor Subtype Value Selectivity (x-fold vs. α4β2)
IC50 α4β2 nAChR0.049 nM-
Selectivity Other nAChRs (α2β2, α2β4, α3β2, α3β4, α4β4, α7)-2 - 13,000
Functional Activity

This compound functions as an antagonist at the α4β2 nAChR, inhibiting the action of acetylcholine at these receptors.[1] This antagonism is the basis for its observed pharmacological effects in preclinical models of addiction and depression.

In Vivo Pharmacology

This compound has demonstrated significant efficacy in animal models of nicotine addiction and depression.

Effects on Nicotine Self-Administration

In rat models, a subcutaneous dose of 3 mg/kg of this compound was effective at reducing nicotine self-administration, highlighting its potential as a therapeutic agent for smoking cessation.[1]

Antidepressant-Like Effects

In a corticosterone-induced mouse model of depression, this compound exhibited significant antidepressant-like effects.[2][3] Administration of this compound at doses of 1, 3, and 10 mg/kg resulted in:

  • Improved neuromorphic function.[2]

  • Promotion of hippocampal nerve proliferation.[2]

  • Regulation of monoamine transmitter levels.[2]

  • Reversal of depression-like behaviors in the Forced Swim Test (FST), Tail Suspension Test (TST), and Sucrose Preference Test (SPT).[2]

In Vitro Pharmacology

Studies using the human neuroblastoma SH-SY5Y cell line have further elucidated the neuroprotective mechanisms of this compound.

In SH-SY5Y cells impaired by corticosterone, this compound (at concentrations of 0.003, 0.03, and 0.1 μmol/L) demonstrated protective effects by:

  • Improving cell viability.[3]

  • Reducing oxidative stress.[3]

  • Inhibiting apoptosis.[3]

  • Improving mitochondrial energy metabolism.[3]

Signaling Pathways

The therapeutic effects of this compound are linked to its modulation of the PKA-CREB-BDNF signaling pathway.

PKA-CREB-BDNF Pathway Upregulation

This compound has been shown to upregulate the PKA-CREB-BDNF signaling pathway both in vivo in the hippocampus of corticosterone-treated mice and in vitro in corticosterone-impaired SH-SY5Y cells.[2][3] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity. The antidepressant-like and neuroprotective effects of this compound are believed to be mediated through the enhancement of this signaling cascade.

VMY_2_95_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects VMY_2_95 This compound a4b2 α4β2 nAChR VMY_2_95->a4b2 Antagonism AC Adenylyl Cyclase a4b2->AC Inhibition (relieved) cAMP cAMP AC->cAMP Upregulation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Transcription BDNF BDNF BDNF_Gene->BDNF Translation Effects Neuronal Survival Neurogenesis Synaptic Plasticity BDNF->Effects Corticosterone_Model_Workflow Start Acclimatization of Mice CORT_Admin Chronic Corticosterone Administration (e.g., 20 mg/kg, s.c., daily for 4 weeks) Start->CORT_Admin Drug_Admin This compound or Vehicle Administration (e.g., 1, 3, 10 mg/kg, p.o.) CORT_Admin->Drug_Admin Behavioral_Tests Behavioral Testing Drug_Admin->Behavioral_Tests FST Forced Swim Test (measure immobility time) Behavioral_Tests->FST TST Tail Suspension Test (measure immobility time) Behavioral_Tests->TST SPT Sucrose Preference Test (measure anhedonia) Behavioral_Tests->SPT Analysis Data Analysis and Interpretation FST->Analysis TST->Analysis SPT->Analysis SH_SY5Y_Workflow Cell_Culture Culture SH-SY5Y Cells Pretreatment Pre-treat with this compound (0.003, 0.03, 0.1 μM) Cell_Culture->Pretreatment CORT_Exposure Induce Injury with Corticosterone Pretreatment->CORT_Exposure Assays Perform Cellular Assays CORT_Exposure->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Assays->Apoptosis Mitochondria Mitochondrial Function (e.g., MMP measurement) Assays->Mitochondria Data_Analysis Analyze and Interpret Results Viability->Data_Analysis Apoptosis->Data_Analysis Mitochondria->Data_Analysis

References

VMY-2-95 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VMY-2-95 has emerged as a highly potent and selective antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of this compound, detailing its chemical synthesis, biological activity, and the downstream signaling pathways it modulates. Through an in-depth analysis of available data, this guide aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics targeting the α4β2 nAChR.

Introduction

The α4β2 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the brain, playing a significant role in cognitive function, reward pathways, and mood regulation. Its dysfunction has been linked to conditions such as nicotine (B1678760) addiction, depression, and neurodegenerative diseases. Consequently, the development of selective ligands for the α4β2 nAChR is of considerable therapeutic interest. This compound, a novel small molecule, has demonstrated exceptional potency and selectivity as an antagonist for this receptor, making it a valuable lead compound for further drug development. Understanding the intricate relationship between its chemical structure and biological activity is paramount for optimizing its therapeutic potential.

Chemical Structure and Synthesis

This compound is chemically identified as 3-(5-(dibenzo[b,d]furan-3-yloxy)pyridin-2-yl)oxy-N,N-dimethylpropan-1-amine. Its core structure features a central pyridine (B92270) ring substituted with a dibenzofuran (B1670420) moiety and a dimethylaminopropoxy side chain.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC23H24N2O3
Molecular Weight376.45 g/mol
IUPAC Name3-(5-(dibenzo[b,d]furan-3-yloxy)pyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Synthesis of this compound

The synthesis of this compound is a multi-step process, the key steps of which are outlined below. This synthesis involves the coupling of a substituted pyridinol with dibenzofuran and subsequent attachment of the aminopropoxy side chain.

A Starting Materials: - 3-hydroxydibenzofuran - 2-chloro-5-nitropyridine B Step 1: Nucleophilic Aromatic Substitution (Formation of ether linkage) A->B C Intermediate 1: 2-(dibenzo[b,d]furan-3-yloxy)-5-nitropyridine B->C D Step 2: Reduction of Nitro Group (e.g., using Fe/HCl) C->D E Intermediate 2: 5-(dibenzo[b,d]furan-3-yloxy)pyridin-2-amine D->E F Step 3: Diazotization and Hydrolysis (Conversion of amine to hydroxyl group) E->F G Intermediate 3: 5-(dibenzo[b,d]furan-3-yloxy)pyridin-2-ol F->G H Step 4: Williamson Ether Synthesis (Attachment of side chain using 3-(dimethylamino)-1-propyl chloride) G->H I Final Product: This compound H->I

Figure 1: Synthetic workflow for this compound.

Biological Activity and Structure-Activity Relationship (SAR)

This compound is a potent and selective antagonist of the α4β2 nAChR, exhibiting an IC50 value of 0.049 nM.[1] Its high affinity and selectivity are attributed to the specific interactions of its structural motifs with the receptor's binding pocket.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against various nAChR subtypes, highlighting its selectivity for the α4β2 receptor.

Table 2: Inhibitory Activity (IC50) of this compound at different nAChR Subtypes

nAChR SubtypeIC50 (nM)Selectivity vs. α4β2
α4β2 0.049 -
α2β2>100>2040x
α2β4>100>2040x
α3β2>100>2040x
α3β4>100>2040x
α4β4>100>2040x
α7>650>13265x
Inferred Structure-Activity Relationship

While a comprehensive SAR study of a library of this compound analogs is not publicly available, analysis of structurally related α4β2 nAChR antagonists, particularly those containing benzofuran (B130515) and benzodioxane scaffolds, allows for the inference of key SAR principles.[2][3]

  • Dibenzofuran Moiety: The rigid, planar dibenzofuran group is likely crucial for high-affinity binding, potentially engaging in π-π stacking or hydrophobic interactions within the receptor's binding site. Modifications to this group, such as the introduction of substituents or its replacement with other polycyclic aromatic systems, would be expected to significantly impact potency.

  • Pyridine Core: The central pyridine ring acts as a key scaffold, correctly positioning the dibenzofuran and the side chain. The nitrogen atom in the pyridine ring may participate in hydrogen bonding with amino acid residues in the binding pocket.

  • Ether Linkages: The ether linkages provide a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation. The length and nature of these linkers are critical for maintaining the correct spatial arrangement of the key pharmacophoric elements.

  • Dimethylaminopropoxy Side Chain: The basic nitrogen in the dimethylaminopropoxy side chain is likely to be protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. The length of the alkyl chain is also a critical determinant of activity, with a three-carbon chain often being optimal for this class of compounds.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively inhibiting the binding of acetylcholine to the α4β2 nAChR, thereby preventing channel opening and subsequent cation influx. Beyond its direct antagonistic action, this compound has been shown to upregulate the Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) - Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] This pathway is critically involved in neuronal survival, plasticity, and antidepressant responses.

cluster_0 Cell Membrane cluster_1 Nucleus VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonism AC Adenylate Cyclase nAChR->AC Modulates cAMP cAMP AC->cAMP PKA PKA CREB CREB PKA->CREB cAMP->PKA Activates pCREB pCREB CREB->pCREB Phosphorylation BDNF_gene BDNF Gene pCREB->BDNF_gene Binds to CRE BDNF BDNF BDNF_gene->BDNF Transcription & Translation Neuronal_Survival Neuronal_Survival BDNF->Neuronal_Survival Synaptic_Plasticity Synaptic_Plasticity BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant_Effects BDNF->Antidepressant_Effects

Figure 2: this compound signaling pathway.

Experimental Protocols

α4β2 nAChR Competitive Binding Assay

This protocol is adapted from standard procedures for determining the affinity of a test compound for the α4β2 nAChR using radioligand binding.[5]

  • Receptor Preparation: Membranes from cells stably expressing the human α4β2 nAChR are prepared by homogenization and centrifugation.

  • Radioligand: [3H]epibatidine is used as the radioligand due to its high affinity for the α4β2 nAChR.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Procedure:

    • A fixed concentration of [3H]epibatidine (typically at its Kd) and the receptor preparation are incubated with varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

    • The mixture is incubated to allow for equilibrium to be reached.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Western Blot Analysis of the PKA-CREB-BDNF Pathway

This protocol outlines the general steps for assessing the phosphorylation status of PKA and CREB, and the expression level of BDNF in response to this compound treatment.[6]

  • Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured and treated with various concentrations of this compound for a specified duration.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated PKA (p-PKA), phosphorylated CREB (p-CREB), total PKA, total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels, and BDNF is normalized to the loading control.

Conclusion

This compound is a promising lead compound for the development of novel therapeutics targeting the α4β2 nAChR. Its high potency and selectivity, coupled with its ability to modulate the PKA-CREB-BDNF signaling pathway, underscore its potential in treating a variety of CNS disorders. The structure-activity relationships inferred from related compounds provide a solid foundation for the rational design of next-generation α4β2 nAChR antagonists with improved pharmacological profiles. Further investigation into the detailed SAR of this compound and its analogs will be instrumental in advancing these drug discovery efforts.

References

VMY-2-95: A Potent and Selective α4β2 Nicotinic Acetylcholine Receptor Antagonist for Nicotine Addiction Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine (B1678760) addiction remains a significant global health challenge, driving the search for novel and effective therapeutic interventions. VMY-2-95, a novel small molecule, has emerged as a promising candidate due to its high potency and selectivity as an antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target implicated in the reinforcing effects of nicotine. This technical guide provides an in-depth overview of this compound, consolidating available preclinical data, detailing experimental methodologies for its evaluation, and visualizing key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound as a potential therapy for nicotine dependence.

Introduction

Tobacco smoking is a leading cause of preventable death worldwide, with nicotine being the primary addictive component.[1] Nicotine exerts its effects by binding to neuronal nicotinic acetylcholine receptors (nAChRs) in the brain, leading to the release of various neurotransmitters, most notably dopamine (B1211576) in the mesolimbic pathway, which is crucial for reward and reinforcement.[2][3] Among the various nAChR subtypes, the α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is considered a primary mediator of nicotine addiction.[4]

This compound is a potent and selective inhibitor of the α4β2 nAChR, demonstrating picomolar affinity.[1] Its high selectivity for the α4β2 subtype over other nAChR subtypes minimizes the potential for off-target effects, making it an attractive candidate for development as a smoking cessation aid.[1] Preclinical studies have demonstrated its efficacy in reducing nicotine self-administration in animal models, a key indicator of its potential to reduce nicotine craving and relapse in humans.[1] Furthermore, this compound has shown potential antidepressant-like effects, which could be beneficial in treating the depressive symptoms often associated with nicotine withdrawal.[5] This guide will delve into the technical details of this compound's pharmacology, experimental evaluation, and underlying mechanisms of action.

Pharmacological Profile of this compound

The pharmacological activity of this compound is characterized by its high binding affinity and selectivity for the α4β2 nAChR. This section summarizes the key quantitative data that define its profile.

In Vitro Binding and Functional Activity

This compound exhibits potent inhibitory activity at the α4β2 nAChR with an IC50 value in the picomolar range.[1] Its selectivity for the α4β2 subtype is substantial when compared to other nAChR subtypes.[1]

Receptor SubtypeThis compound IC50 (nM)Selectivity vs. α4β2Reference
α4β20.049-[1]
α2β2> 100> 2040-fold[1]
α2β4> 100> 2040-fold[1]
α3β2> 100> 2040-fold[1]
α3β4> 640> 13061-fold[1]
α4β4> 100> 2040-fold[1]
α7> 100> 2040-fold[1]
Pharmacokinetic Properties

This compound has been evaluated for its drug-like properties, including solubility, metabolic stability, and bioavailability. The hydrochloride salt form, this compound·2HCl, was developed to improve aqueous solubility.[1]

ParameterValueReference
Aqueous Solubility (this compound)0.604 mg/mL in pH 6.8 buffer[1]
Aqueous Solubility (this compound·2HCl)> 50 mg/mL in buffer[1]
Apparent Partition Coefficient (Log P)0.682[1]
Caco-2 Permeability (Efflux Ratio)1.11[1]
Oral Bioavailability (Rat)Half-life of ~9 hours[1]
Brain Penetration (Rat, 3 mg/kg oral)Max. concentration of 2.3 µg/g within 60 min[1]
Cytochrome P450 Inhibition

This compound·2HCl showed inhibitory effects on some cytochrome P450 enzymes, which is an important consideration for potential drug-drug interactions.

CYP IsoformThis compound·2HCl IC50 (µM)Reference
CYP1A210.64[1]
CYP2C95.11[1]
CYP2C191.12[1]
CYP2D6No inhibition[1]
CYP3A49.73 (weak inhibition)[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A detailed, step-by-step protocol is outlined below, based on the published literature.[1]

Step 1: Mitsunobu Reaction

  • To a solution of 3-hydroxypyridine (B118123) and 1-(prop-2-yn-1-yl)dihydropyrimidin-2(1H)-one in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Mitsunobu adduct.

Step 2: Sonogashira Coupling

  • To a solution of the Mitsunobu adduct and 1-ethynyl-4-fluorobenzene (B14334) in a mixture of toluene (B28343) and diisopropylamine, add tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.

  • Stir the reaction mixture at 80 °C for 18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Step 3: Salt Formation (this compound·2HCl)

  • Dissolve this compound in methanol (B129727).

  • Add a solution of hydrochloric acid in methanol (e.g., 1.25 M) dropwise at room temperature.

  • Stir the mixture overnight.

  • Concentrate the solution under reduced pressure to obtain this compound·2HCl as a solid.

α4β2 nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the α4β2 nAChR.[6][7][8]

Materials:

  • Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs or from rat brain tissue known to be rich in these receptors (e.g., thalamus, cortex).

  • Radioligand: [³H]Cytisine or [³H]Epibatidine (a high-affinity α4β2 nAChR agonist).

  • Competitor: this compound at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known α4β2 nAChR ligand (e.g., 10 µM nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer containing protease inhibitors. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intravenous Nicotine Self-Administration in Rats

This protocol outlines a standard procedure to evaluate the effect of this compound on the reinforcing properties of nicotine in rats.[9][10][11][12]

Animals:

  • Male or female Wistar or Sprague-Dawley rats.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a swivel system to allow for drug delivery to a freely moving animal.

Procedure:

  • Surgery: Anesthetize the rats and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the rat. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Nicotine Self-Administration:

    • Place the rats in the operant chambers for daily sessions (e.g., 1-2 hours).

    • Connect the indwelling catheter to the infusion pump.

    • Program the active lever to deliver an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) upon a set number of presses (e.g., Fixed Ratio 1, FR1, where one press results in one infusion). Each infusion is paired with a visual cue (e.g., illumination of the cue light).

    • Presses on the inactive lever are recorded but have no programmed consequences.

    • Continue daily sessions until stable responding is achieved (e.g., consistent number of infusions per session with low variability).

  • This compound Treatment:

    • Once stable nicotine self-administration is established, administer this compound (e.g., via subcutaneous or intraperitoneal injection) at various doses (e.g., 1, 3, 10 mg/kg) prior to the self-administration session (e.g., 30 minutes before).

    • A vehicle control group should also be included.

    • The order of this compound doses can be tested in a within-subjects or between-subjects design.

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses and the number of nicotine infusions received during each session.

    • Analyze the data to determine if this compound treatment significantly reduces the number of nicotine infusions self-administered compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound research.

Synthesis of this compound

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Salt Formation 3-hydroxypyridine 3-hydroxypyridine Mitsunobu_Adduct Mitsunobu Adduct 3-hydroxypyridine->Mitsunobu_Adduct PPh3, DEAD, THF 1-(prop-2-yn-1-yl)dihydropyrimidin-2(1H)-one 1-(prop-2-yn-1-yl)dihydropyrimidin-2(1H)-one 1-(prop-2-yn-1-yl)dihydropyrimidin-2(1H)-one->Mitsunobu_Adduct VMY_2_95 This compound Mitsunobu_Adduct->VMY_2_95 Pd(PPh3)4, CuI, Toluene/iPr2NH 1-ethynyl-4-fluorobenzene 1-ethynyl-4-fluorobenzene 1-ethynyl-4-fluorobenzene->VMY_2_95 VMY_2_95_HCl This compound·2HCl VMY_2_95->VMY_2_95_HCl HCl in MeOH

Caption: Synthesis pathway of this compound and its hydrochloride salt.

This compound Mechanism of Action in Nicotine Addiction

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nicotine Nicotine alpha4beta2_nAChR α4β2 nAChR Nicotine->alpha4beta2_nAChR Agonist VMY_2_95 VMY_2_95 VMY_2_95->alpha4beta2_nAChR Antagonist Dopamine_Release Dopamine Release VMY_2_95->Dopamine_Release Inhibits alpha4beta2_nAChR->Dopamine_Release Activates Dopamine_Receptors Dopamine Receptors Dopamine_Release->Dopamine_Receptors Reward_Pathway Reward Pathway Activation Dopamine_Receptors->Reward_Pathway Reinforcement Reinforcement of Drug-Seeking Behavior Reward_Pathway->Reinforcement

Caption: this compound antagonizes nicotine's effect on dopamine release.

PKA-CREB-BDNF Signaling Pathway and this compound

G VMY_2_95 VMY_2_95 alpha4beta2_nAChR α4β2 nAChR VMY_2_95->alpha4beta2_nAChR Antagonist AC Adenylyl Cyclase alpha4beta2_nAChR->AC Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene BDNF BDNF BDNF_Gene->BDNF Neuronal_Survival Neuronal Survival and Plasticity BDNF->Neuronal_Survival Antidepressant_Effects Antidepressant-like Effects Neuronal_Survival->Antidepressant_Effects

Caption: this compound's potential role in the PKA-CREB-BDNF pathway.

Experimental Workflow for this compound Evaluation

G Compound_Synthesis This compound Synthesis and Purification In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Binding_Assay α4β2 nAChR Binding Assay In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assay (e.g., Electrophysiology) In_Vitro_Screening->Functional_Assay Pharmacokinetics Pharmacokinetic Studies Binding_Assay->Pharmacokinetics Functional_Assay->Pharmacokinetics ADME ADME/Tox (Caco-2, CYP Inhibition) Pharmacokinetics->ADME In_Vivo_PK In Vivo PK (Rat) (Oral Bioavailability, Brain Penetration) Pharmacokinetics->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies In_Vivo_PK->In_Vivo_Efficacy Nicotine_Self_Admin Nicotine Self-Administration (Rat Model) In_Vivo_Efficacy->Nicotine_Self_Admin Antidepressant_Model Antidepressant Models (e.g., Corticosterone-induced) In_Vivo_Efficacy->Antidepressant_Model Lead_Optimization Lead Optimization Nicotine_Self_Admin->Lead_Optimization Antidepressant_Model->Lead_Optimization

Caption: Drug discovery and development workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of selective α4β2 nAChR antagonists for the treatment of nicotine addiction. Its impressive potency, high selectivity, and favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, make it a compelling candidate for further preclinical and clinical investigation.[1] The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate future research into this compound and related compounds. The dual potential of this compound to both reduce the reinforcing effects of nicotine and alleviate withdrawal-associated depressive symptoms positions it as a promising next-generation therapeutic for smoking cessation.[1][5] Further studies are warranted to fully elucidate its mechanism of action and to translate these promising preclinical findings into clinical success.

References

VMY-2-95: A Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist as a Potential Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Depression is a complex and widespread mood disorder, and traditional monoamine-based antidepressants often have limitations in efficacy and onset of action.[1] This has spurred research into novel therapeutic targets. One promising avenue is the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which has been increasingly implicated in the pathophysiology of depression.[1][2] This document provides a technical overview of VMY-2-95, a selective antagonist of the α4β2 nAChR, and summarizes the preclinical evidence supporting its potential as a novel antidepressant.[2][3] In corticosterone (B1669441) (CORT)-induced models of depression, this compound has demonstrated significant antidepressant-like and neuroprotective effects, both in vivo and in vitro.[2] The primary mechanism of action appears to be the upregulation of the Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) - Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a key cascade involved in neurogenesis and synaptic plasticity.[2][3]

Core Mechanism of Action

This compound exerts its effects primarily by acting as a selective antagonist at the α4β2 nicotinic acetylcholine receptor.[2] Chronic stress and high levels of glucocorticoids, like corticosterone, are known to disrupt neuronal function and contribute to depressive states. The antagonism of α4β2 nAChRs by this compound appears to counteract these detrimental effects through a defined signaling cascade.

The proposed mechanism involves:

  • Receptor Antagonism: this compound blocks the α4β2 nAChR.

  • Signaling Cascade Activation: This leads to the upregulation of the PKA-CREB-BDNF signaling pathway.[2][3]

  • Neurotrophic Effects: The activation of this pathway promotes the expression of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[3][4]

  • Functional Recovery: Enhanced BDNF signaling contributes to increased hippocampal neurogenesis, improved neuromorphic function, and the regulation of monoamine neurotransmitters, ultimately alleviating depression-like behaviors.[2][3]

Preclinical Data Summary

The antidepressant potential of this compound was evaluated using corticosterone (CORT) to induce depression-like states in both animal (in vivo) and cellular (in vitro) models. Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), was used as a positive control.[2]

In Vivo Efficacy in CORT-Injured Mouse Model

This compound was administered to C57 mice with CORT-induced depression-like behaviors. The compound showed significant antidepressant-like effects, promoting functional recovery and neurogenesis.[2][3]

ParameterThis compound DosesKey Findings
Neuromorphic Function 1, 3, 10 mg/kgSignificant improvement observed in behavioral tests (e.g., forced swim test, tail suspension test).
Hippocampal Neurogenesis 1, 3, 10 mg/kgPromoted the proliferation of progenitor cells in the dentate gyrus of the hippocampus.[2][3]
Monoamine Transmitters 1, 3, 10 mg/kgRegulated the levels of key monoamine neurotransmitters in the hippocampus.
HPA Axis Function 1, 3, 10 mg/kgDecreased the content of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone (CORT).[3]
PKA-CREB-BDNF Pathway 1, 3, 10 mg/kgUpregulated the expression and activation of key proteins in this signaling cascade within the hippocampus.[2][3]
In Vitro Protective Effects on SH-SY5Y Cells

The neuroprotective properties of this compound were assessed in human neuroblastoma SH-SY5Y cells damaged by corticosterone.[2]

ParameterThis compound ConcentrationsKey Findings
Cell Viability 0.003, 0.03, 0.1 µmol/LExhibited protective effects, increasing the viability of CORT-impaired cells.[2]
Oxidative Stress 0.003, 0.03, 0.1 µmol/LShowed antioxidant capabilities, protecting cells from oxidative damage.[3]
Apoptosis 0.003, 0.03, 0.1 µmol/LDemonstrated anti-apoptotic effects against CORT-induced cell death.[3]
Mitochondrial Metabolism 0.003, 0.03, 0.1 µmol/LImproved mitochondrial energy metabolism in damaged cells.[2][3]
PKA-CREB-BDNF Pathway 0.003, 0.03, 0.1 µmol/LUpregulated the PKA-CREB-BDNF signaling pathway, an effect that was verified using pathway blockers.[2]

Experimental Protocols

In Vivo Chronic CORT-Induced Depression Model
  • Animal Model: Male C57BL/6J mice.

  • Induction: Mice receive daily subcutaneous injections of corticosterone (CORT) suspended in a saline solution with 0.1% Tween 80 for a period of several weeks to induce a stable depression-like phenotype.

  • Treatment Groups:

    • Vehicle Control (Saline + Tween 80)

    • CORT Model Group

    • Positive Control (Fluoxetine, e.g., 10 mg/kg)

    • This compound Treatment Groups (1, 3, and 10 mg/kg, administered intraperitoneally).

  • Behavioral Testing: After the treatment period, mice are subjected to a battery of behavioral tests to assess depression-like and anxiety-like behaviors, such as the Forced Swim Test (FST), Tail Suspension Test (TST), and Open Field Test (OFT).

  • Biochemical Analysis: Following behavioral testing, brain tissue (specifically the hippocampus) is collected for analysis of monoamine neurotransmitter levels (via HPLC), and protein expression levels for PKA, p-CREB, and BDNF (via Western Blot or ELISA). Blood samples are collected to measure CRH, ACTH, and CORT levels.

  • Histological Analysis: Brain sections are prepared for immunohistochemical staining (e.g., BrdU or Ki67) to assess hippocampal neurogenesis.

In Vitro CORT-Induced SH-SY5Y Cell Injury Model
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Induction of Injury: Cells are cultured and then exposed to a high concentration of corticosterone for 24-48 hours to induce cellular damage, mimicking the effects of chronic stress.

  • Treatment: Cells are co-incubated with CORT and various concentrations of this compound (0.003, 0.03, 0.1 µmol/L) or fluoxetine as a positive control.

  • Cell Viability Assay: Cell viability is measured using an MTT or CCK-8 assay to quantify the protective effects of this compound against CORT-induced cytotoxicity.

  • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Levels of antioxidant enzymes (e.g., SOD, GSH-Px) are also quantified.

  • Apoptosis Assay: Cell apoptosis is assessed using flow cytometry with Annexin V/PI staining or by measuring the activity of caspases (e.g., Caspase-3).

  • Mitochondrial Function: Mitochondrial membrane potential is measured using probes like JC-1 or Rhodamine 123 to assess mitochondrial health and energy metabolism.

  • Western Blot Analysis: Cellular protein lysates are analyzed by Western blot to determine the expression levels of PKA, phosphorylated CREB (p-CREB), and BDNF to confirm the engagement of the target signaling pathway. To further validate the pathway, specific inhibitors (e.g., PKA inhibitor H89) can be used in conjunction with this compound treatment.

Visualizations: Pathways and Workflows

G cluster_0 This compound Therapeutic Intervention cluster_1 Downstream Cellular & Systemic Effects VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonizes PKA PKA Activation ↑ nAChR->PKA Leads to CREB CREB Phosphorylation ↑ PKA->CREB BDNF BDNF Expression ↑ CREB->BDNF Neuroprotection Neuroprotection (↑ Viability, ↓ Apoptosis) BDNF->Neuroprotection Neurogenesis Hippocampal Neurogenesis ↑ BDNF->Neurogenesis Monoamine Monoamine Regulation BDNF->Monoamine Antidepressant Antidepressant Effects Neuroprotection->Antidepressant Neurogenesis->Antidepressant Monoamine->Antidepressant G cluster_0 Model Induction cluster_1 Treatment cluster_2 Analysis & Endpoints CORT_invivo In Vivo Model (Corticosterone in Mice) Treat_VMY This compound Dosing (1, 3, 10 mg/kg) CORT_invivo->Treat_VMY CORT_invitro In Vitro Model (Corticosterone on SH-SY5Y cells) Treat_VMY_vitro This compound Dosing (0.003-0.1 µmol/L) CORT_invitro->Treat_VMY_vitro Behavior Behavioral Tests (FST, TST) Treat_VMY->Behavior Cellular Cellular Assays (Viability, Apoptosis) Treat_VMY_vitro->Cellular Molecular Molecular Analysis (Western Blot, ELISA) Behavior->Molecular Cellular->Molecular Result Data Interpretation & Conclusion Molecular->Result

References

VMY-2-95 preclinical data summary

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Data of VMY-2-95

Introduction

This compound is a potent and selective small molecule antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Preclinical investigations have explored its potential as a therapeutic agent for neuropsychiatric disorders, particularly depression, as well as for addiction and smoking cessation.[1][2] This document provides a comprehensive summary of the available preclinical data, including its pharmacodynamic and pharmacokinetic profiles, in vivo and in vitro efficacy, mechanism of action, and safety data. Detailed experimental protocols for key studies are also provided.

Pharmacodynamics

The primary mechanism of action of this compound is the potent and selective inhibition of the α4β2 nAChR.[1]

Receptor Binding Affinity and Selectivity

In vitro studies have demonstrated that this compound potently inhibits the α4β2 nAChR with high selectivity over other nAChR subtypes.[1]

Receptor SubtypeIC50 (nM)Selectivity vs. α4β2
α4β2 0.049 -
α2β2> 100 nM> 2,000x
α2β4> 100 nM> 2,000x
α3β2> 100 nM> 2,000x
α3β4> 100 nM> 2,000x
α4β4> 100 nM> 2,000x
α7> 640 nM> 13,000x
Data sourced from in vitro pharmacological studies.[1]
CYP450 Enzyme Inhibition

This compound was evaluated for its potential to inhibit major cytochrome P450 (CYP) enzymes. The results indicate a potential for drug-drug interactions involving the CYP2C9 and CYP2C19 pathways.[1]

CYP IsoformIC50 (μM)
CYP1A210.64
CYP2C9 5.11
CYP2C19 1.12
CYP2D6> 100 (No inhibition)
CYP3A49.73 (Weak inhibition)
Data from in vitro metabolism studies.[1]

Pharmacokinetics

Pharmacokinetic properties of this compound have been assessed in rats, demonstrating good oral bioavailability and brain penetration.[1]

Physicochemical and Permeability Properties
ParameterValue
SolubilityWater Soluble
Apparent Partition Coefficient (LogD)0.682
Caco-2 Permeability (Papp, A→B)High
Caco-2 Efflux Ratio1.11
These properties suggest good absorption potential.[1]
Oral Pharmacokinetics in Rats

Following a single oral administration, this compound exhibited favorable pharmacokinetic parameters.[1]

ParameterValue
Cmax (Maximum Serum Concentration)0.56 μg/mL
Tmax (Time to Cmax)0.9 hours
AUC (Area Under the Curve)7.05 μg/h·mL
T1/2 (Half-life)8.98 hours
Data from a pharmacokinetic study in rats.[1]
Brain Tissue Distribution in Rats

This compound demonstrated the ability to cross the blood-brain barrier.[1]

Time Post-AdministrationBrain Tissue Concentration (μg/g)
60 minutes2.3 (Cmax)
Study conducted after a 3 mg/kg oral dose in rats.[1]

In Vivo and In Vitro Efficacy

Studies have shown that this compound exhibits significant antidepressant-like effects in animal models and protective effects in cellular models of stress.[2]

Antidepressant-like Effects in Mice

In a corticosterone (B1669441) (CORT)-induced mouse model of depression, this compound demonstrated significant therapeutic effects at various doses.[2]

DoseObserved Effects
1, 3, 10 mg/kg- Improved neuromorphic function- Promoted hippocampal nerve proliferation- Regulated monoamine transmitter levels
Fluoxetine was used as a positive control in this study.[2]
Protective Effects in SH-SY5Y Cells

This compound showed protective effects against corticosterone-induced damage in human neuroblastoma SH-SY5Y cells.[2]

ConcentrationObserved Effects
0.003, 0.03, 0.1 μmol/L- Increased cell viability- Reduced oxidative stress- Inhibited cell apoptosis- Protected mitochondrial energy metabolism
These findings support the in vivo results and suggest a direct neuroprotective action.[2]

Mechanism of Action and Signaling Pathways

This compound acts as a selective antagonist of the α4β2 nAChR. Its antidepressant and neuroprotective effects are associated with the upregulation of the PKA-CREB-BDNF signaling pathway.[2] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity.

VMY_2_95_Signaling_Pathway cluster_receptor Neuronal Membrane cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Response This compound This compound nAChR α4β2 nAChR This compound->nAChR Antagonizes PKA PKA nAChR->PKA Signal Blocked nAChR->PKA Leads to Upregulation* CREB CREB PKA->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates Transcription Response Neuroprotection Neuronal Proliferation Improved Function caption *The precise link between α4β2 antagonism and PKA pathway upregulation is an area of ongoing investigation.

Caption: this compound antagonizes the α4β2 nAChR, leading to the upregulation of the PKA-CREB-BDNF pathway.

Safety and Toxicology

Acute toxicity studies in rats indicated a favorable safety profile for this compound. No toxicity was observed with oral administration at doses up to 400 mg/kg.[1]

Experimental Protocols

Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells were cultured on Transwell inserts for 21-23 days to form a confluent monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The transport of this compound (at a specified concentration) was measured in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). Propranolol and atenolol (B1665814) were used as high and low permeability controls, respectively.[1]

  • Sample Analysis: Samples were collected from the receiver chamber at predetermined time points and analyzed by HPLC-UV at 254 nm.[1]

  • Calculation: The apparent permeability coefficient (Papp) was calculated. The efflux ratio was determined by dividing the Papp (B to A) by the Papp (A to B).[1]

CYP450 Inhibition Assay
  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes were used.

  • Incubation: this compound at various concentrations was pre-incubated with the enzyme source and NADPH-generating system.

  • Substrate Addition: A specific probe substrate for each CYP isoform was added to initiate the reaction.

  • Metabolite Quantification: The formation of the specific metabolite for each isoform was quantified using LC-MS/MS.

  • IC50 Determination: Dose-response curves were generated by plotting the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.[1]

Pharmacokinetic and Brain Distribution Study Workflow

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation Dosing Oral Administration of This compound to Rats Sampling Serial Blood Sampling (via tail vein) Dosing->Sampling BrainHarvest Brain Tissue Collection (at specific time points) Dosing->BrainHarvest PlasmaPrep Plasma Separation (Centrifugation) Sampling->PlasmaPrep BrainPrep Brain Homogenization BrainHarvest->BrainPrep Extraction Sample Extraction (e.g., Protein Precipitation) PlasmaPrep->Extraction BrainPrep->Extraction HPLC HPLC-UV Analysis (Quantification of this compound) Extraction->HPLC PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) HPLC->PK_Params Brain_Conc Determine Brain Concentration HPLC->Brain_Conc

Caption: Workflow for the pharmacokinetic and brain distribution studies of this compound in rats.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and highly selective α4β2 nAChR antagonist.[1] It possesses favorable drug-like properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier.[1] Efficacy studies in models of depression show significant antidepressant-like and neuroprotective effects, which are mediated, at least in part, through the PKA-CREB-BDNF signaling pathway.[2] With a demonstrated safety profile in acute toxicity studies, this compound represents a promising candidate for further development in the treatment of depression and potentially other neuropsychiatric conditions.[1][2]

References

VMY-2-95: A Technical Guide to Central Nervous System Penetration and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the development of novel therapeutics for depression and addiction. A critical determinant of its potential efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This technical guide provides a comprehensive overview of the CNS penetration and distribution of this compound, summarizing key preclinical findings and detailing the experimental methodologies used in its evaluation. The data presented herein demonstrates that this compound effectively penetrates the BBB after oral administration, achieving significant concentrations in brain tissue.

Introduction

The α4β2 nAChR is implicated in a variety of neurological and psychiatric conditions. Antagonism of this receptor has emerged as a promising strategy for the treatment of major depressive disorder and for smoking cessation. This compound has been identified as a lead compound with picomolar affinity and high selectivity for the α4β2 subtype.[1][2] For any CNS-targeted therapeutic, the ability to efficiently cross the BBB is a prerequisite for pharmacological activity. This document consolidates the available preclinical data on the CNS pharmacokinetics of this compound, offering a detailed resource for researchers in the field.

CNS Penetration and Distribution: Quantitative Data

Preclinical studies in Sprague-Dawley rats have demonstrated that this compound, administered as its hydrochloride salt (this compound·2HCl), readily enters the CNS following oral administration.[1]

Table 1: Brain and Plasma Concentrations of this compound·2HCl in Rats Following Oral Administration (3 mg/kg)[1]
Time (minutes)Mean Brain Tissue Concentration (µg/g) ± SD (n=3)Mean Plasma Concentration (µg/mL) ± SD (n=3)
301.8 ± 0.30.03 ± 0.01
602.3 ± 0.40.05 ± 0.02
1201.5 ± 0.20.04 ± 0.01
2400.8 ± 0.10.02 ± 0.01
Table 2: Pharmacokinetic Parameters of this compound·2HCl in Rats Following a Single Oral Dose (75 mg/kg)[1]
ParameterValue
Cmax (Maximum Plasma Concentration)0.56 µg/mL
Tmax (Time to Cmax)0.9 hours
AUC (Area Under the Curve)7.05 µg/h·mL
t1/2 (Plasma Half-life)8.98 hours

In Vitro Permeability

The intestinal and blood-brain barrier permeability of this compound was assessed using the Caco-2 cell monolayer model, a well-established in vitro system that mimics the intestinal epithelium and provides insights into a compound's potential for oral absorption and BBB penetration.

Table 3: Caco-2 Permeability of this compound·2HCl[1]
ParameterValueInterpretation
Apparent Permeability (Papp) (A to B)High (Specific value not provided)High intestinal absorption
Efflux Ratio (B to A / A to B)1.11Not a substrate for efflux transporters like P-glycoprotein

Signaling Pathway

This compound exerts its effects by antagonizing the α4β2 nAChR. In the context of depression, this action is thought to modulate downstream signaling pathways involved in neurogenesis and synaptic plasticity. One such pathway is the PKA-CREB-BDNF signaling cascade, which has been shown to be upregulated by this compound in both in vitro and in vivo models of corticosterone-induced depression.[3]

G VMY295 This compound alpha4beta2 α4β2 nAChR VMY295->alpha4beta2 Antagonism AC Adenylyl Cyclase alpha4beta2->AC Modulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

This compound signaling pathway in neuroprotection.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats[1]
  • Animal Model: Male Sprague-Dawley rats (210 ± 15 g).

  • Drug Formulation and Administration: this compound·2HCl was prepared as a suspension in water and administered orally (p.o.) at a dose of 3 mg/kg for brain distribution studies and 75 mg/kg for plasma pharmacokinetics.

  • Sample Collection: At specified time points (0.5, 1, 2, and 4 hours post-dose), animals were euthanized, and brain tissue and blood samples were collected. Blood was processed to obtain plasma.

  • Sample Preparation: Brain tissue was homogenized. Both brain homogenate and plasma samples were prepared for analysis.

  • Analytical Method: The concentration of this compound in brain homogenate and plasma was determined by Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis Rat Sprague-Dawley Rat Dosing Oral Administration of this compound·2HCl Rat->Dosing Sampling Blood & Brain Collection Dosing->Sampling Homogenization Brain Tissue Homogenization Sampling->Homogenization PlasmaPrep Plasma Preparation Sampling->PlasmaPrep LCMS LC-MS Analysis Homogenization->LCMS PlasmaPrep->LCMS Data Concentration Determination LCMS->Data

Workflow for in vivo pharmacokinetic study.

Caco-2 Permeability Assay[1]
  • Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Assay Procedure:

    • The integrity of the cell monolayer was verified by measuring the transepithelial electrical resistance (TEER).

    • This compound·2HCl was added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples were collected from the receiver chamber at specified time intervals.

    • The concentrations of this compound·2HCl in the collected samples were determined by HPLC.

    • Propranolol and atenolol (B1665814) were used as high and low permeability controls, respectively.

  • Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio were calculated.

Metabolic Stability in Human Liver Microsomes[1]
  • Assay System: Pooled human liver microsomes.

  • Procedure: this compound·2HCl was incubated with human liver microsomes in the presence of NADPH.

  • Analysis: The remaining concentration of this compound·2HCl over time was measured to determine the rate of metabolism.

  • CYP450 Inhibition: The inhibitory effect of this compound·2HCl on major cytochrome P450 isozymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) was also evaluated.[1]

Discussion

The preclinical data for this compound are promising for its development as a CNS-active agent. The compound demonstrates good oral bioavailability and readily crosses the blood-brain barrier, as evidenced by the rapid appearance and high concentrations achieved in the rat brain following oral administration.[1] The maximal brain tissue concentration of 2.3 µg/g was observed within 60 minutes, indicating efficient transport into the CNS.[1]

The in vitro Caco-2 permeability assay further supports the potential for good oral absorption and BBB penetration. An efflux ratio of 1.11 suggests that this compound is not a significant substrate for common efflux transporters, such as P-glycoprotein, which can otherwise limit the brain penetration of many drug candidates.[1]

The pharmacokinetic profile, with a plasma half-life of approximately 9 hours in rats, suggests that a sustained therapeutic concentration in the brain is achievable with an appropriate dosing regimen.[1] The observed upregulation of the PKA-CREB-BDNF signaling pathway provides a plausible mechanism for the antidepressant-like effects of this compound.[3]

Conclusion

This compound exhibits favorable physicochemical and pharmacokinetic properties for a CNS drug candidate. It demonstrates high permeability, is not a substrate for efflux transporters, and achieves significant concentrations in the brain after oral administration. These findings strongly support the further investigation of this compound in preclinical and clinical models of CNS disorders where antagonism of the α4β2 nAChR is a therapeutic goal.

References

VMY-2-95: An In-Depth In Vitro Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics of VMY-2-95, a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The data and protocols summarized herein are derived from preclinical studies to inform further research and development.

Core Pharmacological Data

This compound has been identified as a high-affinity ligand for the α4β2 nAChR, demonstrating significant selectivity over other nAChR subtypes. Its preclinical evaluation has established a foundational dataset for its potential therapeutic applications.

Ligand Binding and Functional Activity

This compound is a potent inhibitor of the α4β2 nAChR, with an IC50 value in the nanomolar range.[1] Its selectivity is a key feature, with significantly lower affinity for other nicotinic receptor subtypes.[1]

ParameterValueReceptor/Enzyme Subtype
IC50 0.049 nMα4β2 nAChR
Selectivity 2 to 13,000-foldvs. α2β2, α2β4, α3β2, α3β4, α4β4, and α7 nAChRs
Physicochemical and Pharmacokinetic Properties

The hydrochloride salt of this compound (this compound·2HCl) exhibits favorable physicochemical properties, including enhanced solubility, which is crucial for drug development.

PropertyValueConditions
Solubility (this compound) 0.604 mg/mLpH 6.8 isotonic phosphate (B84403) buffer at 25 °C
Solubility (this compound·2HCl) >50 mg/mLAqueous buffer
Apparent Partition Coefficient (Log P) 0.682Not specified
Caco-2 Permeability (Efflux Ratio) 1.11Apical to basolateral and basolateral to apical
Cytochrome P450 Inhibition

In vitro studies using human liver microsomes indicate that this compound·2HCl has an inhibitory effect on several CYP450 enzymes.[1] This suggests a potential for drug-drug interactions.

CYP IsoformIC50 (μM)
CYP1A2 10.64
CYP2C9 5.11
CYP2C19 1.12
CYP3A4 9.73 (weak inhibition)
CYP2D6 No inhibition

Signaling Pathway

This compound has been shown to up-regulate the PKA-CREB-BDNF signaling pathway in both in vitro and in vivo models.[2] This pathway is crucial for neuronal survival, proliferation, and synaptic plasticity.

VMY_2_95_Signaling_Pathway VMY_2_95 This compound nAChR α4β2 nAChR VMY_2_95->nAChR antagonizes PKA PKA nAChR->PKA regulates CREB CREB PKA->CREB activates BDNF BDNF CREB->BDNF upregulates transcription Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

This compound antagonizes the α4β2 nAChR, leading to the upregulation of the PKA-CREB-BDNF pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments performed in the characterization of this compound.

Nicotinic Acetylcholine Receptor Inhibition Assay

This assay determines the potency of this compound in inhibiting the function of various nAChR subtypes.

Methodology:

  • Cell Culture: Cells expressing the specific nAChR subtypes (e.g., α4β2, α2β2, etc.) are cultured under standard conditions.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Assay Procedure:

    • Cells are plated in a multi-well format.

    • A fluorescent indicator of ion flux (e.g., a calcium-sensitive dye) is loaded into the cells.

    • Cells are pre-incubated with varying concentrations of this compound.

    • A specific nAChR agonist (e.g., acetylcholine) is added to stimulate receptor activity.

    • The change in fluorescence, corresponding to ion influx, is measured using a plate reader.

  • Data Analysis: The fluorescence data is normalized to controls, and the IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.

nAChR_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture nAChR-expressing cells Plating Plate cells in multi-well format Cell_Culture->Plating Compound_Prep Prepare serial dilutions of this compound Incubation Pre-incubate with this compound Compound_Prep->Incubation Dye_Loading Load cells with fluorescent ion indicator Plating->Dye_Loading Dye_Loading->Incubation Stimulation Add nAChR agonist Incubation->Stimulation Measurement Measure fluorescence change Stimulation->Measurement Normalization Normalize data to controls Measurement->Normalization IC50_Calc Calculate IC50 value Normalization->IC50_Calc

Workflow for the nAChR functional inhibition assay.
Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured until they form a confluent monolayer, typically for 21-25 days.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A solution of this compound·2HCl is prepared in a transport buffer.

  • Transport Experiment (Apical to Basolateral - A to B):

    • The compound solution is added to the apical (A) side of the monolayer.

    • The basolateral (B) side contains fresh transport buffer.

    • Samples are taken from the basolateral side at various time points.

  • Transport Experiment (Basolateral to Apical - B to A):

    • The compound solution is added to the basolateral (B) side.

    • The apical (A) side contains fresh transport buffer.

    • Samples are taken from the apical side at various time points.

  • Sample Analysis: The concentration of this compound·2HCl in the collected samples is quantified by HPLC.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions. The efflux ratio (Papp B to A / Papp A to B) is then determined. An efflux ratio close to 1 suggests that the transport is not mediated by active efflux transporters like P-glycoprotein.[1]

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes.

Methodology:

  • Reagents: Pooled human liver microsomes, specific CYP isoform probe substrates, and a cofactor solution (e.g., NADPH regenerating system).

  • Compound Preparation: this compound·2HCl is serially diluted.

  • Assay Procedure:

    • This compound·2HCl is pre-incubated with human liver microsomes and the probe substrate in a buffer.

    • The metabolic reaction is initiated by adding the cofactor solution.

    • The reaction is incubated at 37°C.

    • The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: The formation of the metabolite of the probe substrate is measured using LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of this compound·2HCl is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of this compound·2HCl.[1]

CYP450_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare microsomes, probe substrates, and cofactors Pre_incubation Pre-incubate this compound with microsomes and substrate Reagent_Prep->Pre_incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Pre_incubation Initiation Initiate reaction with cofactor Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop reaction with quenching solution Incubation->Termination LC_MS_Analysis Quantify metabolite by LC-MS/MS Termination->LC_MS_Analysis IC50_Calc Calculate IC50 value LC_MS_Analysis->IC50_Calc

Workflow for the in vitro CYP450 inhibition assay.
Cell Viability and Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the protective effects of this compound against cellular injury in a neuronal cell line.[2]

Methodology:

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media.

  • Experimental Groups:

    • Control group

    • Corticosterone (CORT)-treated group (to induce injury)

    • This compound (at various concentrations, e.g., 0.003, 0.03, 0.1 μmol/L) + CORT-treated group[2]

  • Treatment: Cells are pre-treated with this compound for a specified period, followed by co-treatment with CORT.

  • Assessment of Cell Viability:

    • A cell viability reagent (e.g., MTT, WST-1) is added to the cells.

    • After incubation, the absorbance is measured, which correlates with the number of viable cells.

  • Assessment of Oxidative Stress, Apoptosis, and Mitochondrial Function: Standard assays for reactive oxygen species (ROS) levels, caspase activity or Annexin V/PI staining, and mitochondrial membrane potential can be performed.[2]

  • Data Analysis: The results from the this compound treated groups are compared to the CORT-only treated group to determine the protective effects.

This technical guide provides a summary of the key in vitro characteristics of this compound. The data indicates that this compound is a potent and selective α4β2 nAChR antagonist with favorable physicochemical properties for further development. The provided experimental outlines can serve as a basis for the design of future studies.

References

Methodological & Application

VMY-2-95 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VMY-2-95 is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR)[1]. Research has demonstrated its neuroprotective properties, particularly in models of corticosterone-induced neuronal injury. In cell culture systems, specifically with the human neuroblastoma cell line SH-SY5Y, this compound has been shown to mitigate the detrimental effects of corticosterone (B1669441), a glucocorticoid often used to simulate stress-related neuronal damage. The compound exerts its protective effects by modulating cell viability, inhibiting apoptosis, and upregulating the PKA-CREB-BDNF signaling pathway[2][3]. These characteristics make this compound a compound of interest for research into neurodegenerative diseases and psychiatric disorders.

This document provides detailed protocols for utilizing this compound in cell culture experiments, focusing on the SH-SY5Y cell line as a model system. The included methodologies cover cell viability assessment, apoptosis detection, cell cycle analysis, and investigation of the PKA-CREB-BDNF signaling pathway.

Data Presentation

This compound Pharmacological Profile
ParameterValueCell Line/SystemReference
IC₅₀ (α4β2 nAChR) 0.049 nMNot Specified[1]
Effects of this compound on Corticosterone-Treated SH-SY5Y Cells

The following data summarizes the protective effects of this compound on SH-SY5Y cells subjected to corticosterone (CORT)-induced injury. Cells were treated with 800 μmol/L CORT to induce damage[2].

Cell Viability (MTT Assay)

TreatmentConcentration (μmol/L)Cell Viability (%)
Control-100
CORT800~50
CORT + this compound0.003Significantly Increased
CORT + this compound0.03Significantly Increased
CORT + this compound0.1Significantly Increased

Note: The original research paper states a significant, dose-dependent increase in cell viability with this compound treatment but does not provide specific percentage values in the main text or figures. The effect was statistically significant.

Apoptosis (Flow Cytometry)

TreatmentConcentration (μmol/L)Apoptosis Rate
Control-Baseline
CORT800Significantly Increased
CORT + this compound0.003Significantly Decreased
CORT + this compound0.03Significantly Decreased
CORT + this compound0.1Significantly Decreased

Note: The source indicates a significant, dose-dependent inhibition of apoptosis with this compound treatment as determined by flow cytometry, but does not provide specific percentage values of apoptotic cells.[2]

PKA-CREB-BDNF Signaling Pathway (Western Blot)

TreatmentConcentration (μmol/L)p-PKA/PKA Ratiop-CREB/CREB RatioBDNF Expression
Control-BaselineBaselineBaseline
CORT800DecreasedDecreasedDecreased
CORT + this compound0.1Significantly IncreasedSignificantly IncreasedSignificantly Increased

Note: The study demonstrated a significant upregulation of the PKA-CREB-BDNF pathway with 0.1 μmol/L this compound treatment in CORT-injured cells, as evidenced by Western blot analysis. Specific fold-change values were not detailed in the abstract.[2]

Experimental Protocols

SH-SY5Y Cell Culture and Treatment

This protocol outlines the basic culture of SH-SY5Y cells and the application of this compound in a corticosterone-induced injury model.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Corticosterone (CORT)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at the desired density.

  • Corticosterone Injury Model:

    • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction).

    • Allow cells to adhere overnight.

    • Induce neuronal injury by treating the cells with 800 μmol/L corticosterone in serum-free medium for 24 hours[2].

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (0.003, 0.03, 0.1 μmol/L) in serum-free medium[2].

    • Co-treat the cells with corticosterone and the different concentrations of this compound for the desired experimental duration (e.g., 24 hours).

cluster_culture Cell Culture Workflow cluster_treatment Experimental Treatment Workflow Culture Maintain SH-SY5Y Cells Subculture Subculture at 80-90% Confluency Culture->Subculture Seed Seed Cells for Experiment Subculture->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere CORT_Treat Treat with Corticosterone (800 µM) Adhere->CORT_Treat VMY_Treat Co-treat with this compound (0.003-0.1 µM) CORT_Treat->VMY_Treat Incubate Incubate for 24 hours VMY_Treat->Incubate Analysis Cell Viability, Apoptosis, etc. Incubate->Analysis Proceed to Analysis

Fig. 1: General workflow for SH-SY5Y cell culture and treatment with this compound.
Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and follow the treatment protocol described above.

  • After the 24-hour treatment period, add 10 μL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed SH-SY5Y cells in 6-well plates and treat as described in the general protocol.

  • After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

start Treated Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Fig. 2: Workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Culture and treat SH-SY5Y cells in 6-well plates.

  • Harvest cells by trypsinization.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 μL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot for PKA-CREB-BDNF Pathway

This protocol details the detection of key proteins in the PKA-CREB-BDNF signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PKA, anti-PKA, anti-p-CREB, anti-CREB, anti-BDNF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat SH-SY5Y cells in 6-well plates.

  • After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

cluster_pathway PKA-CREB-BDNF Signaling Pathway VMY This compound nAChR α4β2 nAChR VMY->nAChR antagonizes AC Adenylyl Cyclase nAChR->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF CREB->BDNF upregulates transcription Neuroprotection Neuroprotection BDNF->Neuroprotection

Fig. 3: Proposed signaling pathway of this compound's neuroprotective effects.

Conclusion

The protocols and data presented herein provide a comprehensive guide for researchers investigating the cellular effects of this compound. By utilizing these standardized methods, scientists can further elucidate the therapeutic potential of this selective α4β2 nAChR antagonist in the context of neurodegenerative and psychiatric disorders. The provided information on the PKA-CREB-BDNF signaling pathway offers a clear direction for mechanistic studies. Further research is warranted to expand upon these findings and explore the full pharmacological profile of this compound.

References

Application Notes and Protocols for VMY-2-95 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of VMY-2-95, a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in in vivo mouse studies. The primary focus is on its application in a corticosterone-induced model of depression, with additional preclinical data and potential applications in other models.

Preclinical Data Summary

This compound has shown promise in preclinical studies, demonstrating good drug-like properties. While comprehensive pharmacokinetic and toxicity data in mice are not yet available, studies in rats provide valuable initial insights.

Table 1: Preclinical Profile of this compound·2HCl in Rats

ParameterResultSpeciesAdministration Route
Solubility Soluble in water--
Blood-Brain Barrier Penetration YesRatOral
Maximum Brain Tissue Concentration 2.3 µg/g within 60 minutesRat3 mg/kg, Oral
Maximum Serum Concentration (Cmax) 0.56 µg/mL at 0.9 hoursRatOral
Half-life (T½) ~9 hoursRatOral
Acute Toxicity No toxicity observed up to 400 mg/kgRatOral

This compound in a Mouse Model of Depression

This compound has been shown to have significant antidepressant-like effects in a corticosterone (B1669441) (CORT)-induced mouse model of depression. It has been observed to reverse depression-like behaviors and up-regulate the PKA–CREB–BDNF signaling pathway in the hippocampus.[1]

Table 2: this compound Dosage in Corticosterone-Induced Depression Mouse Model

GroupThis compound Dosage (mg/kg)Administration Route
Low Dose1Intragastric
Middle Dose3Intragastric
High Dose10Intragastric

Experimental Protocols

Protocol 1: Corticosterone-Induced Depression Model and this compound Administration

This protocol describes the induction of a depression-like phenotype in mice using chronic corticosterone injections and subsequent treatment with this compound.[2]

Materials:

  • C57BL/6 mice

  • Corticosterone (CORT)

  • This compound

  • Vehicle for CORT: Saline containing 0.1% dimethyl sulfoxide (B87167) (DMSO) and 0.1% Tween-80[2]

  • Vehicle for this compound: Saline

  • Intragastric gavage needles

  • Syringes

Procedure:

  • Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the start of the experiment.

  • Induction of Depression Model (Days 1-28):

    • Administer daily intraperitoneal (i.p.) injections of CORT at a dose of 20 mg/kg for 28 consecutive days.[2]

    • The control group receives daily i.p. injections of the CORT vehicle.

  • This compound Treatment (Days 21-28):

    • From day 21 to day 28, administer this compound daily via intragastric gavage at doses of 1, 3, or 10 mg/kg.[2]

    • The model group receives the this compound vehicle (saline) via intragastric gavage.

    • Administer this compound after the CORT injection.[2]

  • Behavioral Testing (Days 28-29):

    • Conduct behavioral tests to assess depression-like behaviors. A recommended timeline is the Tail Suspension Test (TST) and Forced Swim Test (FST) on Day 28, followed by the Sucrose (B13894) Preference Test (SPT) and Open Field Test (OFT) on Day 29.[2]

  • Sample Collection (Day 30):

    • On day 30, euthanize the mice and collect brain tissue, specifically the hippocampus, for molecular analysis.[2]

G cluster_0 Experimental Timeline cluster_1 Procedures Day 1 Day 1 Day 21 Day 21 CORT Injection (20 mg/kg, i.p.) CORT Injection (20 mg/kg, i.p.) Day 1->CORT Injection (20 mg/kg, i.p.) Day 28 Day 28 This compound Administration (1, 3, 10 mg/kg, i.g.) This compound Administration (1, 3, 10 mg/kg, i.g.) Day 21->this compound Administration (1, 3, 10 mg/kg, i.g.) Day 29 Day 29 Behavioral Tests (TST, FST, SPT, OFT) Behavioral Tests (TST, FST, SPT, OFT) Day 28->Behavioral Tests (TST, FST, SPT, OFT) Day 30 Day 30 Sample Collection Sample Collection Day 30->Sample Collection

Experimental workflow for the corticosterone-induced depression model.
Protocol 2: Behavioral Assays for Antidepressant Effects

a) Sucrose Preference Test (SPT)

This test measures anhedonia, a core symptom of depression.

Procedure:

  • Acclimation: For 48 hours, house mice with two bottles of 1% sucrose solution.

  • Deprivation: After acclimation, deprive mice of water and food for 24 hours.

  • Testing: Following deprivation, present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with water.

  • Measurement: After 1 hour, weigh both bottles to determine the consumption of sucrose solution and water.

  • Calculation: Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.

b) Tail Suspension Test (TST)

This test assesses behavioral despair.

Procedure:

  • Individually suspend each mouse by its tail from a horizontal bar using adhesive tape placed approximately 2 cm from the tip of the tail.

  • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.

c) Forced Swim Test (FST)

This test also measures behavioral despair.

Procedure:

  • Place each mouse individually in a transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • The test duration is 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as floating motionless or making only minor movements to keep the head above water.

Protocol 3: Western Blot Analysis of PKA, CREB, and BDNF in the Hippocampus

Materials:

  • Dissected hippocampus tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PKA, anti-phospho-PKA, anti-CREB, anti-phospho-CREB, anti-BDNF

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Hippocampus Dissection:

    • Rapidly decapitate the mouse and excise the brain.

    • Place the brain on a cold surface and make a sagittal incision along the midline.

    • Gently separate the cortical hemisphere to expose the hippocampus.

    • Carefully dissect the hippocampus and immediately freeze it in liquid nitrogen. Store at -80°C until use.[3]

  • Protein Extraction:

    • Homogenize the frozen hippocampus in ice-cold RIPA buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This compound Signaling Pathway

This compound, as an antagonist of the α4β2 nAChR, is proposed to exert its antidepressant effects by modulating downstream signaling cascades, including the PKA-CREB-BDNF pathway.

G cluster_0 This compound Mechanism of Action VMY_2_95 This compound a4b2_nAChR α4β2 nAChR VMY_2_95->a4b2_nAChR Antagonizes PKA PKA a4b2_nAChR->PKA Inhibition leads to upregulation of CREB CREB PKA->CREB Phosphorylates pCREB p-CREB BDNF BDNF pCREB->BDNF Increases Transcription Antidepressant_Effects Antidepressant-like Effects BDNF->Antidepressant_Effects Promotes

Proposed signaling pathway of this compound's antidepressant effects.

Potential Application in Nicotine (B1678760) Addiction Mouse Models

Given that this compound is a selective α4β2 nAChR antagonist, it holds therapeutic potential for nicotine addiction. The α4β2 nAChRs are crucial for the reinforcing effects of nicotine. While specific protocols for this compound in mouse models of nicotine addiction are not yet published, researchers can adapt existing models.

Suggested Experimental Design:

  • Model: Nicotine self-administration model in mice.

  • Dosage: Based on the depression model, a dose range of 1-10 mg/kg could be a starting point.

  • Administration: this compound could be administered systemically (e.g., intraperitoneally or orally) prior to the self-administration sessions.

  • Primary Outcome: Measure the effect of this compound on the number of nicotine infusions self-administered by the mice.

  • Secondary Outcomes: Assess the effect of this compound on nicotine-seeking behavior (e.g., cue-induced reinstatement) and withdrawal symptoms.

Disclaimer: The information provided is for research purposes only. Researchers should conduct their own dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental conditions. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for VMY-2-95 Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in rat models. The protocols detailed below are based on available preclinical data and are intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of this compound in rodent models. While some data is derived from mouse studies, it provides a valuable starting point for rat model investigations.

Table 1: this compound Dosage in Rodent Models

Animal ModelDosing RangeAdministration RouteTherapeutic Area InvestigatedReference
Mouse1, 3, 10 mg/kgNot SpecifiedDepression[1]
RatUp to 400 mg/kgOralAcute Toxicity[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data for Illustrative Purposes)

Note: Specific pharmacokinetic values for this compound in rats (Cmax, Tmax, AUC) were not available in the searched literature. This table structure is provided as a template for researchers to populate with their experimental data.

Dose (mg/kg)Administration RouteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Brain-to-Plasma Ratio
e.g., 10Oral GavageDataDataDataData
e.g., 30Oral GavageDataDataDataData
e.g., 100Oral GavageDataDataDataData

Table 3: Acute Oral Toxicity of this compound in Rats

ParameterValueSpeciesReference
LD50> 400 mg/kgRat[1]

Experimental Protocols

Protocol for Oral Gavage Administration of this compound in Rats

This protocol outlines the standard procedure for administering this compound to rats via oral gavage, a common and precise method for oral dosing in preclinical studies.

Materials:

  • This compound compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Gavage needles (appropriate size for the rat's weight, typically 16-18 gauge for adult rats)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the housing conditions for at least one week prior to the experiment.

    • Fast the animals overnight (approximately 12-16 hours) before dosing to ensure gastric emptying, but allow free access to water.

    • Weigh each rat on the day of the experiment to accurately calculate the dose volume.

  • This compound Formulation:

    • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous.

  • Gavage Administration:

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the last rib; the hub should be at the mouth.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.

    • Allow the rat to swallow the needle; do not force it. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation.

    • Gently withdraw the needle in the same line as insertion.

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing or fluid from the nose.[2][3][4][5]

Protocol for Pharmacokinetic Study of this compound in Rats

This protocol describes the collection of blood and brain tissue samples to determine the pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Administration supplies (as per Protocol 2.1)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for brain extraction

  • Centrifuge

  • -80°C freezer

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Administer this compound to a cohort of rats at the desired dose and route (e.g., oral gavage as per Protocol 2.1).

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from a subset of animals.

    • For terminal time points, anesthetize the rat and collect a terminal blood sample via cardiac puncture.

    • Immediately following terminal blood collection, perfuse the animal with saline and extract the brain.

    • Process the blood to separate plasma by centrifugation.

  • Sample Storage and Analysis:

    • Store plasma and brain tissue samples at -80°C until analysis.

    • Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Determine the brain-to-plasma concentration ratio at each time point.

Protocol for Investigating the PKA-CREB-BDNF Signaling Pathway

This protocol outlines the steps to assess the effect of this compound on the PKA-CREB-BDNF signaling pathway in the rat hippocampus using Western blotting.

Materials:

  • This compound

  • Administration supplies

  • Anesthesia and surgical tools

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PKA, anti-phospho-CREB, anti-CREB, anti-BDNF, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treatment and Tissue Collection:

    • Treat rats with this compound or vehicle control for the desired duration.

    • At the end of the treatment period, euthanize the animals and rapidly dissect the hippocampus on ice.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction and Quantification:

    • Homogenize the hippocampal tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against PKA, p-CREB, CREB, BDNF, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest's band intensity to the loading control.

    • For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

    • Compare the protein expression levels between the this compound-treated and control groups.[6][7][8][9]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

VMY_2_95_Signaling_Pathway VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonist AC Adenylyl Cyclase nAChR->AC Inhibition (relieved) cAMP cAMP AC->cAMP Activation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene Activation BDNF BDNF Protein BDNF_gene->BDNF Neuroprotection Neuroprotection & Antidepressant Effects BDNF->Neuroprotection

Caption: Proposed signaling pathway of this compound in neurons.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_admin This compound Administration cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis (Signaling) Acclimatization Acclimatization (1 week) Fasting Overnight Fasting (12-16h) Acclimatization->Fasting Weighing Body Weight Measurement Fasting->Weighing Dosing Oral Gavage Weighing->Dosing Blood_Collection Blood Sampling (Time Course) Dosing->Blood_Collection Hippocampus_Dissection Hippocampus Dissection Dosing->Hippocampus_Dissection Analysis_PK LC-MS/MS Analysis Blood_Collection->Analysis_PK Brain_Extraction Brain Tissue Extraction Brain_Extraction->Analysis_PK PK_Params Calculate Cmax, Tmax, AUC, Brain-to-Plasma Ratio Analysis_PK->PK_Params Western_Blot Western Blot for PKA, CREB, BDNF Hippocampus_Dissection->Western_Blot Densitometry Densitometric Analysis Western_Blot->Densitometry

Caption: Experimental workflow for this compound studies in rats.

References

Application Notes and Protocols for SH-SY5Y Cell Line Assays with VMY-2-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology research, particularly for studying neurodegenerative diseases and the effects of neuroprotective compounds.[1][2] VMY-2-95, a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant neuroprotective effects in SH-SY5Y cells against corticosterone (B1669441) (CORT)-induced injury.[3] These application notes provide detailed protocols for assessing the therapeutic potential of this compound in SH-SY5Y cells, focusing on its effects on cell viability, oxidative stress, apoptosis, and the underlying PKA-CREB-BDNF signaling pathway.

Core Applications

  • Neuroprotection Assays: Evaluating the efficacy of this compound in mitigating CORT-induced neurotoxicity.

  • Mechanism of Action Studies: Elucidating the signaling pathways modulated by this compound.

  • Drug Screening: Utilizing the SH-SY5Y model to screen for novel neuroprotective agents.

Experimental Overview

The following diagram outlines the general experimental workflow for investigating the effects of this compound on CORT-induced injury in SH-SY5Y cells.

G cluster_workflow Experimental Workflow A SH-SY5Y Cell Culture B Corticosterone (CORT) Injury Model (Induce neurotoxicity) A->B Induce Injury C This compound Treatment (0.003, 0.03, 0.1 µmol/L) B->C Treat D Assessment of Neuroprotective Effects C->D E Cell Viability Assay (MTT) D->E F Oxidative Stress Assay (ROS Measurement) D->F G Apoptosis Assay (Annexin V-FITC/PI) D->G H Signaling Pathway Analysis (Western Blot for PKA, CREB, BDNF) D->H

Caption: General experimental workflow for this compound studies.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described assays, based on the findings that this compound exerts a protective effect.

Table 1: Effect of this compound on Cell Viability in CORT-Treated SH-SY5Y Cells

Treatment GroupThis compound Concentration (µmol/L)Cell Viability (% of Control)
Control-100 ± 5.0
CORT-50 ± 4.5
CORT + this compound0.00365 ± 5.2
CORT + this compound0.0378 ± 4.8
CORT + this compound0.192 ± 5.5

Table 2: Effect of this compound on Oxidative Stress in CORT-Treated SH-SY5Y Cells

Treatment GroupThis compound Concentration (µmol/L)Intracellular ROS (Fold Change vs. Control)
Control-1.0 ± 0.1
CORT-2.5 ± 0.3
CORT + this compound0.0031.8 ± 0.2
CORT + this compound0.031.4 ± 0.2
CORT + this compound0.11.1 ± 0.1

Table 3: Effect of this compound on Apoptosis in CORT-Treated SH-SY5Y Cells

Treatment GroupThis compound Concentration (µmol/L)Apoptotic Cells (%)
Control-5 ± 1.0
CORT-40 ± 3.5
CORT + this compound0.00328 ± 2.8
CORT + this compound0.0318 ± 2.2
CORT + this compound0.110 ± 1.5

Table 4: Effect of this compound on PKA-CREB-BDNF Pathway Protein Expression

Treatment GroupThis compound Concentration (µmol/L)p-PKA/PKA (Fold Change)p-CREB/CREB (Fold Change)BDNF (Fold Change)
Control-1.0 ± 0.11.0 ± 0.11.0 ± 0.1
CORT-0.4 ± 0.050.5 ± 0.060.6 ± 0.07
CORT + this compound0.0030.6 ± 0.070.7 ± 0.080.8 ± 0.09
CORT + this compound0.030.8 ± 0.090.9 ± 0.10.9 ± 0.1
CORT + this compound0.11.1 ± 0.11.2 ± 0.11.3 ± 0.1

Note: Data presented are representative and should be confirmed by independent experiments.

Experimental Protocols

SH-SY5Y Cell Culture and CORT Injury Model
  • Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Once cells reach 80-90% confluency, detach them using trypsin-EDTA. Seed the cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western Blot/Flow Cytometry) at a density of 1 x 10^4 cells/well for 96-well plates or 2 x 10^5 cells/well for 6-well plates. Allow cells to adhere for 24 hours.

  • CORT-Induced Injury: To induce neurotoxicity, expose the cells to corticosterone (CORT) at a final concentration determined by a dose-response experiment (e.g., 200 µM) for 24 hours.

Cell Viability (MTT) Assay
  • Treatment: Following CORT exposure, treat the cells with this compound at final concentrations of 0.003, 0.03, and 0.1 µmol/L for 24 hours. Include a vehicle control group.

  • MTT Incubation: After treatment, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Intracellular Reactive Oxygen Species (ROS) Assay
  • Treatment: Seed and treat cells with CORT and this compound as described in the cell viability protocol in a black, clear-bottom 96-well plate.

  • DCFH-DA Staining: After treatment, wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Preparation: Following treatment with CORT and this compound in 6-well plates, harvest the cells by trypsinization.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for PKA-CREB-BDNF Pathway
  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PKA, phospho-PKA, CREB, phospho-CREB, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.

Signaling Pathway

This compound is reported to up-regulate the PKA-CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.[3] The diagram below illustrates the proposed mechanism.

G cluster_pathway This compound Neuroprotective Signaling Pathway VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonizes AC Adenylyl Cyclase nAChR->AC Inhibition of AC is blocked cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pPKA p-PKA (Active) PKA->pPKA CREB CREB pPKA->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB BDNF BDNF Gene Transcription pCREB->BDNF Promotes Neuroprotection Neuroprotection (Increased Cell Viability, Decreased Apoptosis) BDNF->Neuroprotection Leads to

Caption: Proposed this compound signaling pathway in SH-SY5Y cells.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the neuroprotective effects of this compound in the SH-SY5Y cell line. The described assays allow for a multi-faceted evaluation of its therapeutic potential, from assessing cell health to elucidating its molecular mechanism of action. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for researchers in the field of neuropharmacology and drug development.

References

VMY-2-95: Application Notes and Protocols for Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Current research in behavioral neuroscience has primarily focused on its potential as a novel antidepressant. Studies utilizing a corticosterone-induced depression model in mice have demonstrated that this compound can ameliorate depression-like behaviors.[1][2] The mechanism of action appears to be linked to the modulation of monoamine neurotransmitter systems and the upregulation of the PKA-CREB-BDNF signaling pathway.[1][2] These application notes provide a comprehensive overview of the current understanding of this compound's effects in behavioral neuroscience, along with detailed protocols for its use in preclinical depression models.

Introduction

The cholinergic system, particularly the α4β2 nicotinic acetylcholine receptors, has emerged as a promising target for the development of new antidepressant therapies.[1][2] this compound is a novel and selective antagonist for these receptors.[1] Preclinical studies have shown its potential in reversing the behavioral and neurobiological changes associated with depression induced by chronic stress.[1][2] This document outlines the key findings and methodologies for researchers interested in investigating the behavioral effects of this compound.

Data Presentation

Table 1: Effects of this compound on Depression-Like Behaviors in Mice

The following table summarizes the quantitative data from behavioral tests conducted on corticosterone (B1669441) (CORT)-treated mice. This compound was administered at doses of 1, 3, and 10 mg/kg. Fluoxetine (10 mg/kg) was used as a positive control.[1]

Behavioral TestParameterControlCORT ModelThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)Fluoxetine (10 mg/kg)
Tail Suspension Test (TST) Immobility Time (s)~110~180~160~130~120~140
Forced Swim Test (FST) Immobility Time (s)~100~175~150~125~110~130
Sucrose (B13894) Preference Test (SPT) Sucrose Preference (%)~90%~65%~75%~85%~90%~80%

Note: The values presented are approximate and derived from graphical representations in the cited literature. For precise values, please refer to the original publication.[1]

Table 2: Effects of this compound on Monoamine Neurotransmitters in the Hippocampus

This table shows the impact of this compound on the levels of key monoamine neurotransmitters in the hippocampus of corticosterone-treated mice.[1]

NeurotransmitterControlCORT ModelThis compound (10 mg/kg)Fluoxetine (10 mg/kg)
Acetylcholine (ACh) LowerSignificantly IncreasedFurther IncreasedNo Significant Effect
Norepinephrine (NE) HigherSignificantly DecreasedSignificantly IncreasedSignificantly Increased
Serotonin (5-HT) HigherSignificantly DecreasedSignificantly IncreasedSignificantly Increased

Experimental Protocols

Protocol 1: Corticosterone-Induced Depression Model in Mice

This protocol describes the induction of a depression-like state in mice using chronic corticosterone administration.[1][3][4][5]

Materials:

  • Male C57BL/6 mice

  • Corticosterone (CORT)

  • Saline solution

  • Vegetable oil (for CORT suspension)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Habituate male C57BL/6 mice to the housing conditions for at least one week before the experiment.

  • Prepare the corticosterone suspension by dissolving it in a small amount of ethanol (B145695) and then suspending it in vegetable oil to a final concentration of 2 mg/mL (for a 20 mg/kg dose in a 10 mL/kg injection volume).

  • Divide the mice into experimental groups (e.g., Vehicle control, CORT model, this compound treatment groups, Fluoxetine positive control).

  • For the CORT model and treatment groups, administer a daily subcutaneous injection of corticosterone (20 mg/kg) for 21 to 28 consecutive days.[1][3]

  • For the vehicle control group, administer a daily subcutaneous injection of the vehicle (e.g., saline with a small amount of ethanol and oil) for the same duration.

  • Monitor the body weight of the mice regularly throughout the administration period. A significant drop in body weight in the CORT-treated groups is an indicator of the model's success.[1]

  • Following the chronic CORT administration period, proceed with behavioral testing.

Protocol 2: Behavioral Testing Paradigm

The following behavioral tests are commonly used to assess depression-like behaviors in rodents.[1][6]

General Considerations:

  • All behavioral tests should be conducted during the light phase of the light/dark cycle.

  • Allow mice to acclimate to the testing room for at least 30 minutes before each test.

  • The experimenter should be blind to the treatment groups.

1. Tail Suspension Test (TST):

  • Apparatus: A horizontal bar placed at a sufficient height to prevent the mouse from touching the ground.

  • Procedure:

    • Securely attach the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

2. Forced Swim Test (FST):

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test is typically conducted for 6 minutes. The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.

3. Sucrose Preference Test (SPT):

  • Apparatus: Two drinking bottles per cage.

  • Procedure:

    • Acclimation: For 48 hours, habituate the mice to two bottles, both containing water.

    • Sucrose Exposure: For the next 48 hours, replace one of the water bottles with a 1% sucrose solution.

    • Deprivation: Following the exposure period, deprive the mice of water and food for 24 hours.

    • Testing: After the deprivation period, present the mice with two pre-weighed bottles, one containing water and the other a 1% sucrose solution, for a period of 24 hours.

    • Measurement: Weigh the bottles at the end of the 24-hour period to determine the consumption of water and sucrose solution.

    • Calculation: Sucrose preference (%) = (Sucrose solution consumed / Total liquid consumed) x 100.

4. Open Field Test (OFT):

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set period (e.g., 5-10 minutes).

    • Use video tracking software to record and analyze the total distance traveled and the time spent in the central zone. A decrease in these parameters can be indicative of anxiety-like behavior, which is often comorbid with depression.

Signaling Pathways and Visualizations

PKA-CREB-BDNF Signaling Pathway

This compound has been shown to upregulate the PKA-CREB-BDNF signaling pathway in the hippocampus, which is a key pathway implicated in neurogenesis, synaptic plasticity, and the pathophysiology of depression.[1][7][8][9] Antagonism of the α4β2 nAChR by this compound is hypothesized to lead to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][9] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation.

PKA_CREB_BDNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound nAChR α4β2 nAChR This compound->nAChR antagonizes AC Adenylyl Cyclase nAChR->AC inhibits (hypothesized) cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene activates transcription BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA transcription BDNF BDNF Protein BDNF_mRNA->BDNF translation Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection promotes Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Neurochemical & Histological Analysis Acclimation Animal Acclimation (1 week) CORT_Admin Chronic Corticosterone Administration (21-28 days) Acclimation->CORT_Admin Drug_Admin This compound Administration (concurrent with CORT or post-induction) CORT_Admin->Drug_Admin TST Tail Suspension Test (Day 28) Drug_Admin->TST FST Forced Swim Test (Day 28) Drug_Admin->FST OFT Open Field Test (Day 29) Sacrifice Sacrifice and Sample Collection (Day 30) OFT->Sacrifice TST->OFT SPT Sucrose Preference Test (Day 29) FST->SPT SPT->Sacrifice Analysis Analysis of: - Monoamine Levels - PKA, CREB, BDNF expression Sacrifice->Analysis

References

Application Notes: Measuring VMY-2-95 Efficacy in Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VMY-2-95 is a potent and highly selective antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which has demonstrated potential in preclinical addiction models.[1][2] The α4β2 nAChR subtype is critically involved in the reinforcing and dependence-producing effects of nicotine (B1678760).[3][4] Antagonism of this receptor is a key strategy for developing smoking cessation therapies. These application notes provide detailed protocols for assessing the efficacy of this compound in rodent models of nicotine addiction, specifically focusing on intravenous self-administration and conditioned place preference assays.

Mechanism of Action in Nicotine Addiction

Nicotine, the primary addictive component in tobacco, exerts its reinforcing effects by binding to nAChRs in the brain's reward circuitry. Specifically, nicotine activates α4β2 nAChRs located on dopamine (B1211576) neurons in the ventral tegmental area (VTA). This activation leads to an influx of cations, depolarization of the neurons, and a subsequent release of dopamine in the nucleus accumbens (NAc). This surge in NAc dopamine is strongly associated with the rewarding and motivating properties of the drug. This compound acts by competitively binding to these α4β2 nAChRs, thereby blocking nicotine from activating them. This blockade is hypothesized to reduce the rewarding effects of nicotine and diminish the motivation to seek and consume the drug.

VMY_2_95_Mechanism cluster_VTA VTA Dopamine Neuron cluster_NAc Nucleus Accumbens (NAc) nAChR α4β2 nAChR Ca_Channel Ca²⁺ Channel nAChR->Ca_Channel opens Dopamine_Vesicle Dopamine Dopamine_Released Dopamine Release Dopamine_Vesicle->Dopamine_Released projects to Ca_Channel->Dopamine_Vesicle triggers release Nicotine Nicotine Nicotine->nAChR binds & activates VMY This compound VMY->nAChR binds & blocks Reward Drug Reinforcement & Reward Dopamine_Released->Reward

Caption: this compound blocks nicotine-induced dopamine release.

Quantitative Data Summary

Preclinical studies have provided key data on the efficacy and pharmacokinetic properties of this compound. This information is crucial for designing effective in vivo experiments.

Table 1: this compound Efficacy in Nicotine Self-Administration

Animal Model This compound Dose (SC) Effect on Nicotine Self-Administration Reference

| Rat | 3 mg/kg | Significant reduction |[1][2] |

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value Significance for Experimental Design Reference
In Vitro Affinity (IC₅₀) 0.049 nM (for α4β2 nAChR) Demonstrates high potency and selectivity. [1][2]
Aqueous Solubility Soluble in water Facilitates preparation of solutions for administration. [2]
Administration Route Subcutaneous (SC), Oral (PO) Flexible administration options for different protocols. [1][2]
Time to Max Brain Conc. (Tmax) ~60 minutes (after 3 mg/kg PO) Pre-treatment should occur ~60 min before behavioral testing. [1][2]
Max Brain Concentration (Cmax) 2.3 µg/g (after 3 mg/kg PO) Confirms significant blood-brain barrier penetration. [1][2]

| Plasma Half-life (t½) | ~9 hours (PO) | Suggests a sustained effect during typical behavioral sessions. |[2] |

Experimental Protocols

Two standard preclinical behavioral models are presented to assess the anti-addictive properties of this compound: Intravenous Self-Administration and Conditioned Place Preference.

Protocol 1: Intravenous Nicotine Self-Administration in Rats

This model assesses the reinforcing effects of a drug and is considered the gold standard for predicting abuse liability. The protocol is designed to test if this compound can reduce the motivation of rats to work for nicotine infusions.

1. Animals and Housing:

  • Species: Adult male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Food and water are available ad libitum unless otherwise specified (e.g., initial food restriction for lever press training).

2. Surgical Procedure (Intravenous Catheter Implantation):

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Aseptically implant a chronic indwelling catheter into the right jugular vein. The external end of the catheter should exit dorsally between the scapulae.

  • Allow rats a recovery period of at least one week post-surgery. During this time, flush catheters daily with a heparinized saline solution to maintain patency.[5]

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.

4. Procedure:

  • Acquisition Phase (Training):

    • Rats are trained to press the "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion in saline).[5][6] Each infusion is paired with a cue, such as the illumination of the stimulus light.

    • Responses on the "inactive" lever are recorded but have no programmed consequences.[7]

    • Training sessions are typically 1-2 hours daily.[5]

    • Acquisition is considered stable when the rat shows a consistent pattern of responding, with significantly more presses on the active lever than the inactive lever for at least three consecutive days.

  • This compound Treatment Phase (Testing):

    • Once stable self-administration is achieved, begin the testing phase.

    • Administer this compound (e.g., 3 mg/kg, SC) or vehicle approximately 60 minutes before the start of the self-administration session.[1][2]

    • A within-subjects design is recommended, where each animal receives both vehicle and different doses of this compound in a counterbalanced order across different days.

    • Record the number of infusions earned and the number of presses on both the active and inactive levers.

  • Data Analysis:

    • The primary endpoint is the number of nicotine infusions earned.

    • Compare the number of infusions after this compound administration to the number after vehicle administration using a repeated-measures ANOVA or paired t-test.

    • A significant reduction in infusions earned following this compound treatment indicates that the compound has reduced the reinforcing efficacy of nicotine.

Protocol 2: Nicotine-Induced Conditioned Place Preference (CPP)

The CPP paradigm is used to measure the rewarding effects of drugs by assessing an animal's preference for an environment that has been previously associated with drug exposure.[8] This protocol tests whether this compound can block the acquisition of a nicotine-induced CPP.

1. Animals and Housing:

  • Species: Adult male mice (e.g., C57BL/6J) or rats.

  • Housing: Group-housed (or single-housed one day prior to testing) under standard vivarium conditions.[9]

2. Apparatus:

  • A three-chamber CPP apparatus is common.[8] The two larger outer chambers should be distinct in their visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral center chamber connects the two outer chambers.

3. Procedure (Biased Design):

  • Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):

    • Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.[10]

    • Record the time spent in each of the large outer chambers.

    • For each animal, designate the initially least-preferred chamber as the drug-paired chamber. This "biased" approach is often more sensitive for detecting nicotine-induced CPP.[11][12]

  • Phase 2: Conditioning (Days 2-7):

    • This phase consists of alternating injections of nicotine and vehicle over several days.

    • Drug Pairing Day: Administer this compound (or vehicle) 30-60 minutes prior to nicotine. Then, administer nicotine (e.g., 0.1-0.6 mg/kg, SC for rats) and immediately confine the animal to the drug-paired (initially non-preferred) chamber for 30 minutes.[10][11]

    • Vehicle Pairing Day: Administer this compound vehicle, followed by a saline injection, and confine the animal to the vehicle-paired (initially preferred) chamber for 30 minutes.

    • Alternate between these two pairing types for 6 days (3 drug pairings, 3 vehicle pairings).[11]

  • Phase 3: Post-Conditioning (Test Day - Day 8):

    • Administer no injections.

    • Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a CPP score as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.

    • Compare the CPP scores between the group that received this compound + Nicotine and the group that received Vehicle + Nicotine using an ANOVA.

    • A significant reduction in the CPP score in the this compound group indicates that the compound blocked the rewarding properties of nicotine.

Visualized Workflows and Relationships

Experimental_Workflow Start Study Start: Animal Acclimation Surgery IV Catheter Surgery (Self-Admin Model) Start->Surgery Self-Admin Protocol PreTest Pre-Test / Baseline (CPP Model) Start->PreTest CPP Protocol Recovery Post-Op Recovery (1 Week) Surgery->Recovery Training Behavioral Training (Self-Admin or CPP) Recovery->Training PreTest->Training Treatment This compound vs. Vehicle Administration Training->Treatment Test Behavioral Testing Treatment->Test Test->Treatment Repeated Testing Analysis Data Collection & Statistical Analysis Test->Analysis End Study Conclusion Analysis->End

Caption: General experimental workflow for this compound efficacy testing.

Logical_Relationship A1 High Potency & Selectivity for α4β2 nAChR M1 Blocks Nicotine Binding in VTA A1->M1 A2 Good Oral Bioavailability & BBB Penetration A2->M1 ensures target engagement A3 Antagonist at Receptor (No Intrinsic Activity) A3->M1 N1 Attenuates Nicotine-Induced Dopamine Release in NAc M1->N1 B1 Reduced Reinforcing Efficacy of Nicotine N1->B1 B2 Blocked Conditioned Reward (Reduced CPP) B1->B2 B3 Decreased Drug-Seeking (Reduced Self-Administration) B1->B3 C1 Potential Therapeutic for Nicotine Addiction B2->C1 B3->C1

Caption: Logical flow from this compound properties to therapeutic potential.

References

VMY-2-95 Protocol for Corticosterone-Induced Depression Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in a corticosterone (B1669441) (CORT)-induced depression model in mice. This model is a valuable tool for screening potential antidepressant compounds and investigating the neurobiological mechanisms underlying depression. The following sections detail the experimental procedures, data presentation, and relevant signaling pathways.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition. While current treatments, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), are effective for some, a significant portion of patients do not achieve remission, highlighting the need for novel therapeutic strategies.[1] The cholinergic system, particularly the α4β2 nAChRs, has emerged as a promising target for the development of new antidepressants.[2] this compound is a selective antagonist of the α4β2 nAChR that has demonstrated significant antidepressant-like effects in preclinical models.[2]

The corticosterone-induced depression model is a widely used and validated animal model that mimics the hypercortisolemia often observed in patients with depression.[3][4] Chronic administration of CORT in rodents leads to a range of behavioral, neurochemical, and neuroanatomical changes that are analogous to those seen in human depression, including anhedonia, behavioral despair, and alterations in hippocampal neurogenesis.[4][5][6]

This document outlines the protocol for inducing a depressive-like state in mice using CORT and subsequently treating with this compound to assess its therapeutic potential.

Experimental Protocols

Animal Model and Reagents
  • Animals: Male C57BL/6 mice (8-10 weeks old, 22-25 g) are commonly used. House animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Corticosterone (CORT): Prepare a stock solution of CORT (Sigma-Aldrich) in sesame oil.

  • This compound: Synthesize or procure this compound. For administration, dissolve in a suitable vehicle, such as saline.

  • Positive Control: Fluoxetine (B1211875) (a commonly used SSRI) can be used as a positive control to validate the experimental model.[2]

Corticosterone-Induced Depression Model

The depression model is established by daily subcutaneous (s.c.) injections of CORT at a dose of 20 mg/kg for 21 consecutive days.[5][7] This regimen has been shown to induce significant depressive-like behaviors.[5]

Experimental Workflow:

G cluster_acclimatization Acclimatization (1 week) cluster_induction Depression Induction (21 days) cluster_treatment Treatment (from day 22) cluster_testing Behavioral Testing (from day 29) cluster_analysis Molecular Analysis acclimatize House mice in a controlled environment induction Daily subcutaneous injection of Corticosterone (20 mg/kg) acclimatize->induction treatment Administer this compound (1, 3, or 10 mg/kg, i.p.) or Fluoxetine (positive control) or Vehicle (control) induction->treatment behavioral Sucrose (B13894) Preference Test (SPT) Tail Suspension Test (TST) Forced Swim Test (FST) Open Field Test (OFT) treatment->behavioral molecular Collect brain tissue (hippocampus) for molecular analysis (e.g., Western blot, ELISA) behavioral->molecular

Figure 1. Experimental workflow for the this compound protocol.

This compound Treatment

Following the 21-day CORT induction period, mice are randomly assigned to different treatment groups:

  • Vehicle Control: Receives the vehicle used to dissolve this compound.

  • This compound Groups: Receive this compound at different doses (e.g., 1, 3, and 10 mg/kg, intraperitoneally, i.p.) once daily.[2]

  • Positive Control Group: Receives fluoxetine (e.g., 20 mg/kg, i.p.) once daily.

  • CORT Model Group: Continues to receive CORT and the vehicle for this compound.

Treatment is typically administered for at least one week before behavioral testing commences.[5]

Behavioral Assessments

A battery of behavioral tests is used to assess depressive-like behaviors. It is crucial to perform these tests in a specific order, from the least stressful to the most stressful, to minimize the influence of one test on another.

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.

    • Habituation: For 48 hours, habituate mice to two bottles in their home cage, one containing 1% sucrose solution and the other containing plain water.

    • Testing: After a period of food and water deprivation (e.g., 4 hours), present the mice with the two pre-weighed bottles for a set duration (e.g., 2-4 hours).

    • Calculation: Measure the consumption of each liquid and calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%.

  • Tail Suspension Test (TST): This test assesses behavioral despair.

    • Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movement, except for those required for respiration.

  • Forced Swim Test (FST): This test also measures behavioral despair.

    • Place each mouse in a transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Record the total duration of immobility during the last 4 minutes of a 6-minute session.

  • Open Field Test (OFT): This test is used to assess locomotor activity and rule out any confounding effects of the treatments on general activity levels.

    • Place each mouse in the center of a square arena (e.g., 50 cm x 50 cm x 50 cm).

    • Use a video tracking system to record the total distance traveled and the time spent in the center of the arena over a 5-minute period.

Molecular and Biochemical Analyses

Following behavioral testing, animals are euthanized, and brain tissue, particularly the hippocampus, is collected for further analysis.

  • Neurotransmitter Levels: Measure the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites in the hippocampus using High-Performance Liquid Chromatography (HPLC).

  • Western Blot Analysis: Assess the protein expression levels of key signaling molecules in the PKA-CREB-BDNF pathway.

  • ELISA: Quantify the levels of stress hormones such as corticosterone, corticotropin-releasing hormone (CRH), and adrenocorticotropic hormone (ACTH) in plasma or brain tissue.[5]

Data Presentation

Quantitative data from the behavioral and molecular analyses should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Behavioral Tests in Corticosterone-Treated Mice

Treatment GroupSucrose Preference (%)Immobility Time (s) - TSTImmobility Time (s) - FSTTotal Distance (m) - OFT
ControlDataDataDataData
CORT ModelDataDataDataData
CORT + this compound (1 mg/kg)DataDataDataData
CORT + this compound (3 mg/kg)DataDataDataData
CORT + this compound (10 mg/kg)DataDataDataData
CORT + Fluoxetine (20 mg/kg)DataDataDataData

Data should be presented as mean ± SEM. Statistical significance should be indicated.

Table 2: Effect of this compound on Hippocampal Neurotransmitter Levels

Treatment GroupSerotonin (ng/mg tissue)Dopamine (ng/mg tissue)Norepinephrine (ng/mg tissue)
ControlDataDataData
CORT ModelDataDataData
CORT + this compound (10 mg/kg)DataDataData
CORT + Fluoxetine (20 mg/kg)DataDataData

Data should be presented as mean ± SEM. Statistical significance should be indicated.

Table 3: Effect of this compound on PKA-CREB-BDNF Signaling Pathway Proteins

Treatment Groupp-PKA/PKA Ratiop-CREB/CREB RatioBDNF Expression (relative to control)
ControlDataDataData
CORT ModelDataDataData
CORT + this compound (10 mg/kg)DataDataData
CORT + Fluoxetine (20 mg/kg)DataDataData

Data should be presented as mean ± SEM. Statistical significance should be indicated.

Signaling Pathway

This compound exerts its antidepressant-like effects by modulating the PKA-CREB-BDNF signaling pathway.[2][5] Chronic stress and high levels of corticosterone are known to downregulate this pathway, leading to decreased neurogenesis and synaptic plasticity, which are implicated in the pathophysiology of depression.[5][8] this compound, by antagonizing the α4β2 nAChR, leads to the upregulation of this pathway.[2][5]

G cluster_stress Chronic Stress / High Corticosterone cluster_receptor Nicotinic Receptor cluster_drug Therapeutic Intervention cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular & Behavioral Outcomes CORT Corticosterone nAChR α4β2 nAChR CORT->nAChR activates PKA PKA nAChR->PKA inhibits VMY This compound VMY->nAChR antagonizes CREB CREB PKA->CREB phosphorylates BDNF BDNF CREB->BDNF activates transcription of Neurogenesis Neurogenesis Synaptic Plasticity BDNF->Neurogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant

Figure 2. This compound signaling pathway in depression.

Conclusion

The this compound protocol in the corticosterone-induced depression model provides a robust framework for evaluating the antidepressant potential of novel compounds targeting the α4β2 nicotinic acetylcholine receptor. This detailed methodology, from animal model induction to behavioral and molecular analyses, allows for a comprehensive assessment of therapeutic efficacy and the underlying mechanisms of action. The upregulation of the PKA-CREB-BDNF signaling pathway by this compound highlights a promising avenue for the development of new treatments for major depressive disorder.[2][5]

References

Application Notes and Protocols for Studying the PKA-CREB-BDNF Signaling Pathway with VMY-2-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant neuroprotective and antidepressant-like effects.[1][2] Mechanistic studies have revealed that this compound exerts its therapeutic potential by upregulating the Protein Kinase A (PKA)-cAMP response element-binding protein (CREB)-Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][2] This pathway is crucial for neuronal survival, neuroplasticity, and cognitive function.[1] Dysregulation of the PKA-CREB-BDNF pathway has been implicated in various neurological and psychiatric disorders, making it a key target for novel therapeutic interventions.

These application notes provide a comprehensive overview of the use of this compound as a tool to study the PKA-CREB-BDNF signaling pathway. Detailed protocols for in vitro cell-based assays are provided to enable researchers to investigate the effects of this compound on cell viability and the expression of key proteins in this pathway.

Data Presentation

The following tables summarize the quantitative data regarding the pharmacological profile of this compound and its effects on the PKA-CREB-BDNF signaling pathway in corticosterone-induced cellular stress models using SH-SY5Y human neuroblastoma cells.

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor SubtypeReference
IC500.049 nMα4β2 nAChR[1]

Table 2: Effect of this compound on Cell Viability in Corticosterone-Treated SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (%)
Control-100
Corticosterone (B1669441) (CORT)800 μM~50
This compound + CORT0.003 μMIncreased
This compound + CORT0.03 μMFurther Increased
This compound + CORT0.1 μMSignificantly Increased

Note: Specific percentage increases were not provided in the source material and are described qualitatively based on the graphical data.

Table 3: Effect of this compound on the Expression of PKA-CREB-BDNF Pathway Proteins in Corticosterone-Treated SH-SY5Y Cells

Target ProteinTreatment GroupRelative Expression Level (Fold Change vs. CORT)
p-PKA/PKAThis compound (0.1 μM) + CORTUpregulated
p-CREB/CREBThis compound (0.1 μM) + CORTUpregulated
BDNFThis compound (0.1 μM) + CORTUpregulated

Note: The primary research article presented this data in graphical format. The table reflects the observed upregulation. For precise fold-change values, refer to the original publication.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PKA-CREB-BDNF signaling pathway and a typical experimental workflow for studying the effects of this compound.

PKA_CREB_BDNF_Pathway VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonizes AC Adenylyl Cyclase nAChR->AC Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF BDNF Protein BDNF_Gene->BDNF Neuroprotection Neuroprotection & Neuronal Survival BDNF->Neuroprotection

Caption: this compound upregulates the PKA-CREB-BDNF signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed SH-SY5Y Cells treat_CORT Induce Cellular Stress (Corticosterone) start->treat_CORT treat_VMY Treat with this compound treat_CORT->treat_VMY viability Cell Viability Assay (MTT) treat_VMY->viability western Western Blot Analysis (PKA, p-CREB, BDNF) treat_VMY->western analyze_via Quantify Cell Viability viability->analyze_via analyze_wb Quantify Protein Expression western->analyze_wb conclusion Correlate Pathway Activation with Neuroprotection analyze_via->conclusion analyze_wb->conclusion

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of SH-SY5Y cells and the induction of cellular stress using corticosterone, followed by treatment with this compound.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Corticosterone (CORT)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. For experiments, seed cells in 96-well plates for viability assays or 6-well plates for Western blotting at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Corticosterone Treatment: Prepare a stock solution of corticosterone in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 800 μM). After allowing the cells to adhere overnight, replace the medium with the corticosterone-containing medium and incubate for 24 hours to induce cellular injury.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Following the 24-hour corticosterone pre-treatment, add this compound to the culture medium at the desired final concentrations (e.g., 0.003, 0.03, 0.1 μM). A vehicle control (DMSO) should be included. Incubate the cells for an additional 24 hours.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • MTT Incubation: Following the 24-hour treatment with this compound, add 20 μL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 μL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

This protocol is for the detection and quantification of PKA, phosphorylated CREB (p-CREB), and BDNF protein levels.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PKA, anti-p-CREB, anti-CREB, anti-BDNF, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C. (Optimal antibody dilutions should be determined empirically).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein levels.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the PKA-CREB-BDNF signaling pathway. The protocols outlined in these application notes provide a framework for researchers to explore the neuroprotective effects of this compound and elucidate the molecular mechanisms underlying its activity. These studies will contribute to a better understanding of the therapeutic potential of targeting the α4β2 nAChR and the PKA-CREB-BDNF pathway in the context of neurological and psychiatric disorders.

References

Application Notes and Protocols for Long-Term Administration of VMY-2-95 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the long-term administration of VMY-2-95 in rodent models. The information is compiled from preclinical studies investigating the compound's therapeutic potential, particularly its antidepressant-like effects.

Introduction

This compound is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has shown promise as a potential therapeutic agent for neuropsychiatric disorders such as depression.[1][2] Preclinical studies in rodents have demonstrated its ability to reverse depression-like behaviors and protect against neuronal injury.[1][2] This document outlines the methodologies for administering this compound over extended periods in a research setting, summarizes the key quantitative findings, and provides diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving the chronic administration of this compound in rodents.

Table 1: this compound Pharmacokinetics in Rats (Oral Administration)

ParameterValueReference
Maximum Serum Concentration (Cmax) 0.56 µg/mL[3]
Time to Maximum Concentration (Tmax) 0.9 hours[3]
Area Under the Curve (AUC) 7.05 µg/h·mL[3]
Half-life (T½) 8.98 hours[3]
Maximum Brain Tissue Concentration 2.3 µg/g (at 60 min post 3 mg/kg oral dose)[3]

Table 2: Chronic this compound Administration in a Mouse Model of Depression

ParameterVehicle ControlCORT ModelThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)Fluoxetine (B1211875) (Positive Control)Reference
Immobility Time in TST (s) ~110~210~160~140~120~130[1]
Immobility Time in FST (s) ~100~190~150~130~110~120[1]
Sucrose (B13894) Preference (%) ~85~60~70~75~80~78[1]
P-PKA Expression (relative) HighLowIncreasedIncreasedSignificantly IncreasedIncreased[1]
P-CREB Expression (relative) HighLowIncreasedIncreasedSignificantly IncreasedIncreased[1]
BDNF Expression (relative) HighLowIncreasedIncreasedSignificantly IncreasedIncreased[1]

TST: Tail Suspension Test; FST: Forced Swim Test. CORT: Corticosterone (B1669441). Values are approximate based on graphical data.[1]

Experimental Protocols

Corticosterone-Induced Depression Model in Mice

This protocol describes the induction of a depression-like phenotype in mice using chronic corticosterone (CORT) administration, a widely used model to screen for potential antidepressant compounds.[1]

Materials:

  • C57BL/6 mice

  • Corticosterone (CORT)

  • Sesame oil

  • This compound

  • Saline solution

  • Fluoxetine (positive control)

  • Administration syringes and needles

Procedure:

  • Animal Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the experiment.

  • Model Induction: Prepare a CORT solution in sesame oil. Administer CORT subcutaneously to the mice daily for 21 consecutive days. The vehicle control group receives sesame oil only.

  • Drug Administration:

    • Prepare this compound solutions in saline at concentrations of 1, 3, and 10 mg/kg.

    • Prepare a fluoxetine solution in saline as a positive control.

    • From day 22 to day 28, administer this compound or fluoxetine intraperitoneally once daily. The CORT model group and vehicle control group receive saline.

  • Behavioral Testing: Conduct behavioral tests such as the Tail Suspension Test (TST), Forced Swim Test (FST), and Sucrose Preference Test (SPT) on day 29 to assess depression-like behaviors.[1]

  • Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus) for molecular analysis.

Behavioral Assays

3.2.1. Tail Suspension Test (TST)

  • Individually suspend mice by their tails using adhesive tape, ensuring the tape is placed approximately 1 cm from the tip of the tail.

  • The suspension point should be high enough to prevent the mice from touching any surfaces.

  • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movement, except for those required for respiration.

3.2.2. Forced Swim Test (FST)

  • Place individual mice in a transparent cylindrical container filled with water (23-25°C) to a depth where they cannot touch the bottom with their hind paws.

  • The test duration is typically 6 minutes.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as floating motionless or making only minor movements necessary to keep the head above water.

3.2.3. Sucrose Preference Test (SPT)

  • For 48 hours, habituate mice to two drinking bottles, one containing plain water and the other a 1% sucrose solution.

  • Following a period of food and water deprivation (e.g., 12 hours), present the mice with pre-weighed bottles of water and 1% sucrose solution for a defined period (e.g., 2-4 hours).

  • Measure the consumption of each liquid by weighing the bottles.

  • Calculate sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%.

Molecular Analysis: Western Blot

This protocol is for assessing the protein expression levels of key signaling molecules in brain tissue.

Materials:

  • Hippocampal tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-PKA, anti-CREB, anti-BDNF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the hippocampal lysates using a protein assay kit.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway

VMY_2_95_Signaling_Pathway VMY295 This compound nAChR α4β2 nAChR VMY295->nAChR Antagonizes PKA PKA nAChR->PKA Inhibitory Effect (relieved) CREB CREB PKA->CREB Activates BDNF BDNF CREB->BDNF Increases Expression Neurogenesis Hippocampal Neurogenesis BDNF->Neurogenesis Promotes Antidepressant Antidepressant-like Effects Neurogenesis->Antidepressant Contributes to

Caption: this compound Signaling Pathway in Depression Models.

Experimental Workflow

Long_Term_Rodent_Study_Workflow start Start: Animal Acclimation model_induction Chronic Stress Induction (e.g., Corticosterone) start->model_induction drug_admin Daily this compound Administration (e.g., 28 days) model_induction->drug_admin behavioral Behavioral Assessments (TST, FST, SPT) drug_admin->behavioral tissue Tissue Collection (e.g., Brain) behavioral->tissue analysis Molecular & Histological Analysis (e.g., Western Blot, IHC) tissue->analysis end End: Data Analysis & Interpretation analysis->end

References

Application Notes and Protocols for VMY-2-95 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in various neurological processes and a significant target in drug development for conditions such as depression and addiction.[1][2] Electrophysiological techniques are crucial for characterizing the functional effects of this compound on neuronal activity. These application notes provide detailed protocols for investigating the inhibitory properties of this compound on α4β2 nAChRs using whole-cell patch-clamp recordings in both voltage-clamp and current-clamp configurations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and selectivity. This data is essential for designing and interpreting electrophysiological experiments.

Table 1: Inhibitory Potency of this compound at α4β2 nAChRs

ParameterValueCell Type/SystemReference
IC₅₀0.049 nMCells expressing α4β2 nAChRs[1]

Table 2: Selectivity Profile of this compound against other nAChR Subtypes

nAChR SubtypeSelectivity (fold increase in IC₅₀ compared to α4β2)Reference
α2β2>2[1]
α2β4>13,000[1]
α3β2>13,000[1]
α3β4>13,000[1]
α4β4>13,000[1]
α7>13,000[1]

Table 3: Representative Concentration-Response Data for this compound on Acetylcholine-Evoked Currents

This compound Concentration (nM)% Inhibition of ACh-evoked Current (Mean ± SEM)
0.00110.2 ± 2.1
0.0135.5 ± 4.3
0.0552.1 ± 3.8
0.178.9 ± 5.2
195.3 ± 2.5
1098.9 ± 1.1

Note: This table represents hypothetical data based on the known IC₅₀ value for illustrative purposes.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine the IC₅₀ of this compound

This protocol details the methodology for determining the concentration-dependent inhibition of acetylcholine (ACh)-evoked currents by this compound in cells expressing α4β2 nAChRs.

Materials:

  • Cell Line: HEK293 cells stably expressing human α4β2 nAChRs.

  • External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. The solution should be bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Agonist: Acetylcholine (ACh) chloride.

  • Antagonist: this compound.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Electrophysiology Rig: Microscope, amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing α4β2 nAChRs onto glass coverslips 24-48 hours before recording.

  • Solution Preparation: Prepare external and internal solutions as described above. Prepare stock solutions of ACh and this compound and dilute to final concentrations in the external solution on the day of the experiment.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Pipette Filling: Fill a patch pipette with the internal solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -70 mV.

  • ACh Application: Apply a brief pulse of ACh (e.g., 100 µM for 1 second) to evoke an inward current. Establish a stable baseline response with repeated applications.

  • This compound Application:

    • Co-apply increasing concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 nM) with the ACh pulse.

    • Allow for a pre-incubation period with this compound (e.g., 2-5 minutes) before co-application to reach steady-state inhibition.

  • Data Acquisition: Record the peak amplitude of the ACh-evoked inward current for each concentration of this compound.

  • Data Analysis:

    • Normalize the current amplitude in the presence of this compound to the control ACh-evoked current.

    • Plot the percentage of inhibition as a function of this compound concentration.

    • Fit the concentration-response curve with a logistical equation to determine the IC₅₀ value.

Protocol 2: Current-Clamp Recording to Assess the Effect of this compound on Neuronal Excitability

This protocol outlines the procedure to investigate how this compound modulates neuronal firing properties in response to nicotinic receptor activation.

Materials:

  • Primary Neuronal Culture or Brain Slices: e.g., cortical or hippocampal neurons which endogenously express α4β2 nAChRs.

  • Solutions: Same as in Protocol 1.

  • Agonist: Nicotine (B1678760) or Acetylcholine.

  • Antagonist: this compound.

  • Recording Equipment: Same as in Protocol 1.

Procedure:

  • Preparation: Prepare primary neuronal cultures or acute brain slices.

  • Recording Setup: Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and perfuse with ACSF.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration in the current-clamp mode.

  • Baseline Firing:

    • Record the resting membrane potential.

    • Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

  • Agonist Application:

    • Bath apply a submaximal concentration of nicotine or ACh to increase neuronal excitability and firing rate.

  • This compound Application:

    • While continuously perfusing with the agonist, apply this compound at a concentration near its IC₅₀ (e.g., 0.1 nM).

    • Record the changes in resting membrane potential and action potential firing frequency in response to the same depolarizing current steps.

  • Data Acquisition and Analysis:

    • Measure the resting membrane potential, number of action potentials, and firing frequency before and after the application of the agonist and this compound.

    • Compare the firing properties to determine the inhibitory effect of this compound on agonist-induced neuronal hyperexcitability.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures described, the following diagrams are provided.

VMY_2_95_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers Post_nAChR α4β2 nAChR NT_release->Post_nAChR Activates Depolarization Depolarization Post_nAChR->Depolarization Causes AP_Firing Action Potential Firing Depolarization->AP_Firing Initiates VMY This compound VMY->nAChR Blocks VMY->Post_nAChR Blocks

Caption: Signaling pathway of α4β2 nAChR and the inhibitory action of this compound.

Electrophysiology_Workflow cluster_voltage_clamp Voltage-Clamp Protocol cluster_current_clamp Current-Clamp Protocol VC1 Prepare Cells Expressing α4β2 nAChRs VC2 Establish Whole-Cell Voltage-Clamp (-70mV) VC1->VC2 VC3 Apply ACh to Elicit Baseline Current VC2->VC3 VC4 Co-apply this compound with ACh (Increasing Concentrations) VC3->VC4 VC5 Record Peak Inward Current VC4->VC5 VC6 Analyze Data and Determine IC₅₀ VC5->VC6 CC1 Prepare Neurons or Brain Slices CC2 Establish Whole-Cell Current-Clamp CC1->CC2 CC3 Record Baseline Action Potential Firing CC2->CC3 CC4 Apply Nicotinic Agonist to Increase Firing CC3->CC4 CC5 Apply this compound CC4->CC5 CC6 Record Changes in Firing Properties CC5->CC6

Caption: Experimental workflow for electrophysiological characterization of this compound.

Logical_Relationship VMY_Action This compound Application Receptor_Block α4β2 nAChR Blockade VMY_Action->Receptor_Block Current_Inhibition Inhibition of Nicotinic Currents Receptor_Block->Current_Inhibition Excitability_Reduction Reduced Neuronal Excitability Current_Inhibition->Excitability_Reduction Therapeutic_Effect Potential Therapeutic Effect (e.g., Antidepressant) Excitability_Reduction->Therapeutic_Effect

Caption: Logical relationship of this compound's mechanism of action.

References

Troubleshooting & Optimization

VMY-2-95 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of VMY-2-95, a potent and selective inhibitor of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Below you will find troubleshooting advice and frequently asked questions to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the α4β2 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 0.049 nM.[1] It functions as an antagonist, inhibiting the action of acetylcholine at this specific receptor subtype.[1] Research has shown that this compound can up-regulate the PKA-CREB-BDNF signaling pathway, suggesting its potential in studying neurological pathways and as a therapeutic agent for conditions like depression.[2]

Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is happening?

A2: The free base form of this compound has low aqueous solubility.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation. This is a common issue for many small molecule inhibitors.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: this compound as a free base is freely soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your experimental buffer.

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: To overcome the low aqueous solubility of the free base, the hydrochloride salt form of this compound (this compound·2HCl) has been developed. This salt form is significantly more soluble in aqueous buffers.[1] For in vivo studies or assays requiring higher aqueous solubility, using this compound·2HCl is the recommended solution.

Troubleshooting Guide

Issue: Precipitate Formation During Dilution

Solution 1: Use the Hydrochloride Salt The most effective solution is to use the hydrochloride salt of this compound (this compound·2HCl), which has significantly higher aqueous solubility.[1]

Solution 2: Optimize Dilution Method If you are working with the free base form, instead of a single large dilution, try serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the aqueous buffer to minimize localized high concentrations that can lead to precipitation.[3]

Solution 3: Adjust Final DMSO Concentration When diluting a DMSO stock solution, ensure the final concentration of DMSO in your aqueous buffer is kept low (typically below 0.5%) to avoid solvent-induced artifacts or cellular toxicity.[3]

Issue: Inconsistent Results in Cell-Based Assays

Solution 1: Assess Compound Stability Incubate this compound in your cell culture medium without cells for the duration of your experiment. At different time points, measure the concentration of the intact compound using an appropriate analytical method like HPLC-MS to check for chemical degradation.[3]

Solution 2: Evaluate Metabolic Stability Perform a time-course experiment in the presence of cells. A more rapid disappearance of this compound compared to the cell-free control suggests cellular metabolism, which may require adjusting the dosing regimen.[3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound and its hydrochloride salt form.

Compound FormSolvent/BufferTemperatureSolubility
This compound (free base)Isotonic Phosphate Buffer (pH 6.8)25 °C0.604 mg/mL
This compound (free base)DMSONot SpecifiedFreely Soluble
This compound·2HClAqueous BufferNot Specified>50 mg/mL

Data sourced from ACS Chemical Neuroscience.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Free Base)
  • Weighing: Accurately weigh the desired amount of this compound solid powder.

  • Solubilization: Add an appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]

  • Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes. Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[4]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Buffer Preparation: Prepare the final aqueous assay buffer.

  • Serial Dilution (Recommended):

    • Perform an initial dilution of the DMSO stock solution into the assay buffer.

    • Perform subsequent serial dilutions in the assay buffer until the final desired concentration is reached.

    • Ensure vigorous mixing after each dilution step.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your assay and below the threshold for cellular toxicity (typically <0.5%).[3]

This compound Signaling Pathway

This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR). Its inhibitory action has been shown to up-regulate the PKA-CREB-BDNF signaling pathway.[2]

VMY_2_95_Signaling_Pathway VMY This compound nAChR α4β2 nAChR VMY->nAChR AC Adenylate Cyclase nAChR->AC Inhibition (blocked by this compound) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival

Caption: this compound antagonism of α4β2 nAChR leads to upregulation of the PKA-CREB-BDNF pathway.

References

VMY-2-95: Technical Support for In Vitro Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of VMY-2-95 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] In preclinical studies, it has demonstrated neuroprotective and antidepressant-like effects.[1][2] Its mechanism involves the modulation of specific neuronal signaling pathways, such as the PKA-CREB-BDNF pathway, rather than inducing broad cytotoxicity.[1]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. For neuroprotection studies in SH-SY5Y cells, a range of 0.003 µM to 0.1 µM has been shown to be effective in protecting against corticosterone-induced injury.[1][2] It is critical to note that concentrations above 30 µM were found to be toxic to these cells.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.

Q3: How should I prepare and store this compound for cell culture experiments?

This compound is freely soluble in DMSO.[3] For aqueous solutions, the hydrochloride salt form (this compound·2HCl) is recommended as it is soluble in water and has been shown to be chemically stable in buffer solutions at both pH 1.2 and 6.8.[3] Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or sterile water for the HCl salt) and dilute it to the final working concentration in your cell culture medium. Store stock solutions at -20°C or as recommended by the supplier.

Q4: Can this compound be used in cancer cell line studies?

The currently available literature primarily focuses on the neuroprotective effects of this compound as an α4β2 nAChR antagonist.[1][2][4] While nAChRs are expressed in some cancers and can influence proliferation, the use of this compound as a cytotoxic or anti-proliferative agent in cancer models is not well-documented in the provided search results. Its effects would likely be mediated through nAChR signaling rather than common cytotoxic mechanisms like mitotic arrest.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in published in vitro studies.

Cell LineAssay TypeEffective Concentration Range (µM)Observed EffectToxicity Note
SH-SY5YNeuroprotection (against corticosterone)0.003 - 0.1Significant protection of cell viability and morphology; inhibition of apoptosis.[1][2]Toxic to cells at concentrations above 30 µM.[2]
SH-SY5YAntioxidant & Metabolism0.003 - 0.1Increased total antioxidant capacity and protection of mitochondrial energy metabolism.[1][2]Not specified within this range.
SH-SY5YSignaling Pathway0.003 - 0.1Up-regulation of the PKA-CREB-BDNF signaling pathway.[1]Not specified within this range.

Troubleshooting Guide

Problem: I am not observing the expected neuroprotective effect with this compound.

  • Concentration Too Low: The effective concentration can vary between cell lines and experimental conditions. Consider performing a dose-response curve, starting from a low nanomolar range (e.g., 0.001 µM) and increasing to the low micromolar range (e.g., 1 µM).

  • Compound Stability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If using the non-salt form, ensure it is fully dissolved in the stock solvent before diluting in aqueous media.

  • Incubation Time: The duration of pre-incubation with this compound before applying a stressor (like corticosterone) can be critical. Optimize the incubation time based on your experimental design.

  • Cell Health: Ensure your cells are healthy and within a low passage number before starting the experiment, as this can significantly impact their response to stimuli.

Problem: I am observing unexpected cytotoxicity or cell death.

  • Concentration Too High: this compound has been shown to be toxic at concentrations above 30 µM in SH-SY5Y cells.[2] If you observe widespread cell death, significantly reduce the concentration.

  • Solvent Toxicity: If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with the same amount of DMSO) to confirm.

  • Compound Purity: Verify the purity of the this compound compound. Impurities could contribute to off-target effects and toxicity.

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for troubleshooting concentration-related issues.

VMY_2_95_Signaling_Pathway cluster_stress Cellular Stressor cluster_receptor Receptor Interaction cluster_pathway Intracellular Signaling cluster_outcome Cellular Outcome CORT Corticosterone Apoptosis Apoptosis / Injury ↓ CORT->Apoptosis induces VMY This compound nAChR α4β2 nAChR VMY->nAChR antagonizes PKA PKA Activation ↑ nAChR->PKA modulates CREB CREB Phosphorylation ↑ PKA->CREB BDNF BDNF Expression ↑ CREB->BDNF Viability Neuroprotection / Viability ↑ BDNF->Viability promotes Viability->Apoptosis inhibits

Caption: this compound signaling pathway in neuroprotection.

Troubleshooting_Workflow start Start: Experiment gives unexpected results q1 Is there high cytotoxicity? start->q1 a1_yes Decrease this compound Concentration (e.g., 10-fold lower) q1->a1_yes Yes q2 Is there no observable effect? q1->q2 No check_solvent Check solvent concentration (e.g., DMSO < 0.1%) a1_yes->check_solvent q3 Is the new result satisfactory? check_solvent->q3 a2_yes Increase this compound Concentration (e.g., 5-10 fold higher) q2->a2_yes Yes check_protocol Verify Protocol: - Cell density - Incubation time - Reagent stability q2->check_protocol No a2_yes->q3 check_protocol->q3 end_ok End: Concentration Optimized q3->end_ok Yes end_fail Re-evaluate experimental setup (e.g., different assay, cell line) q3->end_fail No

Caption: Troubleshooting workflow for this compound concentration.

Key Experimental Protocols

Below are generalized protocols for common assays used to evaluate the effects of this compound. Researchers should adapt these protocols to their specific cell types and equipment.

Cell Viability (MTT Assay)

This protocol measures cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Cells and complete culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[7]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]

  • Analysis: Subtract the average absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Treated and control cells

  • Flow cytometry tubes

  • 1X Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V (e.g., FITC, APC)

  • Propidium Iodide (PI) or 7-AAD staining solution

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300-400 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Annexin V Binding Buffer.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[10]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[11]

  • PI Addition: Add 5 µL of PI staining solution to the tube immediately before analysis. Do not wash the cells after this step.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) on a flow cytometer.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold 1X PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Fixation: Resuspend the pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells and prevent clumping.[12][13]

  • Incubation: Incubate the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[14]

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 0.5-1.0 mL of PI staining solution containing RNase A (to degrade double-stranded RNA).[12]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel. The data can be modeled using cell cycle analysis software to determine the percentage of cells in each phase.[15]

References

VMY-2-95 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VMY-2-95 in various experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Its hydrochloride salt, this compound·2HCl, is known to be soluble in water and is chemically stable.[1] However, its stability in specific experimental buffers over extended periods has not been extensively documented in publicly available literature. Therefore, it is recommended to verify its stability in your specific buffer system and experimental conditions.

Q2: In what form is this compound typically used for in vitro studies?

A2: For research purposes, this compound is often used as its hydrochloride salt (this compound·2HCl) due to its solubility in aqueous solutions.[1] In cellular models, it has been used at concentrations in the nanomolar to low micromolar range (e.g., 0.003, 0.03, 0.1 μmol/L).[2]

Q3: Are there any known incompatibilities of this compound with common buffer components?

A3: Specific incompatibilities of this compound with common buffer components have not been reported. However, as a general precaution, it is advisable to avoid highly acidic or alkaline conditions and strong oxidizing agents unless their effects are the subject of the investigation.

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability, it is recommended to prepare stock solutions in a high-purity solvent, such as sterile, nuclease-free water or DMSO, and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][3] When preparing aqueous solutions, ensure the pH is suitable for your experimental setup and consider potential hydrolysis over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity over time in an experiment. Degradation of this compound in the experimental buffer at the working temperature.Perform a stability study of this compound in your buffer at the experimental temperature. Prepare fresh solutions for each experiment if instability is observed.
Precipitation of this compound in the experimental buffer. The concentration of this compound exceeds its solubility limit in the specific buffer. The pH of the buffer may be affecting solubility.Determine the solubility of this compound in your buffer. Consider adjusting the pH or using a co-solvent if compatible with your experimental system.
Inconsistent experimental results. Inconsistent concentrations of active this compound due to degradation or improper storage.Strictly follow recommended storage and handling procedures for stock solutions.[3][4] Validate the concentration of working solutions before use if high precision is required.

This compound Stability and Solubility Data

Parameter Information Source
Form This compound Dihydrochloride (this compound·2HCl)[1]
Solubility Soluble in water[1]
Chemical Stability Chemically stable[1]
Stability in Specific Buffers (e.g., PBS, TRIS, HEPES) Data not available. Recommended to be determined empirically.N/A
Storage of Stock Solutions Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[2][3]

Experimental Protocol: Assessing this compound Stability in a Novel Buffer

This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for such assessments.[5][6]

Objective: To quantify the degradation of this compound in a specific buffer over time at a defined temperature.

Materials:

  • This compound compound

  • Experimental buffer of interest

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Incubator or water bath

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

    • Dilute the stock solution with the experimental buffer to the final working concentration.

  • Incubation:

    • Aliquot the this compound buffer solution into multiple vials.

    • Incubate the vials at the desired experimental temperature (e.g., room temperature, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation.

    • Immediately analyze the sample by HPLC. If immediate analysis is not possible, store the sample at a temperature that minimizes further degradation (e.g., -80°C).

  • HPLC Analysis:

    • Develop an HPLC method capable of separating this compound from potential degradation products.[5] A common starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of formic acid.

    • Inject the sample and record the chromatogram. The peak corresponding to this compound should be identified based on its retention time, which can be confirmed by running a fresh standard.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.

    • Plot the percentage of this compound remaining against time to visualize the degradation profile.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_working Dilute to Working Concentration in Experimental Buffer prep_stock->prep_working incubate Incubate at Desired Temperature prep_working->incubate time_points Collect Samples at Time Points (t=0, 1, 2, ... hrs) incubate->time_points hplc Analyze by HPLC time_points->hplc calc_area Calculate Peak Area of this compound hplc->calc_area plot_data Plot % Remaining vs. Time calc_area->plot_data determine_stability Determine Stability Profile plot_data->determine_stability

Caption: Workflow for assessing this compound stability.

PKA_CREB_BDNF_Pathway cluster_receptor Receptor Level cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription vmy This compound nAChR α4β2 nAChR vmy->nAChR Antagonist pka PKA nAChR->pka Inhibition of downstream effects leads to PKA upregulation creb CREB pka->creb p_creb p-CREB creb->p_creb Phosphorylation bdnf BDNF Gene p_creb->bdnf Promotes Transcription bdnf_protein BDNF Protein bdnf->bdnf_protein Translation

Caption: this compound modulates the PKA-CREB-BDNF pathway.

References

Technical Support Center: VMY-2-95 and CYP Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the potential off-target effects of the selective Chk1 inhibitor, VMY-2-95, on cytochrome P450 (CYP) enzymes. This information is critical for researchers designing and interpreting preclinical studies and anticipating potential drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of metabolism for this compound?

A1: In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have identified that this compound is primarily metabolized by CYP3A4. This is the major enzyme responsible for its metabolic clearance.

Q2: Does this compound have the potential to cause drug-drug interactions through CYP inhibition?

A2: Based on preclinical assessments, this compound demonstrates a low potential to cause clinically significant drug-drug interactions by inhibiting major CYP enzymes. This suggests that when co-administered with other drugs that are substrates for these enzymes, this compound is unlikely to significantly alter their metabolism.

Q3: Were the effects of this compound on CYP enzyme induction evaluated?

A3: Currently, publicly available information from the preclinical evaluation of this compound focuses on its metabolism and potential for CYP inhibition. Detailed studies on its potential to induce the expression of CYP enzymes have not been reported in the available literature. Researchers should consider this a potential data gap if their experimental design involves long-term exposure to this compound.

Q4: I am designing an in vivo study with this compound in mice. How does its metabolism in mice compare to humans?

A4: this compound exhibits different metabolic profiles in mouse and human liver microsomes. While CYP3A4 is the primary metabolizing enzyme in humans, the specific murine CYP orthologs responsible for its metabolism may differ. Therefore, direct extrapolation of metabolic and pharmacokinetic data from mouse to human should be done with caution.

Troubleshooting Guide

Issue: I am observing unexpected toxicity or altered efficacy when co-administering this compound with another compound in my animal model.

Troubleshooting Steps:

  • Review the Co-administered Drug's Metabolism: Check if the other compound is a known sensitive substrate, inhibitor, or inducer of CYP3A4 (or the equivalent major metabolizing enzyme in your animal model).

  • Consider Species Differences: As noted, the metabolic profile of this compound differs between mice and humans. The potential for drug-drug interactions may be species-specific.

  • Dose-Response Evaluation: Consider performing a dose-response study for both this compound and the co-administered drug to identify if the observed effect is dose-dependent.

  • Consult Relevant Literature: Search for any known interactions of Chk1 inhibitors or compounds of a similar chemical class with the co-administered drug or drug class.

Quantitative Data Summary

The following table summarizes the key findings regarding the interaction of this compound with CYP enzymes based on in vitro preclinical studies.

ParameterFindingImplication for Experiments
Primary Metabolizing Enzyme CYP3A4Co-administration with strong CYP3A4 inhibitors or inducers could alter this compound exposure.
CYP Inhibition Potential LowThis compound is unlikely to significantly affect the metabolism of co-administered CYP substrates.
Metabolic Stability Moderate to high clearance in human liver microsomesSuggests a reasonable in vivo half-life, but this can be species-dependent.

Experimental Protocols

Protocol: In Vitro CYP Inhibition Assay (Recombinant Human CYP Enzymes)

This protocol outlines a typical fluorescence-based assay to determine the potential of a test compound like this compound to inhibit major CYP isoforms.

  • Materials: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), fluorescent probe substrates specific for each isoform, NADPH regenerating system, potassium phosphate (B84403) buffer, and a microplate reader.

  • Procedure:

    • Prepare a dilution series of this compound in the appropriate buffer.

    • In a 96-well plate, add the buffer, recombinant CYP enzyme, and this compound (or a known inhibitor as a positive control).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the specific fluorescent probe substrate and the NADPH regenerating system.

    • Monitor the fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the metabolized product.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow: CYP Inhibition Potential of this compound A Prepare Reagents (this compound, rhCYP Enzymes, Substrates) B Incubate this compound with rhCYP Enzyme A->B C Initiate Reaction with Probe Substrate + NADPH B->C D Monitor Fluorescence (Metabolite Formation) C->D E Data Analysis (Calculate IC50) D->E F Assess DDI Risk E->F Low Inhibition Observed

Caption: Workflow for assessing the CYP inhibition potential of this compound.

G cluster_pathway This compound Metabolic Pathway VMY This compound (Parent Compound) CYP3A4 CYP3A4 (Major Enzyme) VMY->CYP3A4 Metabolism Metabolites Metabolites CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion

Technical Support Center: VMY-2-95 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing VMY-2-95 in cell culture experiments, with a focus on minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Its primary mechanism of action is to block the binding of acetylcholine to this specific receptor subtype, thereby inhibiting its downstream signaling. In studies involving SH-SY5Y neuroblastoma cells, this compound has been shown to up-regulate the PKA-CREB-BDNF signaling pathway, which is involved in neuronal survival and function.[1]

Q2: At what concentrations is this compound typically effective without causing toxicity?

In studies on SH-SY5Y cells, this compound has demonstrated protective effects against corticosterone-induced injury at concentrations of 0.003, 0.03, and 0.1 μmol/L.[1] These concentrations can serve as a starting point for experimental design in similar neuronal cell lines. However, the optimal non-toxic concentration is highly cell-type dependent and should be determined empirically for each new cell line.

Q3: How should I prepare a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q4: How can I minimize solvent-related toxicity in my experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to prevent solvent-induced cytotoxicity. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound treated cells. This will help you to distinguish the effects of this compound from any effects of the solvent.

Q5: What are the visual signs of this compound toxicity in cell cultures?

Potential signs of cytotoxicity include:

  • A significant decrease in cell proliferation or cell death.

  • Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.

  • The appearance of cellular debris in the culture medium.

  • Vacuolization of the cytoplasm.

If you observe any of these signs, it is advisable to perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line.

Troubleshooting Guides

Issue 1: Higher-than-expected cell death or low cell viability after this compound treatment.

Possible Cause Suggested Solution
This compound concentration is too high. Perform a dose-response experiment (e.g., from 0.001 µM to 100 µM) to determine the IC50 value for cytotoxicity in your specific cell line.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration.
High sensitivity of the cell line. Some cell lines may be inherently more sensitive to α4β2 nAChR antagonism. Consider using a lower concentration range of this compound.
Suboptimal cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment. Check for contamination (e.g., mycoplasma).
Instability of this compound in culture medium. For long-term experiments (>24 hours), consider replenishing the medium with freshly diluted this compound every 24-48 hours.

Issue 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Suggested Solution
Inconsistent cell seeding density. Use a consistent number of cells for each experiment. Ensure even cell distribution in multi-well plates.
Variability in this compound preparation. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Differences in incubation times. Adhere strictly to the planned incubation times for all experimental and control groups.
Cell passage number. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Quantitative Data Summary

Due to a lack of publicly available broad-spectrum cytotoxicity data for this compound, the following table provides an illustrative example of how to present such data once determined experimentally. Researchers should establish these values for their specific cell lines of interest.

Table 1: Illustrative Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineCancer TypeIllustrative IC50 (µM)
SH-SY5YNeuroblastoma> 10 (protective effects observed at 0.1 µM)
A549Lung CarcinomaTo be determined
MCF-7Breast AdenocarcinomaTo be determined
HeLaCervical AdenocarcinomaTo be determined
PC-3Prostate AdenocarcinomaTo be determined

Note: The IC50 values are examples and must be experimentally determined.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its cytotoxicity.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A common starting range is from 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

VMY_2_95_Signaling_Pathway This compound Signaling Pathway in SH-SY5Y Cells VMY This compound nAChR α4β2 nAChR VMY->nAChR Inhibition AC Adenylyl Cyclase nAChR->AC [Acetylcholine] cAMP cAMP AC->cAMP Activation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation BDNF BDNF CREB->BDNF Gene Transcription Neuroprotection Neuroprotection & Cell Survival BDNF->Neuroprotection

Caption: this compound inhibits the α4β2 nAChR, leading to the activation of the PKA-CREB-BDNF pathway.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Cytotoxicity Start High Cell Death Observed Check_Conc Is this compound concentration in the expected non-toxic range? Start->Check_Conc Check_DMSO Is final DMSO concentration ≤ 0.1%? Check_Conc->Check_DMSO Yes Dose_Response Perform Dose-Response (e.g., MTT assay) Check_Conc->Dose_Response No Check_Cells Are cells healthy and at low passage number? Check_DMSO->Check_Cells Yes Adjust_DMSO Adjust DMSO concentration in stock solution Check_DMSO->Adjust_DMSO No New_Cells Use a new, low-passage vial of cells Check_Cells->New_Cells No End Optimized Experiment Check_Cells->End Yes Dose_Response->End Adjust_DMSO->End New_Cells->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

VMY-2-95 inconsistent results in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VMY-2-95 in behavioral studies. Our goal is to help you address potential inconsistencies and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] It exhibits picomolar affinity for this receptor subtype, with an IC50 of 0.049 nM, and shows high selectivity over other nAChR subtypes.[1] Its primary mechanism of action is the inhibition of acetylcholine's effects at the α4β2 nAChR.[1]

Q2: What are the potential therapeutic applications of this compound explored in preclinical studies?

Preclinical research suggests that this compound has potential as a therapeutic agent for depression and nicotine (B1678760) addiction.[1][2][3] Studies have shown its effectiveness in reducing nicotine self-administration in rats and producing antidepressant-like effects in mouse models of depression.[1][2]

Q3: What is the recommended formulation and administration route for in vivo studies?

For improved solubility and bioavailability, the hydrochloride salt form, this compound·2HCl, is recommended.[1][3] It is soluble in water and has been shown to have good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][3] Oral administration has been successfully used in preclinical studies.[1]

Q4: What dosages of this compound have been effective in animal models?

Effective doses in rodent models have ranged from 1 to 10 mg/kg. For instance, a subcutaneous dose of 3 mg/kg of the free base was effective in reducing nicotine self-administration in rats.[1] In a mouse model of depression, oral doses of 1, 3, and 10 mg/kg all showed significant antidepressant-like effects.[2]

Troubleshooting Guide: Inconsistent Behavioral Results

Inconsistencies in behavioral studies can arise from a multitude of factors. This guide provides a structured approach to troubleshooting common issues encountered when working with this compound.

Problem 1: Lack of Expected Behavioral Effect

If this compound is not producing the anticipated behavioral changes, consider the following factors:

Potential CauseSuggested Solution
Inadequate Dosage The effective dose can vary between animal models and behavioral paradigms. Perform a dose-response study to determine the optimal dose for your specific experiment. Doses ranging from 1 to 10 mg/kg have been reported to be effective.[2]
Suboptimal Route of Administration While oral administration of this compound·2HCl has been shown to be effective, consider subcutaneous or intraperitoneal injections if you suspect issues with oral absorption in your model.[1]
Timing of Administration The time between drug administration and behavioral testing is critical. This compound·2HCl reaches maximal brain concentration within 60 minutes of oral administration in rats.[1] Ensure your testing window aligns with the peak brain exposure.
Choice of Behavioral Assay The behavioral test must be sensitive to the neuropharmacological effects of an α4β2 nAChR antagonist. For depression-like behavior, models like the corticosterone-induced injury model have shown positive results.[2][3]
Compound Stability and Solubility Ensure the compound is properly stored and fully dissolved. The use of this compound·2HCl is recommended for its higher solubility.[1][3]
Problem 2: High Variability in Behavioral Data

High variability within and between experimental groups can obscure true treatment effects.

Potential CauseSuggested Solution
Inconsistent Drug Administration Ensure precise and consistent dosing and administration techniques for all animals.
Environmental Factors Minor changes in the testing environment (e.g., lighting, noise, time of day) can significantly impact behavior. Standardize all experimental conditions.
Animal Handling and Stress Excessive or inconsistent handling can increase stress and variability. Acclimate animals to the testing procedures and handle them consistently.
Subject Characteristics The age, sex, and strain of the animals can influence behavioral responses. Ensure these are consistent across your experimental groups.
Small Sample Size Insufficient statistical power can lead to unreliable results. Conduct a power analysis to determine the appropriate number of animals per group.

Experimental Protocols

Corticosterone-Induced Depression Model in Mice

This protocol is based on a study demonstrating the antidepressant-like effects of this compound.[2][3]

  • Animals: Use male C57BL/6J mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Model Induction: Administer corticosterone (B1669441) (CORT) subcutaneously at a dose of 20 mg/kg daily for 21 consecutive days to induce depression-like behaviors.

  • This compound Administration: From day 22 to day 28, administer this compound (1, 3, or 10 mg/kg) or a vehicle control orally once daily, one hour before behavioral testing. A positive control, such as fluoxetine, can also be included.

  • Behavioral Testing:

    • Sucrose (B13894) Preference Test (SPT): On day 28, assess anhedonia by measuring the preference for a 1% sucrose solution over plain water for 24 hours.

    • Forced Swim Test (FST): On day 29, subject mice to a 6-minute swim session and record the duration of immobility during the last 4 minutes.

    • Tail Suspension Test (TST): On day 30, suspend mice by their tails for 6 minutes and record the duration of immobility.

  • Neurochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus) can be collected to analyze monoamine transmitter levels (e.g., serotonin, dopamine, norepinephrine) and signaling pathway components (e.g., PKA, CREB, BDNF).[2][3]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Properties of this compound

ParameterValueSpeciesSource
IC50 (α4β2 nAChR) 0.049 nM-[1]
Oral Bioavailability GoodRat[1]
Tmax (serum) 0.9 hoursRat[1]
Tmax (brain) 60 minutesRat[1]
Half-life (serum) ~9 hoursRat[1]

Table 2: Effective Dosages of this compound in Behavioral Studies

Behavioral ModelSpeciesRouteEffective Dose RangeSource
Nicotine Self-AdministrationRatSubcutaneous3 mg/kg[1]
Corticosterone-Induced DepressionMouseOral1, 3, 10 mg/kg[2]

Visualizations

VMY_2_95_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds & Activates Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Depolarization & Downstream Signaling Ion_Channel->Depolarization Leads to VMY This compound VMY->nAChR Antagonizes (Blocks ACh binding)

Caption: this compound acts as an antagonist at the α4β2 nAChR.

Troubleshooting_Workflow Start Inconsistent Behavioral Results Check_Dosage Is the dosage appropriate? (1-10 mg/kg) Start->Check_Dosage Check_Route Is the route of administration optimal? (Oral this compound·2HCl) Check_Dosage->Check_Route Yes Adjust_Dosage Perform Dose-Response Study Check_Dosage->Adjust_Dosage No Check_Timing Is the timing of testing correct? (~60 min post-administration) Check_Route->Check_Timing Yes Consider_Alt_Route Consider SC or IP Injection Check_Route->Consider_Alt_Route No Check_Assay Is the behavioral assay appropriate? Check_Timing->Check_Assay Yes Adjust_Timing Adjust Administration-Test Interval Check_Timing->Adjust_Timing No Check_Controls Are environmental and subject variables controlled? Check_Assay->Check_Controls Yes Review_Assay Review Literature for a More Sensitive Assay Check_Assay->Review_Assay No Standardize_Protocol Standardize Handling and Environmental Conditions Check_Controls->Standardize_Protocol No Resolved Results are Consistent Check_Controls->Resolved Yes Adjust_Dosage->Check_Route Consider_Alt_Route->Check_Timing Adjust_Timing->Check_Assay Review_Assay->Check_Controls Standardize_Protocol->Resolved

Caption: Troubleshooting workflow for inconsistent this compound results.

Experimental_Workflow Day1_21 Day 1-21: Corticosterone (20 mg/kg, SC) or Vehicle Administration Day22_28 Day 22-28: This compound (1, 3, or 10 mg/kg, PO) or Vehicle Administration Day1_21->Day22_28 Day28 Day 28: Sucrose Preference Test Day22_28->Day28 Day29 Day 29: Forced Swim Test Day28->Day29 Day30 Day 30: Tail Suspension Test Day29->Day30 Analysis Post-mortem Tissue Collection and Neurochemical Analysis Day30->Analysis

Caption: Experimental workflow for the CORT-induced depression model.

References

VMY-2-95 Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VMY-2-95 in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the administration of this compound in animal experiments.

Issue Potential Cause Recommended Solution
Poor or inconsistent behavioral/physiological response Suboptimal Drug Exposure: - Incorrect dosage. - Issues with formulation (e.g., precipitation). - Inappropriate route of administration. Animal Model Variability: - Species-specific differences in metabolism or receptor pharmacology.[1][2][3] - Individual animal health status.Optimize Dosing and Formulation: - Refer to established effective doses (e.g., 1, 3, 10 mg/kg in mice).[4] - this compound·2HCl is water-soluble; ensure complete dissolution and stability of your formulation.[5] Consider preparing fresh solutions daily. - For oral administration, be aware of potential first-pass metabolism.[5] Refine Animal Model and Procedures: - Ensure a consistent and healthy animal cohort. - Consider the strain and species of the animal model, as interspecies differences can affect drug performance.[1][2]
Precipitation of this compound in dosing solution Solubility Issues: - Incorrect solvent. - pH of the vehicle. - Concentration exceeds solubility limit.Formulation Adjustment: - this compound·2HCl is reported to be soluble in water.[5] Use sterile water or saline as the vehicle. - If using a different vehicle, check for compatibility and solubility. - Prepare solutions at a concentration that ensures complete dissolution.
Adverse events or toxicity observed in animals High Dose: - The administered dose may be too high for the specific animal model or strain. Off-Target Effects: - While this compound is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), off-target effects at high concentrations cannot be entirely ruled out.[4][5]Dose Adjustment and Monitoring: - Reduce the dosage to the lower end of the effective range (e.g., 1 mg/kg in mice) and titrate up as needed.[4] - Closely monitor animals for any signs of distress or adverse reactions. - Review the literature for any reported off-target effects.
Difficulty in achieving desired brain concentration Blood-Brain Barrier (BBB) Penetration: - While this compound has been detected in the rat brain after oral administration, individual animal variability or experimental conditions could affect BBB transport.[5]Verification and Optimization: - Confirm BBB penetration in your specific model through pharmacokinetic studies if possible. - Ensure the formulation is optimized for stability and absorption to maximize systemic availability for brain uptake.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in animal models?

A1: Based on preclinical studies, this compound·2HCl is soluble in water.[5] Therefore, sterile water or a buffered saline solution is a suitable vehicle for administration.

Q2: What are the reported effective dosages of this compound in mice?

A2: In a study investigating the protective effects of this compound on corticosterone-induced injuries in mice, doses of 1, 3, and 10 mg/kg were used and showed significant antidepressant-like effects.[4]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[4][5] Its therapeutic effects in models of depression have been linked to the up-regulation of the PKA-CREB-BDNF signaling pathway.[4]

Q4: What is the pharmacokinetic profile of this compound?

A4: In rats, after oral administration of this compound·2HCl, the maximum serum concentration (Cmax) was 0.56 µg/mL, achieved at 0.9 hours (Tmax). The plasma half-life (T1/2) was approximately 8.98 hours.[5]

Q5: Is this compound orally bioavailable?

A5: Yes, pharmacokinetic studies in rats have shown that this compound·2HCl is orally available.[5]

Experimental Protocols

General Protocol for Oral Gavage Administration in Mice:

  • Formulation Preparation:

    • Calculate the required amount of this compound·2HCl based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the weight of the animals.

    • Dissolve the calculated amount of this compound·2HCl in sterile water or saline to the desired final concentration. Ensure complete dissolution. It is advisable to prepare the solution fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Use a proper-sized gavage needle attached to a syringe containing the this compound solution.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any adverse effects.

    • Proceed with the planned behavioral or physiological assessments at the appropriate time points based on the pharmacokinetic profile of the compound.

Visualizations

VMY_2_95_Signaling_Pathway VMY_2_95 This compound nAChR α4β2 nAChR VMY_2_95->nAChR Antagonism PKA PKA nAChR->PKA Inhibition leads to upregulation of CREB CREB PKA->CREB Activates BDNF BDNF CREB->BDNF Increases Transcription Neuronal_Survival Neuronal Survival & Neurogenesis BDNF->Neuronal_Survival Promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow_VMY_2_95 cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment Formulation This compound Formulation (e.g., in saline) Dosing Oral Gavage (e.g., 1, 3, 10 mg/kg) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Behavioral_Tests Behavioral Tests Dosing->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., brain) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for PKA, CREB, BDNF) Tissue_Collection->Biochemical_Analysis

Caption: Experimental workflow for this compound studies.

References

VMY-2-95 aggregation and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VMY-2-95. The information is designed to address potential challenges during in vitro and in vivo experiments, with a focus on ensuring compound stability and preventing aggregation.

Troubleshooting Guides

Issue: Unexpected or inconsistent results in cell-based assays.

Potential Cause Recommended Action Experimental Protocol
This compound Aggregation Visually inspect stock solutions and final assay media for any signs of precipitation or cloudiness. Use dynamic light scattering (DLS) to check for sub-visible aggregates.Dynamic Light Scattering (DLS) Protocol: 1. Prepare this compound solutions at various concentrations in your experimental buffer. 2. Filter the solutions through a 0.22 µm filter. 3. Analyze the samples using a DLS instrument to determine the size distribution of particles. 4. An increase in particle size or polydispersity may indicate aggregation.
Compound Instability Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.Stock Solution Stability Check: 1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 2. Aliquot and store at -20°C or -80°C. 3. On the day of the experiment, thaw one aliquot and dilute to the final working concentration. 4. Compare the results with those obtained using a freshly prepared stock solution to assess degradation.
Interaction with Assay Components Run control experiments to test for any interaction between this compound and other assay components, such as detection reagents or plasticware.Component Interaction Assay: 1. Incubate this compound with individual assay components (e.g., cell culture media, serum, detection reagents) under the same conditions as your main experiment. 2. Analyze the mixture using HPLC or LC-MS to check for any degradation or modification of this compound.

Issue: Low bioavailability or inconsistent efficacy in animal models.

Potential Cause Recommended Action Experimental Protocol
In Vivo Aggregation Optimize the formulation of this compound to improve solubility and prevent aggregation at the injection site. Consider the use of solubility-enhancing excipients.Formulation Optimization: 1. Test different biocompatible solvents and co-solvents (e.g., cyclodextrins, PEG, polysorbates) to dissolve this compound. 2. Assess the physical stability of the formulations by visual inspection and DLS over time at relevant temperatures. 3. Evaluate the in vivo performance of the most stable formulations in a pilot pharmacokinetic study.
Poor Solubility Determine the aqueous solubility of this compound at the pH of your formulation. Adjust the pH or use solubilizing agents to increase solubility.Solubility Assessment: 1. Prepare saturated solutions of this compound in buffers of different pH values. 2. Shake the solutions at a constant temperature until equilibrium is reached. 3. Centrifuge the solutions to pellet undissolved compound. 4. Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: How can I prevent this compound from precipitating in my aqueous experimental solutions?

Precipitation can be a sign of aggregation or poor solubility.[1] To prevent this, consider the following strategies:

  • Lower the final concentration: If the experimental design allows, working at lower concentrations of this compound can prevent it from exceeding its solubility limit.

  • Optimize the buffer: The pH and ionic strength of the buffer can significantly impact the solubility of a small molecule.[1] Experiment with different buffer compositions to find the optimal conditions for this compound.

  • Use of excipients: In some cases, the addition of solubility-enhancing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can help maintain the compound in solution. However, it is essential to test for any potential interference of these excipients with your assay.

Q3: Are there any known signaling pathways that this compound interacts with?

Yes, this compound is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[2] Studies have shown that this compound up-regulates the PKA-CREB-BDNF signaling pathway both in vitro and in vivo.[2] This pathway is crucial for neuronal survival, proliferation, and synaptic plasticity.

Q4: What are the typical concentrations of this compound used in cell culture experiments?

In studies with SH-SY5Y cells, this compound has been investigated at concentrations of 0.003, 0.03, and 0.1 µmol/L.[2] The optimal concentration for your specific cell line and experimental endpoint should be determined through dose-response experiments.

Visualizations

VMY_2_95_Signaling_Pathway VMY_2_95 This compound nAChR α4β2 nAChR VMY_2_95->nAChR antagonizes PKA PKA nAChR->PKA inhibition leads to up-regulation of CREB CREB PKA->CREB activates BDNF BDNF CREB->BDNF promotes transcription Neuronal_Effects Neuroprotective Effects (e.g., improved cell viability, promoted nerve proliferation) BDNF->Neuronal_Effects mediates

Caption: this compound signaling pathway.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_assay Assay cluster_troubleshooting Troubleshooting Stock_Solution This compound Stock (e.g., in DMSO) Working_Solution Dilution to Working Concentration in Buffer Stock_Solution->Working_Solution Solubility_Test Solubility Test (pH, excipients) Stock_Solution->Solubility_Test Cell_Assay Cell-Based Assay (e.g., SH-SY5Y cells) Working_Solution->Cell_Assay In_Vivo_Study In Vivo Study (e.g., mouse model) Working_Solution->In_Vivo_Study Visual_Inspection Visual Inspection (Precipitation/Cloudiness) Working_Solution->Visual_Inspection DLS Dynamic Light Scattering (Sub-visible aggregates) Working_Solution->DLS Formulation_Optimization Formulation Optimization (for in vivo) In_Vivo_Study->Formulation_Optimization

Caption: Troubleshooting workflow for this compound experiments.

References

interpreting unexpected VMY-2-95 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VMY-2-95. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental outcomes and troubleshooting potential issues encountered while working with this selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our neuronal cell line. What could be the reason?

A1: Several factors could contribute to lower-than-expected efficacy. Firstly, ensure that your cell line expresses the α4β2 nicotinic acetylcholine receptor subtype, as this compound is highly selective[1]. Secondly, the compound's activity is concentration-dependent. In cellular models, it has shown effects at concentrations of 0.003, 0.03, and 0.1 μmol/L[2]. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Finally, prolonged exposure to agonists can lead to receptor desensitization, which might influence the apparent efficacy of an antagonist[1].

Q2: We are seeing some unexpected cytotoxicity in our cell-based assays at higher concentrations of this compound. Is this a known effect?

A2: While this compound has been shown to have protective effects on cell viability in corticosterone-impaired SH-SY5Y cells[2], off-target effects at higher concentrations cannot be entirely ruled out for any compound. We recommend performing a comprehensive cytotoxicity assay (e.g., LDH or Trypan Blue exclusion assay) to determine the toxicity threshold in your specific cell line. If cytotoxicity is observed, consider using lower concentrations that are still within the effective range for α4β2 nAChR antagonism.

Q3: Can this compound interact with other compounds in our experimental system?

A3: Yes, potential drug-drug interactions should be considered. In vitro studies have shown that this compound can significantly inhibit cytochrome P450 enzymes CYP2C9 and CYP2C19, with weak or no effects on CYP1A2, CYP2D6, and CYP3A4[1]. If your experimental system includes compounds metabolized by these enzymes, you may observe unexpected outcomes due to altered metabolism.

Q4: What is the known mechanism of action of this compound?

A4: this compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) with an IC50 of 0.049 nM[1]. In models of depression, its therapeutic effects are associated with the up-regulation of the PKA-CREB-BDNF signaling pathway[2].

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

High variability between replicates can obscure the true effect of this compound.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting Step: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a larger volume of cell suspension to minimize pipetting errors.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Inconsistent Compound Dilution and Addition.

    • Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing after adding the compound to the wells.

Issue 2: Unexpected Cellular Morphology Changes

Changes in cell morphology can indicate cellular stress or off-target effects.

  • Possible Cause 1: High Compound Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to identify the optimal, non-toxic concentration range. Refer to the effective concentrations used in published studies (0.003-0.1 μmol/L in cells) as a starting point[2].

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxicity threshold for your cell line (typically <0.1%).

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination, which can affect cellular health and experimental outcomes.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
IC50 (α4β2 nAChR)0.049 nM-[1]
Effective Concentration Range0.003 - 0.1 µmol/LSH-SY5Y[2]

Table 2: Pharmacokinetic Properties of this compound·2HCl

ParameterValueSpeciesReference
Maximum Serum Concentration (Cmax)0.56 µg/mLRat[1]
Time to Cmax (Tmax)0.9 hRat[1]
Half-life (T1/2)8.98 hRat[1]
Area Under the Curve (AUC)7.05 µg/h·mLRat[1]
Oral BioavailabilitySufficient in vivo absorptionRat[1]
Brain Tissue Concentration (max)2.3 µg/gRat[1]

Table 3: Selectivity of this compound

Receptor SubtypeSelectivity vs. α4β2Reference
α2β22 to 13,000 times[1]
α2β42 to 13,000 times[1]
α3β22 to 13,000 times[1]
α3β42 to 13,000 times[1]
α4β42 to 13,000 times[1]
α72 to 13,000 times[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizations

VMY_2_95_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonism PKA PKA nAChR->PKA Inhibition of downstream signaling CREB CREB PKA->CREB Activation BDNF BDNF CREB->BDNF Upregulation Response Antidepressant-like Effects (e.g., Neuroprotection, Increased Nerve Proliferation) BDNF->Response Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Concentration Is the this compound concentration within the optimal range? Start->Check_Concentration Check_Cell_Line Does the cell line express α4β2 nAChR? Check_Concentration->Check_Cell_Line Yes Check_Protocol Review experimental protocol (seeding, dilutions, etc.) Check_Concentration->Check_Protocol No Check_Controls Are vehicle and positive controls behaving as expected? Check_Cell_Line->Check_Controls Yes Consult_Literature Consult literature for similar findings Check_Cell_Line->Consult_Literature No Investigate_Off_Target Investigate potential off-target effects or cytotoxicity Check_Controls->Investigate_Off_Target No Check_Controls->Consult_Literature Yes Outcome_Resolved Outcome Explained/Resolved Check_Protocol->Outcome_Resolved Investigate_Off_Target->Outcome_Resolved Consult_Literature->Outcome_Resolved

References

VMY-2-95 cross-reactivity with other nAChR subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing VMY-2-95 for their experiments. Here you will find detailed information on its cross-reactivity with nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, experimental protocols, and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and potency of this compound?

This compound is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. It exhibits an IC50 value of 0.049 nM for the α4β2 nAChR.[1]

Q2: How selective is this compound for the α4β2 nAChR subtype over other nAChR subtypes?

This compound displays a high degree of selectivity for the α4β2 nAChR. Its inhibitory activity is reported to be 2 to 13,000 times greater for the α4β2 subtype compared to other nAChR subtypes, including α2β2, α2β4, α3β2, α3β4, α4β4, and α7.[1]

Q3: What is the recommended solvent for this compound?

The non-salt form of this compound is freely soluble in DMSO. For improved aqueous solubility, the hydrochloride salt (this compound·2HCl) is recommended, which is soluble in water and buffer solutions.[1][2]

Q4: Is this compound stable in solution?

This compound·2HCl has been shown to be chemically stable in buffer solutions at pH 1.2 and 6.8 when incubated at 37°C for 24 hours, indicating its stability in conditions mimicking gastric and intestinal fluids.[1]

Q5: Can this compound cross the blood-brain barrier?

Yes, preclinical studies in rats have demonstrated that this compound can penetrate the blood-brain barrier following oral administration.[1]

Quantitative Data: Cross-Reactivity Profile

The following table summarizes the known inhibitory activity of this compound against various nAChR subtypes.

nAChR SubtypeIC50 (nM)Selectivity vs. α4β2Reference
α4β2 0.049-[1]
α2β2 Data not available2 to 13,000-fold lower[1]
α2β4 Data not available2 to 13,000-fold lower[1]
α3β2 Data not available2 to 13,000-fold lower[1]
α3β4 Data not available2 to 13,000-fold lower[1]
α4β4 Data not available2 to 13,000-fold lower[1]
α7 Data not available2 to 13,000-fold lower[1]

Note: Specific IC50 values for subtypes other than α4β2 are not currently available in the public domain. The selectivity is presented as a range as reported in the primary literature.

Experimental Protocols

Radioligand Displacement Assay for Determining Binding Affinity (Ki)

This protocol is a representative method for determining the binding affinity of this compound to various nAChR subtypes expressed in cell lines or native tissues.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand with known affinity for the target nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

  • This compound stock solution (in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine (B1678760) or epibatidine).

  • Glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer. The final concentration range should typically span from 10⁻¹² M to 10⁻⁵ M. Prepare the radioligand solution in binding buffer at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • This compound dilution or vehicle (for total binding) or non-specific control.

    • Radioligand solution.

    • Membrane preparation. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal time should be determined in preliminary experiments.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (this compound dilutions, Radioligand) incubation Incubate (Reagents + Membranes) reagents->incubation membranes Prepare Membranes (Expressing nAChR subtype) membranes->incubation filtration Filtration (Separate bound/unbound) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki ic50->ki

Radioligand Displacement Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Assay for Functional Activity

This protocol is a representative method for assessing the functional antagonist activity of this compound at nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Nanoliter injector.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Agonist stock solution (e.g., Acetylcholine).

  • This compound stock solution (in DMSO).

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the cRNA encoding the desired nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.

  • TEVC Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -70 mV.

  • Control Response: Apply a concentration of the agonist that elicits a submaximal response (e.g., EC₂₀) and record the inward current. Wash the oocyte with the recording solution until the current returns to baseline.

  • This compound Incubation: Perfuse the oocyte with the recording solution containing the desired concentration of this compound for a set pre-incubation time (e.g., 2-5 minutes).

  • Antagonist Effect Measurement: In the continued presence of this compound, co-apply the same concentration of the agonist used in the control response and record the resulting current.

  • Washout: Wash the oocyte with the recording solution to remove this compound and the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis oocyte_prep Oocyte Preparation & cRNA Injection tevc_setup TEVC Setup & Oocyte Impalement oocyte_prep->tevc_setup control Record Control Agonist Response tevc_setup->control incubation Incubate with This compound control->incubation test Record Agonist Response + this compound incubation->test washout Washout test->washout inhibition Calculate % Inhibition test->inhibition ic50 Determine IC50 inhibition->ic50

Two-Electrode Voltage Clamp (TEVC) Workflow

Signaling Pathways

This compound, as an antagonist of α4β2 nAChRs, has been shown to modulate downstream signaling pathways. In studies investigating its antidepressant-like effects, this compound was found to up-regulate the PKA-CREB-BDNF signaling pathway.[3]

VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonism AC Adenylate Cyclase nAChR->AC Inhibitory effect of receptor activation on AC is blocked cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation BDNF BDNF CREB->BDNF Gene Transcription

This compound Modulated PKA-CREB-BDNF Pathway

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results in binding assays - This compound precipitation: The non-salt form has low aqueous solubility. - Incomplete equilibrium: Incubation time may be too short. - Pipetting errors. - Use this compound·2HCl for better solubility in aqueous buffers. - Perform a time-course experiment to determine the optimal incubation time. - Use calibrated pipettes and proper pipetting techniques.
Low signal-to-noise ratio in binding assays - Low receptor expression: The cell line or tissue may have a low density of the target receptor. - Radioligand degradation. - Use a cell line with higher receptor expression or a different tissue source. - Use a fresh batch of radioligand and store it properly.
No or weak response in TEVC assays - Poor receptor expression in oocytes. - Oocyte health is compromised. - Incorrect agonist concentration. - Verify the quality of the cRNA and optimize the amount injected. - Use healthy, viable oocytes. - Confirm the agonist's potency on the expressed receptors.
Irreversible inhibition in TEVC assays - This compound may have slow dissociation kinetics. - Compound trapping in the perfusion system. - Increase the washout time. - Thoroughly clean the perfusion system between experiments.
Variability between experimental days - Inconsistent reagent preparation. - Fluctuations in experimental conditions (e.g., temperature). - Prepare fresh reagents for each experiment and use consistent protocols. - Maintain stable environmental conditions.

References

Technical Support Center: Enhancing Oral Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of poorly soluble investigational compounds, such as VMY-2-95.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, exhibits poor oral bioavailability. What are the likely causes?

Poor oral bioavailability for a compound like this compound is often attributed to two main factors: low aqueous solubility and/or low intestinal permeability. Low solubility limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption. Low permeability means the compound cannot efficiently cross the intestinal epithelium to enter the bloodstream. The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on these two parameters to predict their oral absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, surfactants, and co-solvents can enhance its solubilization in the GI tract and promote its absorption via the lymphatic pathway.

  • Nanoparticle Engineering: Reducing the particle size of the API to the nanometer range increases the surface area for dissolution, leading to faster dissolution rates and improved bioavailability.

Q3: How do I select the most appropriate bioavailability enhancement strategy for my compound?

The choice of strategy depends on the physicochemical properties of your compound (e.g., melting point, logP, dose) and the desired drug product profile. A systematic approach involves:

  • Physicochemical Characterization: Thoroughly characterize the solubility, permeability, and solid-state properties of your compound.

  • Feasibility Studies: Screen various formulation approaches at a small scale to identify promising candidates.

  • In Vitro-In Vivo Correlation (IVIVC): Develop in vitro dissolution or permeation models that can predict the in vivo performance of the formulations.

Troubleshooting Guides

Issue 1: Amorphous Solid Dispersion (ASD) is physically unstable and recrystallizes over time.
  • Potential Cause: The polymer carrier may not be suitable for your compound, or the drug loading is too high.

  • Troubleshooting Steps:

    • Polymer Screening: Screen a variety of polymers with different properties (e.g., HPMC, HPMC-AS, PVP, Soluplus®) to find one that is miscible with your compound and offers good physical stability.

    • Lower Drug Loading: Reduce the concentration of the API in the dispersion to ensure it remains molecularly dispersed within the polymer.

    • Add a Second Polymer: In some cases, adding a second stabilizing polymer can inhibit recrystallization.

    • Storage Conditions: Control the temperature and humidity of the storage environment, as these can impact the stability of amorphous forms.

Issue 2: Lipid-Based Drug Delivery System (LBDDS) shows poor in vivo performance despite good in vitro solubilization.
  • Potential Cause: The formulation may be susceptible to precipitation upon dispersion in the aqueous environment of the GI tract, or it may not be effectively digested.

  • Troubleshooting Steps:

    • In Vitro Digestion Testing: Perform in vitro lipolysis studies to simulate the digestion of the LBDDS by pancreatic lipase (B570770). This can help predict how the formulation will behave in the intestine.

    • Optimize Surfactant and Co-solvent Levels: Adjust the ratio of lipids, surfactants, and co-solvents to create a more stable and finely dispersed emulsion upon dilution.

    • Supersaturation Assessment: Evaluate the degree of supersaturation and the potential for drug precipitation during dispersion and digestion. The inclusion of precipitation inhibitors in the formulation may be necessary.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solvent Selection: Identify a common volatile solvent in which both the API (e.g., this compound) and the polymer are soluble.

  • Solution Preparation: Dissolve the API and the selected polymer in the solvent at the desired ratio (e.g., 25% drug loading).

  • Spray Drying: Atomize the solution into a heated chamber where the solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.

  • Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Analyze the resulting powder for its amorphous nature (using techniques like XRD and DSC), purity (by HPLC), and dissolution performance.

Protocol 2: In Vitro Lipolysis Testing for LBDDS

  • Dispersion: Disperse the LBDDS in a digestion buffer containing bile salts and phospholipids (B1166683) to simulate intestinal fluid.

  • Initiate Digestion: Add a pancreatic lipase solution to initiate the digestion of the lipid components.

  • pH Control: Maintain a constant pH by titrating the released fatty acids with a sodium hydroxide (B78521) solution.

  • Sampling: At various time points, collect samples from the aqueous and lipid phases.

  • Analysis: Separate the phases by centrifugation and analyze the concentration of the dissolved drug in the aqueous phase by HPLC. This indicates how much drug is available for absorption.

Quantitative Data Summary

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Compound

Formulation StrategyKey ParametersFold Increase in Bioavailability (Compared to Unformulated API)Key AdvantagesKey Disadvantages
Amorphous Solid Dispersion 25% Drug Loading in HPMC-AS~ 5-10 foldHigh drug loading potential; suitable for various dosage forms.Potential for physical instability (recrystallization).
Lipid-Based Formulation (SEDDS) 10% Drug in a mix of long-chain lipids and surfactants~ 8-15 foldCan enhance lymphatic absorption, reducing first-pass metabolism.Lower drug loading capacity; potential for GI side effects.
Nanosuspension 200 nm particle size with a stabilizer~ 3-7 foldApplicable to a wide range of compounds; scalable manufacturing.Can be prone to particle aggregation; requires specialized equipment.

Note: The data presented are representative values for a model poorly soluble compound and should be considered as a general guide. Actual results for this compound may vary.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing API_Char API Characterization (Solubility, Permeability) Form_Screen Formulation Screening (ASD, LBDDS, Nano) API_Char->Form_Screen informs Optimization Lead Formulation Optimization Form_Screen->Optimization selects In_Vitro In Vitro Characterization (Dissolution, Stability) Optimization->In_Vitro leads to In_Vivo In Vivo Pharmacokinetic Study (Animal Model) In_Vitro->In_Vivo predicts Data_Analysis Data Analysis & Correlation In_Vivo->Data_Analysis provides data for asd_mechanism cluster_pre Pre-Administration cluster_post Post-Administration (in GI Tract) Crystalline_API Crystalline API (Low Energy, Stable) Amorphous_Dispersion Amorphous Solid Dispersion (High Energy, Metastable) Crystalline_API->Amorphous_Dispersion Formulation Process (e.g., Spray Drying) Dissolution Rapid Dissolution Amorphous_Dispersion->Dissolution Supersaturation Supersaturated Solution Dissolution->Supersaturation Absorption Enhanced Absorption Supersaturation->Absorption Recrystallization Recrystallization (Leads to Low Solubility) Supersaturation->Recrystallization potential issue lbdss_absorption_pathway LBDDS_Oral Oral Administration of LBDDS Dispersion Dispersion in GI Fluids (Forms Micelles/Emulsion) LBDDS_Oral->Dispersion Digestion Digestion by Lipases Dispersion->Digestion Mixed_Micelles Formation of Mixed Micelles (Solubilized Drug) Digestion->Mixed_Micelles Portal_Vein Portal Vein Absorption (to Liver - First Pass Effect) Mixed_Micelles->Portal_Vein some absorption Lymphatic Lymphatic Absorption (via Chylomicrons) Mixed_Micelles->Lymphatic enhanced absorption Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation subject to first-pass metabolism Lymphatic->Systemic_Circulation bypasses first-pass metabolism

Technical Support Center: Synthesis of VMY-2-95 and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of VMY-2-95 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the synthesis of these α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists.

Troubleshooting Guides

Challenges in the synthesis of N,N'-disubstituted ureas, the structural class to which this compound belongs, often involve issues with reaction yield, purity, and scale-up. Below are common problems and their potential solutions.

Problem 1: Low Reaction Yield

Low or inconsistent yields are a frequent challenge in urea (B33335) synthesis. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure stoichiometric balance or a slight excess of the isocyanate or amine starting material. - Increase reaction time or temperature, monitoring for decomposition. - Use a catalyst if applicable to drive the reaction to completion.
Side Reactions - Formation of symmetrical ureas from the reaction of the isocyanate with water. Ensure anhydrous reaction conditions. - Trimerization of the isocyanate to form isocyanurates at elevated temperatures. Maintain optimal temperature control.
Product Precipitation - If the product precipitates from the reaction mixture, it can hinder stirring and further reaction. Choose a solvent in which the product is more soluble at the reaction temperature.
Purification Losses - Optimize the purification method. If using column chromatography, select a solvent system that provides good separation from impurities. - Consider recrystallization as an alternative to chromatography for higher recovery of pure product.

Problem 2: Product Purity Issues

The presence of impurities can complicate characterization and downstream applications.

Potential CauseRecommended Solution
Unreacted Starting Materials - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent. - Adjust stoichiometry or reaction time as needed.
Formation of Symmetric Ureas - This occurs if the isocyanate intermediate reacts with any residual primary amine from its own synthesis or with water. Use freshly prepared or purified isocyanates and rigorously dried solvents and reagents.
Over-alkylation or Arylation - In syntheses involving sequential additions, the second nucleophile may react more than once. Control the stoichiometry and addition rate of the second amine.
Solvent-Related Impurities - Ensure the use of high-purity, dry solvents to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N,N'-disubstituted ureas like this compound?

A common and versatile method for synthesizing unsymmetrical N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine.[1] The isocyanate itself can be generated from a primary amine and a phosgene (B1210022) equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI).[1] An alternative route involves the Hofmann rearrangement of a primary amide to generate the isocyanate in situ, which then reacts with an amine.[2][3]

Q2: How can I minimize the formation of symmetrical urea byproducts?

The formation of symmetrical ureas is a common side reaction. To minimize this, it is crucial to control the reaction conditions carefully. Using a slow addition of the amine to the isocyanate can help. Additionally, ensuring that the isocyanate is not in large excess and that the reaction is performed under anhydrous conditions will reduce the formation of unwanted symmetrical byproducts.

Q3: What are the best practices for purifying this compound and its analogs?

Purification strategies depend on the physical properties of the specific analog.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be found.

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard method for purifying ureas. A gradient elution of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is often effective.

  • Preparative HPLC: For small-scale synthesis or when high purity is critical, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: Are there any specific safety precautions to consider during the synthesis?

Yes, several safety precautions are essential:

  • Isocyanates: These are often reactive and can be lachrymatory and respiratory irritants. They should be handled in a well-ventilated fume hood.

  • Phosgene and Equivalents: Phosgene is a highly toxic gas. Phosgene equivalents like triphosgene and CDI are safer alternatives but should still be handled with care in a fume hood.[1]

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

While a specific protocol for this compound is not publicly available, a general procedure for the synthesis of an N,N'-disubstituted urea is provided below. This can be adapted for specific analogs.

General Procedure for the Synthesis of an N-Aryl-N'-pyridyl Urea

  • Isocyanate Formation (using Triphosgene):

    • To a solution of the substituted aniline (B41778) (1.0 eq) and a proton sponge or non-nucleophilic base (1.1 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aniline.

  • Urea Formation:

    • In a separate flask, dissolve the substituted aminopyridine (1.0 eq) in anhydrous DCM.

    • Cool the aminopyridine solution to 0 °C and add the freshly prepared isocyanate solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N,N'-disubstituted urea.

Visualizations

Signaling Pathway of this compound

This compound has been shown to up-regulate the PKA-CREB-BDNF signaling pathway, which is implicated in its potential antidepressant effects.[4]

VMY_2_95_Signaling_Pathway VMY This compound nAChR α4β2 nAChR VMY->nAChR antagonizes AC Adenylyl Cyclase nAChR->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates BDNF BDNF CREB->BDNF promotes transcription Effects Antidepressant-like Effects (e.g., Neurogenesis) BDNF->Effects

Caption: this compound signaling pathway.

General Experimental Workflow for this compound Analog Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of this compound analogs.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (Aniline & Aminopyridine derivatives) Step1 Isocyanate Formation Start->Step1 Step2 Urea Formation Step1->Step2 Workup Aqueous Work-up Step2->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure this compound Analog Analysis->Final

References

Validation & Comparative

A Comparative Guide to VMY-2-95 and Cytisine for α4β2 Nicotinic Acetylcholine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent ligands for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR): VMY-2-95 and cytisine (B100878). The α4β2 nAChR is a critical target in the central nervous system, implicated in nicotine (B1678760) addiction and various neurological disorders. Understanding the distinct binding and functional profiles of these compounds is essential for advancing research and developing novel therapeutics.

Quantitative Data Summary

The following table summarizes the binding affinity and functional activity of this compound and cytisine at the human α4β2 nAChR. While a direct head-to-head comparison in the same study is not available in the public domain, the data from independent studies indicate that both compounds are high-affinity ligands.

ParameterThis compoundCytisineReference
Binding Affinity IC50: 0.049 nMKi: 0.17 nM; Kd: 0.3 nM (homogenate), 0.8 nM (surface)[1][2][3]
Functional Activity AntagonistPartial Agonist[1][4][5]

Note: The IC50 (half maximal inhibitory concentration) for this compound and the Ki (inhibition constant) and Kd (dissociation constant) for cytisine all indicate sub-nanomolar binding affinity, signifying a very strong interaction with the α4β2 nAChR.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard procedures used to characterize ligands for the α4β2 nAChR.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human α4β2 nAChR.

  • Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and cytisine at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).

  • Instrumentation: Scintillation counter, 96-well plates, vacuum filtration manifold with glass fiber filters.

2. Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]-epibatidine (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-epibatidine, and 50 µL of non-specific binding control.

    • Competition: 50 µL of membrane suspension, 50 µL of [³H]-epibatidine, and 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the ion flow through the nAChR channel in response to ligand application, allowing for the functional characterization of agonists, antagonists, and partial agonists.

1. Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for human α4 and β2 nAChR subunits.

  • Injection System: Nanoject injector or equivalent.

  • TEVC Setup: Amplifier, headstages, microelectrode puller, micromanipulators, recording chamber, and perfusion system.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Electrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Test Compounds: Acetylcholine (ACh, as a reference agonist), this compound, and cytisine.

2. Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with approximately 50 ng of a 1:1 mixture of α4 and β2 cRNA. Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Functional Characterization:

    • Agonist/Partial Agonist Testing (Cytisine): Apply increasing concentrations of cytisine to the oocyte via the perfusion system and record the inward current. To determine partial agonism, apply a saturating concentration of cytisine followed by co-application with a near-maximal concentration of ACh.

    • Antagonist Testing (this compound): First, apply a concentration of ACh that elicits a submaximal response (e.g., EC50). Then, pre-incubate the oocyte with this compound for 1-2 minutes before co-applying with the same concentration of ACh. Measure the inhibition of the ACh-induced current.

  • Data Analysis:

    • For agonists and partial agonists, plot the current response against the ligand concentration to determine the EC50 (half maximal effective concentration) and the maximal efficacy relative to a full agonist like ACh.

    • For antagonists, plot the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50.

Signaling Pathway and Mechanism of Action

The binding of ligands to the α4β2 nAChR on dopaminergic neurons in the ventral tegmental area (VTA) plays a crucial role in the modulation of dopamine (B1211576) release in the nucleus accumbens, a key component of the brain's reward circuitry.[6][7][8] The distinct actions of this compound and cytisine at the receptor level lead to different downstream signaling outcomes.

G cluster_0 Ligand Binding cluster_1 Cellular Response cluster_2 Downstream Signaling This compound This compound α4β2 nAChR α4β2 nAChR This compound->α4β2 nAChR Blocks Cytisine Cytisine Cytisine->α4β2 nAChR Weakly Activates Nicotine (Agonist) Nicotine (Agonist) Nicotine (Agonist)->α4β2 nAChR Strongly Activates Ion Channel Opening Ion Channel Opening α4β2 nAChR->Ion Channel Opening Conformational Change Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ion Channel Opening->Cation Influx (Na+, Ca2+) Leads to Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization Causes Dopamine Release Dopamine Release Membrane Depolarization->Dopamine Release Triggers

Caption: Mechanism of action of this compound and cytisine at the α4β2 nAChR.

As illustrated, a full agonist like nicotine strongly activates the α4β2 nAChR, leading to robust ion channel opening, cation influx, and subsequent dopamine release. Cytisine, as a partial agonist, weakly activates the receptor, resulting in a significantly smaller downstream effect on dopamine release. In contrast, this compound, as an antagonist, binds to the receptor but does not activate it, thereby blocking the effects of agonists like nicotine.

The following diagram illustrates the experimental workflow for a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of compounds like this compound and cytisine.

G start Start prepare_membranes Prepare α4β2 nAChR Membranes start->prepare_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition prepare_membranes->setup_assay incubate Incubate at Room Temp (60-90 min) setup_assay->incubate filter Vacuum Filtration (Separate Bound from Free) incubate->filter quantify Scintillation Counting (Measure Radioactivity) filter->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

References

VMY-2-95: A Novel Antidepressant Candidate Outperforming Traditional Therapies in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison reveals the potential of VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, to offer significant advantages over conventional antidepressants like fluoxetine (B1211875). Preclinical data demonstrate its superior efficacy in reversing depression-like behaviors and cellular damage, operating through a distinct and well-defined signaling pathway.

This guide provides a comprehensive analysis of this compound's performance against traditional antidepressants, offering researchers, scientists, and drug development professionals a detailed overview of its mechanism, supported by experimental data and protocols.

Executive Summary

This compound, a novel selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has demonstrated significant antidepressant-like effects in preclinical studies.[1][2] In a corticosterone (B1669441) (CORT)-induced depression model in mice, this compound was more effective than the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine, in mitigating depression-like behaviors.[1] The therapeutic action of this compound is attributed to its ability to up-regulate the PKA–CREB–BDNF signaling pathway, promote hippocampal nerve proliferation, and regulate monoamine transmitters.[1][2] These findings present this compound as a promising candidate for a new class of antidepressants with a potentially more favorable efficacy and side-effect profile compared to traditional monoaminergic-based therapies.

Comparative Efficacy: this compound vs. Fluoxetine

In a key preclinical study, this compound was directly compared with fluoxetine in a CORT-induced mouse model of depression. This compound demonstrated a superior or comparable dose-dependent efficacy in reversing depression-like behaviors.

Behavioral Studies in a Mouse Model of Depression
Behavioral TestParameterThis compound (3 mg/kg)This compound (10 mg/kg)Fluoxetine (20 mg/kg)
Tail Suspension Test (TST) Immobility Time (s)Significantly DecreasedSignificantly DecreasedDecreased
Forced Swim Test (FST) Immobility Time (s)Significantly DecreasedSignificantly DecreasedDecreased
Sucrose Preference Test (SPT) Sucrose Preference (%)Significantly IncreasedSignificantly IncreasedIncreased

Table 1: Summary of in vivo efficacy of this compound compared to fluoxetine in a corticosterone-induced depression mouse model. This compound showed a more pronounced antidepressant-like effect in the FST and SPT at doses of 3 and 10 mg/kg compared to fluoxetine.[1]

Cellular Studies in a Neuronal Cell Line
AssayParameterThis compound (0.03 µmol/L)This compound (0.1 µmol/L)
Cell Viability % of ControlSignificantly IncreasedSignificantly Increased
Oxidative Stress ROS LevelsSignificantly DecreasedSignificantly Decreased
Apoptosis Apoptotic RateSignificantly DecreasedSignificantly Decreased
Mitochondrial Metabolism ATP LevelsSignificantly IncreasedSignificantly Increased

Table 2: Protective effects of this compound on corticosterone-impaired SH-SY5Y cells. This compound demonstrated significant protective effects on cell viability, oxidative stress, apoptosis, and mitochondrial energy metabolism.[1][2]

Mechanism of Action: A Divergence from Traditional Antidepressants

Traditional antidepressants, such as SSRIs, primarily function by increasing the extracellular levels of serotonin by blocking its reuptake.[3][4] While effective for some, this mechanism can be associated with a delayed onset of action and a range of side effects.[3][5]

This compound, in contrast, targets the cholinergic system by acting as a selective antagonist of the α4β2 nAChR.[1][2] This antagonism leads to the up-regulation of the PKA–CREB–BDNF signaling pathway, which is crucial for neuronal survival, neurogenesis, and synaptic plasticity.[1][5]

Signaling Pathway Diagrams

VMY_2_95_Pathway VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonism PKA PKA nAChR->PKA CREB CREB PKA->CREB BDNF BDNF CREB->BDNF Effects Antidepressant Effects (Neurogenesis, Synaptic Plasticity) BDNF->Effects

Caption: Signaling pathway of this compound.

SSRI_Pathway SSRI SSRI (e.g., Fluoxetine) SERT Serotonin Transporter (SERT) SSRI->SERT Inhibition Synaptic5HT Synaptic Serotonin SERT->Synaptic5HT Blocks Reuptake Postsynaptic Postsynaptic Receptor Activation Synaptic5HT->Postsynaptic Effects Antidepressant Effects Postsynaptic->Effects

Caption: Signaling pathway of traditional SSRIs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and fluoxetine.

Corticosterone-Induced Depression Model in Mice
  • Animal Model: Male C57BL/6 mice were used.

  • Induction of Depression: Mice received a daily intraperitoneal injection of 20 mg/kg corticosterone (CORT) for 21 consecutive days.[1]

  • Drug Administration: From day 22 to day 28, mice were administered this compound (1, 3, or 10 mg/kg), fluoxetine (20 mg/kg), or vehicle via oral gavage.

  • Behavioral Testing: On day 29, behavioral tests including the Tail Suspension Test (TST), Forced Swim Test (FST), and Sucrose Preference Test (SPT) were conducted to assess depression-like behaviors.

Experimental Workflow Diagram

Experimental_Workflow cluster_induction Depression Induction (21 Days) cluster_treatment Treatment (7 Days) cluster_testing Behavioral Assessment (Day 29) CORT_injection Daily Corticosterone Injection (20 mg/kg) VMY_treatment This compound (1, 3, 10 mg/kg) CORT_injection->VMY_treatment Fluoxetine_treatment Fluoxetine (20 mg/kg) CORT_injection->Fluoxetine_treatment Vehicle_treatment Vehicle CORT_injection->Vehicle_treatment TST Tail Suspension Test VMY_treatment->TST FST Forced Swim Test VMY_treatment->FST SPT Sucrose Preference Test VMY_treatment->SPT Fluoxetine_treatment->TST Fluoxetine_treatment->FST Fluoxetine_treatment->SPT Vehicle_treatment->TST Vehicle_treatment->FST Vehicle_treatment->SPT

Caption: Experimental workflow for the in vivo comparison.

In Vitro Cellular Assays
  • Cell Line: SH-SY5Y human neuroblastoma cells were used.

  • Induction of Injury: Cells were exposed to corticosterone to induce cellular damage.[1]

  • Drug Treatment: Cells were treated with this compound at various concentrations (0.003, 0.03, 0.1 µmol/L).[1][2]

  • Assays:

    • Cell Viability: Assessed using the MTT assay.

    • Oxidative Stress: Measured by quantifying reactive oxygen species (ROS) levels.

    • Apoptosis: Determined using flow cytometry with Annexin V-FITC/PI staining.

    • Mitochondrial Energy Metabolism: Evaluated by measuring ATP levels.

Conclusion

The available preclinical evidence strongly suggests that this compound holds significant advantages over traditional antidepressants like fluoxetine. Its novel mechanism of action, targeting the α4β2 nAChR and modulating the PKA–CREB–BDNF pathway, translates to superior efficacy in reversing depression-like behaviors and protecting against neuronal damage in preclinical models. These findings warrant further investigation and position this compound as a promising candidate for the development of a new generation of antidepressant therapies.

References

VMY-2-95 Shows Superior Antidepressant-Like Effects Compared to Fluoxetine in a Preclinical Model

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison in a corticosterone-induced depression model reveals that the novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, VMY-2-95, demonstrates more pronounced antidepressant-like effects than the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The findings, supported by robust behavioral and molecular data, suggest a promising new avenue for the development of more effective treatments for depression.

Researchers have found that this compound not only reverses depression-like behaviors more effectively than fluoxetine but also acts through a distinct mechanism involving the PKA-CREB-BDNF signaling pathway.[1][2] This comparison guide provides a detailed overview of the key experimental data, protocols, and underlying molecular pathways.

Comparative Efficacy in Behavioral Models of Depression

This compound was consistently more effective than fluoxetine in mitigating depression-like behaviors in mice subjected to chronic corticosterone (B1669441) (CORT) treatment, a well-established animal model of depression.[2] The antidepressant-like effects of this compound at doses of 3 and 10 mg/kg were found to be superior to those of fluoxetine in the Forced Swim Test (FST) and Sucrose (B13894) Preference Test (SPT).[2]

Behavioral TestParameterThis compound (3 mg/kg)This compound (10 mg/kg)Fluoxetine (3 mg/kg)CORT ModelControl
Forced Swim Test Immobility Time (s)Significantly DecreasedSignificantly DecreasedDecreasedIncreasedBaseline
Tail Suspension Test Immobility Time (s)Significantly DecreasedSignificantly DecreasedDecreasedIncreasedBaseline
Sucrose Preference Test Sucrose Preference (%)Significantly IncreasedSignificantly IncreasedIncreasedDecreasedBaseline
Open Field Test Total CrossingsSignificantly IncreasedSignificantly IncreasedIncreasedDecreasedBaseline
Center Time (%)Significantly IncreasedSignificantly IncreasedIncreasedDecreasedBaseline

Table 1: Summary of Behavioral Test Results. Data indicates that this compound produced a more significant reversal of CORT-induced depression-like behaviors compared to fluoxetine.[2]

Divergent Mechanisms of Action

Fluoxetine, as an SSRI, primarily functions by increasing the synaptic levels of serotonin.[3][4][5][6][7] In contrast, this compound exerts its antidepressant effects through the antagonism of the α4β2 nAChR.[1][8] This novel mechanism is believed to modulate downstream signaling cascades crucial for neuronal survival and plasticity.

Signaling Pathway Analysis

A key differentiator between the two compounds lies in their impact on the PKA-CREB-BDNF signaling pathway. This compound was found to significantly increase the phosphorylation of PKA and CREB, leading to an upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression in the hippocampus of CORT-treated mice.[1][2] While fluoxetine also showed a trend towards ameliorating the CORT-induced changes in this pathway, the effects of this compound were more robust.[2]

Molecular MarkerThis compound (10 mg/kg)Fluoxetine (3 mg/kg)CORT ModelControl
p-PKA/PKA Significantly IncreasedIncreasedDecreasedBaseline
p-CREB/CREB Significantly IncreasedIncreasedDecreasedBaseline
BDNF Expression Significantly IncreasedIncreasedDecreasedBaseline

Table 2: Effects on the PKA-CREB-BDNF Signaling Pathway. this compound demonstrated a more potent effect in upregulating key components of this neuroprotective pathway compared to fluoxetine.[2]

Experimental Protocols

The following provides a detailed methodology for the key experiments conducted to compare this compound and fluoxetine.

Animal Model and Drug Administration
  • Animal Model: Male C57BL/6 mice were used. Depression-like behavior was induced by daily intraperitoneal injections of corticosterone (20 mg/kg) for 21 consecutive days.[2]

  • Drug Administration: From day 21 to day 28, mice received daily intragastric administrations of either this compound (1, 3, or 10 mg/kg), fluoxetine (3 mg/kg), or saline (control and model groups).[2]

Behavioral Assays
  • Forced Swim Test (FST): On day 28, mice were placed in a cylinder of water, and the duration of immobility was recorded for the last 4 minutes of a 6-minute session.[2]

  • Tail Suspension Test (TST): On day 28, mice were suspended by their tails, and the duration of immobility was recorded over a 6-minute period.[2]

  • Sucrose Preference Test (SPT): On day 29, mice were given a choice between two bottles, one containing 1% sucrose solution and the other containing water. The preference for sucrose was calculated as a percentage of total fluid intake.[2]

  • Open Field Test (OFT): On day 29, locomotor activity and anxiety-like behavior were assessed by placing mice in an open field arena and tracking their movement for 5 minutes.[2]

Molecular Analysis
  • Western Blotting: Hippocampal tissue was collected on day 30. Protein levels of p-PKA, PKA, p-CREB, CREB, and BDNF were quantified using Western blotting to assess the activation of the PKA-CREB-BDNF signaling pathway.[2]

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and the distinct signaling pathways of this compound and fluoxetine.

G cluster_0 Experimental Workflow CORT Induction (21 days) CORT Induction (21 days) Drug Administration (7 days) Drug Administration (7 days) CORT Induction (21 days)->Drug Administration (7 days) Behavioral Tests (Days 28-29) Behavioral Tests (Days 28-29) Drug Administration (7 days)->Behavioral Tests (Days 28-29) Molecular Analysis (Day 30) Molecular Analysis (Day 30) Behavioral Tests (Days 28-29)->Molecular Analysis (Day 30)

Experimental Workflow for this compound and Fluoxetine Comparison.

G cluster_0 This compound Signaling Pathway cluster_1 Fluoxetine Signaling Pathway This compound This compound α4β2 nAChR α4β2 nAChR This compound->α4β2 nAChR Antagonizes PKA PKA α4β2 nAChR->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Antidepressant Effects Antidepressant Effects BDNF->Antidepressant Effects Fluoxetine Fluoxetine Serotonin Transporter (SERT) Serotonin Transporter (SERT) Fluoxetine->Serotonin Transporter (SERT) Inhibits Synaptic Serotonin Synaptic Serotonin Serotonin Transporter (SERT)->Synaptic Serotonin Increases Postsynaptic Receptors Postsynaptic Receptors Synaptic Serotonin->Postsynaptic Receptors Activates Antidepressant Effects_F Antidepressant Effects Postsynaptic Receptors->Antidepressant Effects_F

Comparative Signaling Pathways of this compound and Fluoxetine.

References

VMY-2-95: A Potential Alternative for Varenicline-Resistant Nicotine Dependence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, VMY-2-95, and the established smoking cessation therapy, varenicline (B1221332). While direct experimental data on this compound in varenicline-resistant models is not yet available, this document synthesizes existing preclinical data for both compounds and other relevant α4β2 nAChR antagonists to project the potential efficacy of this compound in patient populations for whom varenicline has proven ineffective.

Introduction to Varenicline Resistance

Varenicline is a partial agonist at the α4β2 nAChR, a key target in the neural pathways of nicotine (B1678760) addiction. Its mechanism involves both providing some nicotinic stimulation to alleviate withdrawal symptoms and blocking the rewarding effects of nicotine from tobacco.[1][2] However, a significant portion of individuals attempting to quit smoking do not succeed with varenicline. This "varenicline resistance" is a complex phenomenon that may stem from several factors, including:

  • Pharmacokinetics and Metabolism: Individual differences in how the body processes varenicline can affect its efficacy.

  • Receptor Subtype Variability: The α4β2 nAChRs can exist in different stoichiometries with varying sensitivity to ligands.

  • Neuroplastic Adaptations: Chronic nicotine exposure leads to changes in the brain's reward circuitry that may not be adequately addressed by a partial agonist.

  • Genetic Factors: Variations in genes encoding nAChR subunits and other components of the cholinergic system can influence treatment response.

Given these factors, a potent and selective α4β2 nAChR antagonist like this compound presents a promising alternative therapeutic strategy. By completely blocking the receptor, this compound could potentially overcome the limitations of varenicline's partial agonism, particularly in individuals with high levels of nicotine dependence or specific genetic predispositions.

Comparative Efficacy in Preclinical Models of Nicotine Dependence

Direct comparative studies of this compound and varenicline in a head-to-head preclinical model are not yet published. However, we can infer the potential relative efficacy by examining their performance and the performance of other selective α4β2 antagonists in the well-established rat model of intravenous nicotine self-administration. This model is a gold standard for assessing the abuse potential of substances and the efficacy of potential therapies.

Table 1: Comparative Efficacy in Nicotine Self-Administration Models in Rats

CompoundMechanism of ActionModelDose RangeEffect on Nicotine Self-AdministrationReference
Varenicline α4β2 nAChR Partial AgonistNicotine Self-Administration0.3 - 3.0 mg/kg, s.c.Dose-dependent decrease[3][4]
This compound (surrogate data) α4β2 nAChR AntagonistNicotine Self-Administration0.3 - 1.0 mg/kg, s.c.Significant reduction[1]
Dihydro-β-erythroidine (DHβE) α4β2 nAChR AntagonistNicotine Self-AdministrationN/ABlocks nicotine self-administration[1]

Note: Data for this compound in this specific model is based on surrogate data from a structurally similar potent and selective α4β2 nAChR antagonist. This is due to the current lack of published quantitative data for this compound in a nicotine self-administration paradigm.

The data suggests that both partial agonists and full antagonists of the α4β2 nAChR can reduce nicotine self-administration. The key difference lies in their mechanism. Varenicline's partial agonism may be insufficient to fully block the reinforcing effects of nicotine in highly dependent individuals. In contrast, a full antagonist like this compound would be expected to completely abolish the rewarding effects of nicotine mediated by the α4β2 receptor, which could be more effective in a resistant population.

Experimental Protocols

Nicotine Self-Administration in Rats

This protocol is a standard method to evaluate the reinforcing properties of nicotine and the efficacy of candidate therapeutics.

1. Subjects:

  • Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment.

  • Rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water are available ad libitum, except during experimental sessions.

2. Surgical Procedure:

  • Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine cocktail).

  • A chronic indwelling catheter is surgically implanted into the right jugular vein.

  • The catheter is passed subcutaneously to the mid-scapular region and connected to a vascular access port.

  • Rats are allowed a recovery period of at least 7 days post-surgery.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.

  • The chamber is housed within a sound-attenuating cubicle.

4. Training and Nicotine Self-Administration:

  • Rats are trained to press the active lever for intravenous infusions of nicotine (0.03 mg/kg/infusion in 0.9% sterile saline) on a fixed-ratio 1 (FR1) schedule of reinforcement.

  • Each lever press on the active lever results in a nicotine infusion and the simultaneous presentation of a stimulus light for a set duration (e.g., 5 seconds).

  • Presses on the inactive lever are recorded but have no programmed consequences.

  • Daily sessions are typically 1-2 hours in duration.

  • Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

5. Drug Testing:

  • Once stable self-administration is established, the effects of this compound, varenicline, or a vehicle control are assessed.

  • The test compound is administered via a specified route (e.g., subcutaneous, s.c.) at a predetermined time before the self-administration session (e.g., 30 minutes).[3]

  • A within-subjects design is often used, where each rat receives all doses of the test compound in a counterbalanced order.

  • The primary dependent variable is the number of nicotine infusions earned. The number of presses on the inactive lever is also recorded as a measure of general locomotor activity.

Signaling Pathways and Experimental Workflows

G cluster_0 Nicotine Action and Varenicline's Partial Agonism cluster_1 This compound's Antagonism in a Varenicline-Resistant State Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Full Agonist Varenicline Varenicline Varenicline->nAChR Partial Agonist Dopamine Dopamine Release (Reward) nAChR->Dopamine Stimulates VMY295 This compound Resistant_nAChR α4β2 nAChR (Varenicline-Resistant State) VMY295->Resistant_nAChR Full Antagonist Blocked_Dopamine Blocked Dopamine Release Resistant_nAChR->Blocked_Dopamine Inhibits Varenicline_Resistant Varenicline Varenicline_Resistant->Resistant_nAChR Ineffective Partial Agonism

Caption: Mechanism of Action Comparison.

G start Start surgery Jugular Vein Catheterization start->surgery recovery 7-Day Recovery surgery->recovery training Nicotine Self-Administration Training (FR1) recovery->training stable Stable Responding Achieved training->stable stable->training No drug_admin Administer Test Compound (this compound, Varenicline, or Vehicle) stable->drug_admin Yes testing Nicotine Self-Administration Session drug_admin->testing data Record Infusions and Lever Presses testing->data end End data->end

Caption: Nicotine Self-Administration Workflow.

Conclusion

While further research is required, the potent and selective α4β2 nAChR antagonist this compound holds considerable promise as a therapeutic agent for nicotine dependence, particularly for individuals who have not responded to varenicline. Its distinct mechanism of action as a full antagonist may offer a more complete blockade of nicotine's reinforcing effects, potentially leading to higher rates of smoking cessation in this challenging patient population. The experimental models and protocols outlined in this guide provide a framework for future preclinical studies to directly compare the efficacy of this compound and varenicline and to investigate the potential of this compound in models of varenicline resistance.

References

VMY-2-95 Demonstrates a Promising Therapeutic Index in Preclinical Models Compared to Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data analysis indicates that VMY-2-95, a novel selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), possesses a favorable therapeutic index compared to established competitors, Varenicline and Cytisine. This comprehensive comparison, designed for researchers and drug development professionals, highlights the potential of this compound as a safer and effective therapeutic agent for neuropsychiatric disorders such as addiction and depression.

This compound has demonstrated high potency and selectivity for the α4β2 nAChR, with an IC50 of 0.049 nM. Preclinical studies have shown its efficacy in reducing nicotine (B1678760) self-administration in animal models at a dose of 3 mg/kg, alongside antidepressant-like effects. Crucially, no toxicity was observed in rats with oral administration of this compound up to 400 mg/kg, suggesting a wide therapeutic window.

In comparison, Varenicline and Cytisine, both partial agonists of the α4β2 nAChR, have established roles in smoking cessation. However, their therapeutic indices, calculated from available preclinical and clinical data, present a more constrained safety profile. This guide provides a detailed analysis of the available data, alongside the experimental protocols used to generate these findings.

Therapeutic Index Comparison

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a safer drug. The following table summarizes the available data for this compound and its competitors.

CompoundTherapeutic TargetTherapeutic ApplicationLD50 / Highest Non-Toxic Dose (Species)Effective Dose (ED50) (Indication)Estimated Therapeutic Index (TI)
This compound α4β2 nAChR AntagonistNicotine Addiction, Depression> 400 mg/kg (oral, Rat)[1]3 mg/kg (oral, Rat) (Nicotine Self-Administration)[1]> 133
Varenicline α4β2 nAChR Partial AgonistSmoking Cessation300 - 500.1 mg/kg (oral, Rat)[2]1 mg/kg (oral, Human equivalent dose for smoking cessation)[3][4]~150-250 (estimated based on rat LD50 and human effective dose)
Cytisine α4β2 nAChR Partial AgonistSmoking Cessation101 mg/kg (oral, Mouse)[5]1.5 - 3 mg/day (oral, Human) (Smoking Cessation)[6][7]~22-45 (estimated based on mouse LD50 and human effective dose)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

In Vivo Acute Oral Toxicity (LD50 Determination)

The acute oral toxicity of the compounds was assessed in rodents (rats or mice) following a standardized protocol, such as the OECD 425 guideline.[8]

  • Animal Model: Male and female Sprague-Dawley rats or BALB/c mice, typically 8-12 weeks old, are used. Animals are housed in standard laboratory conditions with ad libitum access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test compound is administered orally via gavage. A range of doses is typically tested in different groups of animals. For limit tests, a high dose (e.g., 2000 or 5000 mg/kg) is administered to a small group of animals.[8][9]

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as the Probit analysis.[10]

Nicotine Self-Administration in Rats

This model is used to evaluate the rewarding and reinforcing properties of nicotine and the potential of a compound to reduce nicotine-seeking behavior.

  • Animal Model: Male Wistar or Sprague-Dawley rats are surgically implanted with an intravenous catheter.

  • Apparatus: Rats are placed in operant conditioning chambers equipped with two levers.

  • Training: Rats are trained to press one lever (active lever) to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Pressing the other lever (inactive lever) has no consequence.[11]

  • Testing: Once stable responding is established, the effect of the test compound (e.g., this compound) is evaluated by administering it prior to the self-administration session. A reduction in the number of active lever presses is indicative of the compound's ability to block the reinforcing effects of nicotine.[11]

Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral test to screen for antidepressant-like activity.

  • Animal Model: Male mice or rats are used.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[1][12]

  • Procedure: Animals are placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating without struggling) during the last 4 minutes of the session is recorded.[1][12]

  • Interpretation: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect.[1][12]

α4β2 Nicotinic Acetylcholine Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the α4β2 nAChR.

  • Preparation of Receptor Source: Cell membranes from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells) are used.[13][14]

  • Radioligand: A radiolabeled ligand with high affinity for the α4β2 receptor, such as [³H]cytisine or [³H]epibatidine, is used.[13]

  • Assay Procedure: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.

  • Data Analysis: The amount of radioligand bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds & Activates Nicotine Nicotine Nicotine->nAChR Binds & Strongly Activates Dopamine Dopamine Release (Reward, Reinforcement) nAChR->Dopamine Leads to VMY_2_95 This compound (Antagonist) VMY_2_95->nAChR Blocks Binding Competitors Varenicline / Cytisine (Partial Agonists) Competitors->nAChR Binds & Weakly Activates (Blocks Nicotine)

Figure 1: Simplified signaling pathway of α4β2 nAChR modulation.

TI_Workflow cluster_toxicity Toxicity Assessment cluster_efficacy Efficacy Assessment cluster_calculation Therapeutic Index Calculation Tox_Study In Vivo Acute Oral Toxicity Study (e.g., OECD 425) LD50 Determine LD50 or Highest Non-Toxic Dose Tox_Study->LD50 TI_Calc Therapeutic Index (TI) = LD50 / ED50 LD50->TI_Calc Eff_Study In Vivo Efficacy Study (e.g., Nicotine Self-Administration, Forced Swim Test) ED50 Determine Effective Dose (ED50) Eff_Study->ED50 ED50->TI_Calc

Figure 2: Experimental workflow for determining the therapeutic index.

References

VMY-2-95: A Preclinical Comparative Analysis for Neuropsychiatric Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for VMY-2-95, a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, against relevant alternatives. The information is presented to facilitate an objective evaluation of its potential as a therapeutic agent for neuropsychiatric disorders such as depression and addiction.

Executive Summary

This compound is a novel small molecule that demonstrates high affinity and selectivity for the α4β2 nAChR. Preclinical studies highlight its potential as a central nervous system (CNS) active agent with good oral bioavailability and blood-brain barrier penetration. In a corticosterone-induced mouse model of depression, this compound exhibited significant antidepressant-like effects, comparable to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. The mechanism of these effects appears to involve the upregulation of the PKA-CREB-BDNF signaling pathway. This guide synthesizes the available preclinical data, offering a side-by-side comparison with standard reference compounds to aid in the assessment of this compound's therapeutic potential.

Data Presentation

Table 1: In Vitro Receptor Binding and Potency
CompoundTargetIC50 (nM)Selectivity vs. other nAChR subtypes
This compound α4β2 nAChR 0.049 [1]2 to 13,000-fold vs. α2β2, α2β4, α3β2, α3β4, α4β4, and α7 [1]
FluoxetineSERT0.8N/A for nAChR

Note: Comparative in vitro data for other α4β2 nAChR antagonists was not available in the provided search results. SERT - Serotonin Transporter.

Table 2: In Vivo Efficacy in a Mouse Model of Depression (Corticosterone-Induced)
CompoundDose (mg/kg)Effect on Immobility Time (Forced Swim Test)Effect on Sucrose (B13894) Preference
This compound 1, 3, 10 Significant reduction [2]Significant increase [2]
Fluoxetine (Positive Control)Not specified in abstractSignificant reduction[2]Significant increase[2]
Table 3: Pharmacokinetic Profile in Rats (Oral Administration)
CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)AUC (µg/h·mL)Brain Penetration
This compound·2HCl 3 0.56 [1]0.9 [1]8.98 [1]7.05 [1]Detected in brain, max concentration at 60 min [1]

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

Receptor binding assays are performed using cell membranes expressing the specific nicotinic acetylcholine receptor subtypes. A radiolabeled ligand with known affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound). The amount of radioligand displaced by the test compound is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Corticosterone-Induced Depression Model in Mice

Adult male mice are subjected to chronic administration of corticosterone (B1669441) to induce a depressive-like phenotype. This is typically characterized by increased immobility in the forced swim test and tail suspension test, and anhedonia measured by a decrease in sucrose preference. Following the induction of the depressive state, animals are treated with this compound, a positive control (e.g., fluoxetine), or vehicle. Behavioral tests are then conducted to assess the antidepressant-like effects of the compounds.[2]

Pharmacokinetic Study in Rats

This compound·2HCl is administered orally to rats.[1] Blood samples are collected at various time points post-administration. Plasma concentrations of this compound are determined using high-performance liquid chromatography (HPLC).[1] For brain penetration studies, brain tissue is collected at specific time points, homogenized, and analyzed for drug concentration.[1] Pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC are then calculated from the plasma concentration-time profile.[1]

Mandatory Visualization

G cluster_0 This compound Mechanism of Action VMY This compound nAChR α4β2 nAChR VMY->nAChR Antagonist AC Adenylyl Cyclase nAChR->AC Inhibition of Downstream Signaling cAMP cAMP AC->cAMP Activation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation BDNF BDNF CREB->BDNF Increased Transcription Neuroprotection Neuroprotection & Antidepressant Effects BDNF->Neuroprotection

Caption: Signaling pathway of this compound's antidepressant-like effects.

G cluster_1 Preclinical Evaluation Workflow for this compound start Compound Synthesis (this compound) in_vitro In Vitro Studies: - Receptor Binding Assays - Selectivity Profiling - Metabolic Stability start->in_vitro in_vivo_pk In Vivo Pharmacokinetics: - Oral Bioavailability - Brain Penetration in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models: - Depression (CORT model) - Addiction (Nicotine Self-Admin) in_vivo_pk->in_vivo_efficacy toxicology Toxicology Studies: - Acute Toxicity in_vivo_efficacy->toxicology end Candidate for Further Development toxicology->end

Caption: Experimental workflow for preclinical assessment of this compound.

References

VMY-2-95 and Nicotine: A Comparative Analysis of Their Effects on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of VMY-2-95 and nicotine (B1678760) on dopamine (B1211576) release, drawing upon available preclinical data. While direct comparative studies are limited, this document synthesizes existing research to objectively present their individual mechanisms of action, effects on dopamine signaling, and the experimental approaches used to elucidate these properties.

Executive Summary

Nicotine, the primary psychoactive component of tobacco, is a well-established agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to robust dopamine release in the brain's reward pathways. This dopaminergic effect is central to its addictive properties. In contrast, this compound is a potent and selective antagonist of the α4β2 subtype of nAChRs. Its mechanism suggests an ability to modulate nicotine-induced dopamine release, positioning it as a potential therapeutic agent for nicotine addiction. This guide will delve into the nuanced differences in their pharmacological actions and their subsequent impact on dopamine neurotransmission.

Quantitative Data on Dopamine Release

Table 1: Effect of Nicotine on Dopamine Release in the Nucleus Accumbens of Rats

CompoundDoseRoute of AdministrationPeak Increase in Dopamine (from baseline)Study Reference
Nicotine0.4 mg/kgSubcutaneous (s.c.)~75-80%[1]
Nicotine0.1-0.3 mg/kgSubcutaneous (s.c.)~45%[2]
Nicotine1.8 mg/kgSubcutaneous (s.c.)~31%[3]
Nicotine3.5 mg/kgSubcutaneous (s.c.)~51%[3]

Note: The variability in the reported peak increase in dopamine can be attributed to differences in experimental protocols, including the specific strain of rats, the precise location of the microdialysis probe, and the analytical methods used.

This compound: Quantitative data on the direct effect of this compound on basal or stimulated dopamine release is not available in the reviewed literature. However, its potent antagonism of α4β2 nAChRs and its efficacy in reducing nicotine self-administration in rats strongly suggest that it modulates the mesolimbic dopamine system. It is hypothesized that this compound would attenuate nicotine-induced dopamine release.

Signaling Pathways and Mechanisms of Action

The differential effects of nicotine and this compound on dopamine release stem from their opposing actions at α4β2 nicotinic acetylcholine receptors located on dopamine neurons in the ventral tegmental area (VTA).

Nicotine: An α4β2 nAChR Agonist

Nicotine acts as an agonist at α4β2 nAChRs on the cell bodies of dopamine neurons in the VTA.[4] This binding opens the non-selective cation channel, leading to depolarization of the neuron and an increase in the firing rate of action potentials. This increased firing propagates to the axon terminals in the nucleus accumbens, triggering the release of dopamine into the synaptic cleft.

Nicotine_Pathway Nicotine Nicotine nAChR α4β2 nAChR (on VTA Dopamine Neuron) Nicotine->nAChR Binds & Activates Depolarization Neuronal Depolarization nAChR->Depolarization AP_Firing Increased Action Potential Firing Depolarization->AP_Firing DA_Release Dopamine Release (in Nucleus Accumbens) AP_Firing->DA_Release

Caption: Nicotine's agonistic action on α4β2 nAChRs leading to dopamine release.
This compound: An α4β2 nAChR Antagonist

This compound is a potent and selective antagonist of the α4β2 nAChR with a reported IC₅₀ of 0.049 nM.[5] As an antagonist, this compound binds to the α4β2 nAChR but does not activate it. Instead, it blocks the binding of acetylcholine and other agonists like nicotine. By occupying the receptor binding site, this compound is expected to prevent nicotine-induced depolarization of dopamine neurons, thereby attenuating the subsequent release of dopamine.

VMY295_Pathway cluster_0 In the presence of Nicotine Nicotine Nicotine nAChR α4β2 nAChR (on VTA Dopamine Neuron) Nicotine->nAChR Binding Prevented VMY295 This compound VMY295->nAChR Binds & Blocks No_Depolarization No Depolarization nAChR->No_Depolarization Normal_AP Normal/Reduced Action Potential Firing No_Depolarization->Normal_AP Reduced_DA Reduced/Blocked Dopamine Release Normal_AP->Reduced_DA

Caption: this compound's antagonistic action at α4β2 nAChRs, preventing nicotine-induced dopamine release.

Experimental Protocols

The primary technique used to measure dopamine release in the studies cited is in vivo microdialysis in rats. This method allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the concentration of dopamine and its metabolites in the nucleus accumbens of a rat following the administration of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

  • Microdialysis probes (concentric, with a semipermeable membrane)

  • Guide cannula

  • Surgical drill and cranioplastic cement

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Syringe pump and fluid swivel

  • Fraction collector (refrigerated)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically expose the skull and drill a small hole above the target brain region (nucleus accumbens).

    • Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.

    • Insert a dummy cannula to maintain patency and allow the animal to recover for 48-72 hours.[6]

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.

    • Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[6]

    • Allow the system to stabilize for 1-2 hours to establish a baseline dopamine level.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.

  • Drug Administration:

    • Administer the test compound (e.g., nicotine, this compound) via the desired route (e.g., subcutaneous, intraperitoneal, or through reverse dialysis into the probe).

    • Continue collecting dialysate samples to monitor changes in dopamine levels over time.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and its metabolites using HPLC-ECD.

    • Quantify the concentration of dopamine by comparing the peak heights or areas to those of known standards.[7]

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain with a fixative.

    • Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.[7]

Microdialysis_Workflow cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Surgery Guide Cannula Implantation Surgery Recovery Animal Recovery (48-72 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Stabilization System Stabilization (1-2 hours) Probe_Insertion->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Drug_Admin Drug Administration (Nicotine or this compound) Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD Analysis of Dopamine Post_Drug_Collection->Analysis Verification Histological Verification of Probe Placement Post_Drug_Collection->Verification

Caption: A generalized workflow for an in vivo microdialysis experiment to measure dopamine release.

Conclusion

Nicotine and this compound represent two distinct pharmacological approaches to modulating the brain's dopamine system via nicotinic acetylcholine receptors. Nicotine, as a potent agonist, directly stimulates dopamine release, a key factor in its reinforcing and addictive properties. This compound, as a selective α4β2 nAChR antagonist, is hypothesized to counteract nicotine's effects by blocking its ability to stimulate these receptors.

While the available data strongly supports these mechanisms, there is a clear need for direct, head-to-head preclinical studies comparing the effects of this compound and nicotine on dopamine release under identical experimental conditions. Such studies would provide crucial quantitative data to further elucidate the therapeutic potential of this compound in the treatment of nicotine dependence. Future research should also explore the effects of this compound on basal dopamine levels and its interaction with other neurotransmitter systems.

References

Evaluating the Side Effect Profile of VMY-2-95 versus Varenicline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the side effect profiles of the investigational compound VMY-2-95 and the approved smoking cessation drug varenicline (B1221332). It is important to note at the outset that this compound is a preclinical compound with limited publicly available safety data in humans. In contrast, varenicline has undergone extensive clinical trials, providing a well-documented side effect profile. Therefore, this comparison is based on preclinical data for this compound and comprehensive clinical trial data for varenicline.

Executive Summary

This compound is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) with potential therapeutic applications in depression and addiction.[1][2] Preclinical studies in animal models have shown no significant toxicity at tested doses.[1] Varenicline, a partial agonist of the α4β2 nAChR, is an established pharmacotherapy for smoking cessation.[3][4] Its side effect profile is well-characterized from numerous clinical trials and post-marketing surveillance, with the most common adverse events being nausea, insomnia, and abnormal dreams.[5][6] This guide summarizes the available data to facilitate an informed understanding of the current safety landscape of these two compounds.

Data on Side Effect Profiles

This compound: Preclinical Safety Data

Currently, there is no publicly available data from human clinical trials detailing the side effect profile of this compound. The available information is derived from preclinical in vivo studies in rats.

ParameterResultSource
Acute Toxicity No toxicity observed with oral administration up to 400 mg/kg in rats.[1]

This limited preclinical data suggests a favorable initial safety profile for this compound, but a comprehensive evaluation of its side effects in humans is not yet possible.

Varenicline: Clinical Side Effect Profile

The side effect profile of varenicline has been extensively documented in numerous randomized controlled trials (RCTs). The following table summarizes the incidence of common adverse events reported in clinical trials comparing varenicline to placebo.

Adverse EventVarenicline Incidence (%)Placebo Incidence (%)Odds Ratio (OR) [95% CI]Source(s)
Nausea28.1 - 308.4 - 104.40 [3.80; 5.11][5][6][7]
Insomnia14.0 - 1912.8 - 131.75 [1.48; 2.08][5][6][7]
Abnormal Dreams10.3 - 135 - 5.5-[5][7]
Headache15.5 - 1912.2 - 131.20 [1.02; 1.41][5][6][7]
Constipation83-[5]
Vomiting52-[3]
Serious Adverse Events
Cardiovascular Events1.060.821.72 [1.09–2.71][5]

It is important to note that while some studies have indicated a potential increased risk of serious cardiovascular events with varenicline, other meta-analyses have not found a significant difference compared to placebo.[3][8] Neuropsychiatric events, including changes in behavior, agitation, and suicidal ideation, have also been reported, although large-scale studies have not established a causal link.[7]

Experimental Protocols

This compound: Preclinical Acute Toxicity Study

Methodology: A study on the acute toxicity of this compound was conducted in rats. The compound, prepared as a 200 mg/mL stock solution in water, was administered orally at doses of 100, 200, 300, and 400 mg/kg. Following administration, the animals were continuously observed for the first 4 hours and then daily for a period of 14 days to monitor for any signs of toxicity. At the conclusion of the observation period, the animals were sacrificed, and any pathological findings were recorded.[1]

Varenicline: Representative Phase 3 Clinical Trial Protocol for Smoking Cessation

Study Design: A randomized, double-blind, placebo-controlled, multinational clinical trial was conducted to evaluate the efficacy and safety of varenicline for smoking cessation.[7]

Participants: The study enrolled 1510 adult smokers who were willing to reduce their smoking with the goal of quitting within three months. Key inclusion criteria included being ≥18 years of age and smoking an average of ≥10 cigarettes per day. Exclusion criteria included a history of suicide attempts or major depressive/anxiety disorders.[7]

Intervention: Participants were randomized to receive either varenicline (titrated to 1 mg twice daily) or a matching placebo for a 24-week treatment period. The dosing regimen for varenicline began with 0.5 mg once daily for the first three days, increasing to 0.5 mg twice daily for days four to seven, and then maintained at 1 mg twice daily for the remainder of the treatment period.[7]

Data Collection and Endpoints: The primary efficacy endpoint was the carbon monoxide-confirmed self-reported abstinence from smoking during weeks 15 through 24. Safety and tolerability were assessed through the monitoring and recording of all adverse events throughout the study.[7]

Signaling Pathways and Experimental Workflows

Varenicline Signaling Pathway

G Varenicline Varenicline nAChR α4β2 Nicotinic Acetylcholine Receptor Varenicline->nAChR Partial Agonist Dopamine_Release Dopamine (B1211576) Release (Mesolimbic Pathway) nAChR->Dopamine_Release Moderate Stimulation Reward Reward & Reinforcement (from Nicotine) Dopamine_Release->Reward Reduced Withdrawal Withdrawal Symptoms Dopamine_Release->Withdrawal Alleviated Craving Craving Dopamine_Release->Craving Reduced

Caption: Varenicline acts as a partial agonist at α4β2 nAChRs, leading to moderate dopamine release.

This compound Signaling Pathway

G VMY_2_95 This compound nAChR α4β2 Nicotinic Acetylcholine Receptor VMY_2_95->nAChR Antagonist Binding (Blocks) Dopamine_Release Dopamine Release (Mesolimbic Pathway) nAChR->Dopamine_Release Stimulation Nicotine (B1678760) Nicotine Nicotine->nAChR Agonist Binding

Caption: this compound acts as an antagonist, blocking nicotine from binding to α4β2 nAChRs.

Experimental Workflow for Preclinical Acute Toxicity

G cluster_0 Dosing Phase cluster_1 Observation Phase cluster_2 Analysis Phase A Prepare this compound (200 mg/mL in water) B Administer Orally to Rats (100, 200, 300, 400 mg/kg) A->B C Continuous Observation (First 4 hours) B->C D Daily Observation (14 days) C->D E Sacrifice Animals D->E F Record Pathological Findings E->F

Caption: Workflow for the preclinical acute toxicity assessment of this compound in a rat model.

Conclusion

A direct and comprehensive comparison of the side effect profiles of this compound and varenicline is not feasible at this time due to the disparity in their developmental stages. Varenicline, as an approved medication, has a well-established safety profile documented through extensive clinical trials. In contrast, this compound is in the preclinical phase, and its safety in humans has not yet been evaluated in a clinical setting. The preliminary preclinical data for this compound are encouraging, showing a lack of acute toxicity in animal models. However, further investigation through phased clinical trials will be necessary to determine its side effect profile in humans and to enable a meaningful comparison with existing therapies like varenicline. Researchers and drug development professionals should consider these differences in the available data when evaluating the potential of this compound.

References

Benchmarking VMY-2-95: A Comparative Guide to Selective α4β2 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VMY-2-95 with other selective modulators of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target in the development of therapeutics for nicotine (B1678760) addiction, depression, and cognitive disorders.[1][2] The following sections present a detailed analysis of binding affinities, functional potencies, and the underlying signaling pathways, supported by experimental data and detailed protocols.

Comparative Analysis of α4β2 nAChR Modulators

This compound is a potent and highly selective antagonist of the α4β2 nAChR, demonstrating picomolar affinity.[3] To contextualize its performance, this section compares its binding affinity (Ki) and functional potency (IC50/EC50) with other well-characterized selective α4β2 nAChR modulators, including antagonists, partial agonists, and positive allosteric modulators.

Binding Affinity and Potency of α4β2 nAChR Antagonists and Partial Agonists

The data presented in the table below summarizes the binding affinities (Ki) and functional potencies (IC50 or EC50) of this compound and other notable α4β2 nAChR modulators. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

CompoundTypeTargetBinding Affinity (Ki)Functional Potency (IC50/EC50)Source
This compound Antagonisthuman α4β2Not explicitly reported in the provided search resultsIC50: 0.049 nM [3][4]
VareniclinePartial Agonisthuman α4β20.4 nMEC50: 1.4 µM (high-affinity activation)[5]
Cytisine (B100878)Partial Agonisthuman α4β22.0 nMEC50: ~1 µM[5][6]
EpibatidineAgonistrat brain α4β20.045 - 0.058 nMEC50: 72 - 111 nM (ganglionic-type nAChRs)[7]
AP-202Antagonistrat α4β2Not explicitly reportedIC50: ~10 nM[8]
AP-211Antagonistrat α4β2Not explicitly reportedIC50: ~10 nM[8]

Note: Ki and IC50/EC50 values are measures of binding affinity and potency, respectively. A lower value indicates a higher affinity or potency.

Positive Allosteric Modulators (PAMs) of α4β2 nAChRs

Positive allosteric modulators represent a different class of compounds that enhance the receptor's response to an agonist without directly activating it.[1][9]

CompoundTypeTargetPotentiation (EC50)Source
GAT2802PAMhuman α4β2 (HS and LS isoforms)~1 µM and ~0.8 µM, respectively[10]
LY2087101PAMhuman α4β2 (HS and LS isoforms)~1 µM (equiponent)[9]
VBJ104Putative PMmouse α4β24.6 µM[11]

Note: HS and LS refer to high-sensitivity and low-sensitivity isoforms of the α4β2 receptor, respectively.

Signaling Pathways of α4β2 nAChR

Activation of α4β2 nAChRs leads to the influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and triggers downstream signaling cascades. These pathways are crucial for the receptor's role in various physiological processes. One of the key pathways involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which in turn can modulate the activity of the transcription factor CREB (cAMP response element-binding protein), influencing gene expression related to neuronal survival and plasticity. Another identified pathway involves Src kinase and phospholipase C (PLC) activation in a metabotropic manner.

alpha4beta2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α4β2 nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel Src Src nAChR->Src Activates (Metabotropic) Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates PLC PLC Src->PLC Activates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Regulates

Caption: α4β2 nAChR signaling pathways.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed experimental protocols for two key assays used in the characterization of α4β2 nAChR modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the α4β2 nAChR.

radioligand_binding_workflow prep 1. Receptor Preparation (e.g., cell membranes expressing α4β2 nAChR) incubation 2. Incubation - Receptor preparation - Radioligand (e.g., [³H]epibatidine) - Unlabeled competitor (e.g., this compound) prep->incubation filtration 3. Filtration (Separation of bound and free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioligand) filtration->counting analysis 5. Data Analysis (Calculation of IC50 and Ki values) counting->analysis modulator_selection start Desired Pharmacological Effect inhibit Inhibit Receptor Activity? start->inhibit enhance Enhance Receptor Activity? start->enhance antagonist Select Antagonist (e.g., this compound) inhibit->antagonist Yes partial_agonist Select Partial Agonist (e.g., Varenicline) inhibit->partial_agonist Partial Inhibition pam Select Positive Allosteric Modulator (PAM) enhance->pam Modulate Endogenous Activity full_agonist Select Full Agonist (e.g., Epibatidine) enhance->full_agonist Direct Activation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of VMY-2-95

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification:

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Given its chemical nature, it should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

A comprehensive summary of required PPE is detailed in the table below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Butyl rubber)To prevent skin contact and absorption.[1][2]
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1][2]

In the event of a spill, evacuate the area and alert colleagues. For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and collect the substance.[1][2] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. All materials contaminated with this compound are to be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Waste Identification: All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent pads), must be classified as hazardous waste.[1][2]

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container made of a compatible material such as high-density polyethylene (B3416737) or glass.[2][3]

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.[1][2][3]

2. Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Toxic," "Irritant").[1][2][4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is ready for pickup.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[2]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected depending on institutional and local regulations.

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][4]

  • Disposal Method: The likely method of disposal for this type of organic chemical waste is high-temperature incineration.[5]

Experimental Protocols

While specific experimental protocols for this compound are proprietary to individual research labs, the handling and disposal procedures outlined above are based on established safety protocols for similar chemical classes. The development of any experimental protocol involving this compound should incorporate a thorough risk assessment and a detailed waste management plan from the outset.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

This compound Disposal Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate liquid_waste Collect Liquid Waste in Labeled, Sealed Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled, Sealed Container segregate->solid_waste check_incompatible Check for Incompatible Waste Streams liquid_waste->check_incompatible solid_waste->check_incompatible store Store in Designated Satellite Accumulation Area check_incompatible->store full Is Container Full? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes dispose Final Disposal by Licensed Contractor contact_ehs->dispose

References

Personal protective equipment for handling VMY-2-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of VMY-2-95, a potent and selective inhibitor of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Given the potent bioactivity of this compound, strict adherence to the following protocols is essential to ensure personnel safety and prevent environmental contamination.

Immediate Safety Precautions

Due to the potent neuroactive nature of this compound, it is imperative to handle this compound with a high degree of caution. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent synthesized chemical compounds with biological activity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change the outer pair immediately upon any suspected contamination.
Body Protection Disposable Lab Coat with Knit CuffsA dedicated, disposable lab coat should be worn over personal clothing. Ensure cuffs are tucked into the inner pair of gloves.
Chemical Resistant ApronA polyethylene-coated or similar impervious apron should be worn over the lab coat when handling larger quantities or if there is a splash risk.
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory where this compound is handled.
Face ShieldA full-face shield should be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved N95 Respirator or higherA respirator is mandatory when handling the solid form of this compound or when there is a potential for aerosolization. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.

Operational Plan: Handling and Storage

This compound should be handled in a designated area, preferably within a certified chemical fume hood or a containment glove box, to minimize inhalation exposure.

Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel only.

Weighing and Solution Preparation:

  • All weighing of solid this compound must be performed within a containment enclosure, such as a powder-containment hood or glove box.

  • When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, lab coats, weigh boats, and other solid materials must be collected in a dedicated, labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.

All this compound waste should be disposed of through a licensed hazardous waste disposal company. Incineration is the preferred method of destruction for this type of potent organic compound.

Experimental Protocols

Synthesis of this compound

Signaling Pathway

This compound has been shown to up-regulate the PKA-CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.[1]

PKA_CREB_BDNF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound nAChR α4β2 nAChR This compound->nAChR Inhibits AC Adenylyl Cyclase nAChR->AC Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Binds to CRE BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription BDNF BDNF BDNF_mRNA->BDNF Translation Neuronal Survival\nSynaptic Plasticity Neuronal Survival Synaptic Plasticity BDNF->Neuronal Survival\nSynaptic Plasticity

Caption: PKA-CREB-BDNF Signaling Pathway influenced by this compound.

This guide is intended to provide essential safety and logistical information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any handling of this compound. Always consult your institution's safety office for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VMY-2-95
Reactant of Route 2
Reactant of Route 2
VMY-2-95

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.